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  • Product: 5-Bromo-4-chloro-2-methylquinazoline
  • CAS: 1823899-28-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylquinazoline: A Keystone Intermediate in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of modern drug discovery, the quinazoline core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the quinazoline core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique structure allows for versatile interactions with a wide range of biological targets. Within this important class of heterocycles, 5-Bromo-4-chloro-2-methylquinazoline (CAS No: 1823899-28-0) emerges as a particularly valuable building block for researchers and medicinal chemists.[2][3]

This technical guide provides an in-depth analysis of 5-Bromo-4-chloro-2-methylquinazoline, moving beyond a simple datasheet to offer expert insights into its synthesis, reactivity, and strategic application. The presence of three distinct functional handles—a reactive chloro group at the 4-position, a versatile bromo group at the 5-position, and a methyl group at the 2-position—makes this molecule a highly strategic starting point for the synthesis of compound libraries aimed at complex biological targets, particularly in oncology and inflammation research.[4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the creation of novel therapeutics.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 5-Bromo-4-chloro-2-methylquinazoline is the first step toward its effective utilization in a synthetic workflow.

Caption: Chemical Structure of 5-Bromo-4-chloro-2-methylquinazoline.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1823899-28-0[2][3]
Molecular Formula C₉H₆BrClN₂Inferred
Molecular Weight 257.52 g/mol Inferred
Physical Form Solid (Expected)
Solubility Expected to be soluble in common organic solvents like DCM, THF, and DMF.Inferred
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Note: Experimental data such as melting point and boiling point for this specific compound are not widely published. Values should be determined empirically.

Spectroscopic Characterization Profile

Empirical characterization is critical for verifying the identity and purity of the compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. A sharp singlet in the aliphatic region (around 2.5-2.8 ppm) would correspond to the C2-methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine unique carbon signals. The C4 carbon bearing the chlorine atom is expected to be significantly downfield. The methyl carbon will appear as a characteristic upfield signal.

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks (M, M+2, M+4) that is a key identifier for this molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring system.

Synthesis Strategy: From Quinazolinone to Activated Intermediate

The most logical and field-proven approach to synthesizing 4-chloroquinazolines is through the chlorination of the corresponding 4-quinazolinone precursor. This transformation is a cornerstone of quinazoline chemistry, converting a relatively inert amide into a highly reactive electrophile primed for nucleophilic substitution.

The causality behind this choice is clear: 5-bromo-2-methylquinazolin-4(3H)-one is readily prepared via established cyclization methods (e.g., from 2-amino-6-bromobenzoic acid derivatives), and its subsequent chlorination provides a high-yield, direct route to the target molecule.

synthesis_workflow start 2-Amino-6-bromobenzoic Acid Derivative step1 Cyclization (e.g., with Acetonitrile/HCl or Acetic Anhydride) start->step1 intermediate 5-Bromo-2-methylquinazolin-4(3H)-one step1->intermediate step2 Chlorination (POCl₃ or SOCl₂) intermediate->step2 product 5-Bromo-4-chloro-2-methylquinazoline step2->product

Caption: Proposed synthetic workflow for 5-Bromo-4-chloro-2-methylquinazoline.

Exemplary Chlorination Protocol (Self-Validating System)

This protocol is based on established methods for the chlorination of quinazolinones.[5]

  • System Inertness: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-methylquinazolin-4(3H)-one (1.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and the product.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction, acting as a Vilsmeier-Haack catalyst.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.

  • Work-up and Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess POCl₃ and precipitates the solid product. The chloro-substituted quinazoline is generally insoluble in water.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH of 7-8. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Bromo-4-chloro-2-methylquinazoline.

Chemical Reactivity and Synthetic Utility: A Trifecta of Opportunities

The true value of 5-Bromo-4-chloro-2-methylquinazoline lies in its predictable and differential reactivity, allowing for sequential and site-selective modifications.

reactivity_sites cluster_mol Key Reactive Sites mol C4 Position 4: C-Cl Primary site for Nucleophilic Aromatic Substitution (SNAr) C4->mol C5 Position 5: C-Br Ideal for Palladium-Catalyzed Cross-Coupling Reactions C5->mol C2 Position 2: -CH₃ Potential for functionalization via condensation reactions C2->mol

Caption: Diagram of key reactive sites on the quinazoline scaffold.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. This reactivity is the most exploited feature of this scaffold.[6]

  • Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, forming a negatively charged intermediate. The subsequent elimination of the chloride ion restores the aromaticity of the ring system.

  • Synthetic Application: This reaction is extensively used to synthesize 4-aminoquinazoline derivatives. For instance, reacting 5-Bromo-4-chloro-2-methylquinazoline with various anilines is a direct route to a library of 4-anilinoquinazolines, a class of compounds well-known for their activity as kinase inhibitors.[5]

B. Palladium-Catalyzed Cross-Coupling at the C5 Position

The carbon-bromine bond at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.

  • Expertise in Selectivity: The C-Br bond is generally more reactive in oxidative addition to a Pd(0) catalyst than a C-Cl bond on an aromatic ring.[7] However, the C4-Cl bond's high susceptibility to SNAr means that chemists can choose their reaction sequence. Typically, the SNAr reaction at C4 is performed first under milder, base-catalyzed conditions, followed by the more robust, metal-catalyzed cross-coupling at the C5-Br position. This orthogonal reactivity is a powerful tool for building molecular complexity.

  • Synthetic Application: A Suzuki coupling reaction, for example, could introduce a new aryl or heteroaryl group at the C5 position, allowing for the exploration of structure-activity relationships (SAR) in that region of the molecule.

C. Reactivity of the C2-Methyl Group

While less reactive than the C4 and C5 positions, the C2-methyl group is not merely a spectator. Its protons are slightly acidic and can be deprotonated with a strong base, allowing for subsequent condensation reactions with aldehydes or other electrophiles to further elaborate the structure.

Applications in Drug Discovery: Building the Next Generation of Inhibitors

The quinazoline scaffold is central to numerous FDA-approved drugs, particularly tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib, which have revolutionized the treatment of certain cancers.[5] 5-Bromo-4-chloro-2-methylquinazoline is an ideal starting material for creating analogs of these successful drugs.

kinase_inhibition cluster_interaction Pharmacophore Model for Kinase Inhibition cluster_synthesis Synthetic Access kinase ATP Binding Pocket Hinge Region inhibitor 4-Anilinoquinazoline Derivative quinazoline_N1 Quinazoline N1 Atom inhibitor->quinazoline_N1 forms quinazoline_N1->kinase:f1 H-Bond start_mol 5-Bromo-4-chloro- 2-methylquinazoline reaction SNAr with Substituted Aniline start_mol->reaction reaction->inhibitor

Caption: Logical workflow from the starting material to a potential kinase inhibitor.

The typical drug design strategy involves:

  • Hinge Binding: Utilizing the C4 position to introduce an aniline or similar group. The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.

  • SAR Exploration: Modifying the aniline substituent to optimize potency and selectivity.

  • Solubility and Specificity: Using the C5 position (via the bromo-handle) to introduce groups that can interact with other regions of the ATP pocket or improve the molecule's pharmacokinetic properties.

Safety, Handling, and Disposal

As a halogenated, heterocyclic compound, 5-Bromo-4-chloro-2-methylquinazoline requires careful handling.

  • Hazard Profile: While specific data for this molecule is limited, related compounds like 5-bromo-4-chloroquinazoline are classified as harmful if swallowed and cause skin and eye irritation. It is prudent to assume a similar hazard profile.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-chloro-2-methylquinazoline is far more than a simple chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its differential reactivity at the C4 and C5 positions provides a clear and logical pathway for the systematic construction of complex molecular architectures. By understanding and leveraging the distinct chemical properties outlined in this guide, researchers can significantly accelerate their discovery programs, particularly in the highly competitive and impactful field of kinase inhibitor development.

References

  • Sigma-Aldrich. 5-Bromo-4-chloroquinazoline Safety Information. Link

  • MilliporeSigma. 5-bromo-4-chloroquinazoline Product Page. Link

  • ChemScene LLC. 5-Bromo-4-chloroquinazoline Product Page. Link

  • ChemScene. 5-Bromo-4-chloro-7-methoxy-2-methylquinazoline. Link

  • BLD Pharm. 1823899-28-0 | 5-Bromo-4-chloro-2-methylquinazoline. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • BLD Pharm. 5-Bromo-2-chloro-4-methylquinazoline. Link

  • Fisher Scientific. Safety Data Sheet for 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside. Link

  • Benchchem. Applications of 5-Bromo-4-fluoroisatoic Anhydride in Medicinal Chemistry. Link

  • Tokyo Chemical Industry. Safety Data Sheet for 5-Bromo-2-chlorobenzoic Acid. Link

  • ChemicalBook. 5-BROMO-4-CHLORO-2-CYCLOPROPYLQUINAZOLINE. Link

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2699-2708. Link

  • ChemicalBook. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. Link

  • CAS Common Chemistry. L-Lactic acid. Link

  • Ruichubio. 5-Bromo-4-chloro-2-methylquinazoline 1823899-28-0. Link

  • ChemicalBook. L(+)-Lactic acid CAS#: 79-33-4. Link

  • ChemicalBook. L(+)-Lactic acid | 79-33-4. Link

  • P. K. Sahu, et al. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5). Link

  • PubChem. Lactic Acid. Link

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 133-164. Link

  • CymitQuimica. CAS 79-33-4: L(+)-Lactic acid. Link

  • Zeid, I. M., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 15(1), 103522. Link

  • Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. Link

  • Yang, S., et al. (2018). Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(21), 3483-3488. Link

  • Google Patents. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Link

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1084. Link

  • Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. Link

  • NextSDS. 2-(4-BROMO-PHENYL)-4-CHLORO-5-METHYL-QUINAZOLINE. Link

  • Castillo, J. C., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 335. Link

  • PubChem. 5-Bromo-2-chloroanisole. Link

  • OpenSourceMalaria. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[10]triazolo[4,3-a]pyrazine. Link

Sources

Exploratory

Deciphering the Quinazoline Pharmacophore: Mechanism of Action and Experimental Validation of EGFR Tyrosine Kinase Inhibitors

Introduction: The Quinazoline Scaffold in Targeted Oncology The development of quinazoline derivatives represents a watershed moment in precision oncology. Serving as the structural backbone for multiple generations of E...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Quinazoline Scaffold in Targeted Oncology

The development of quinazoline derivatives represents a watershed moment in precision oncology. Serving as the structural backbone for multiple generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), the quinazoline core acts as a highly effective bioisostere for the adenine ring of adenosine triphosphate (ATP) (1[1]). By exploiting this structural mimicry, these small molecules competitively bind the intracellular kinase domain of EGFR, effectively halting oncogenic signaling. This technical guide explores the mechanistic causality of quinazoline-mediated EGFR inhibition and details the self-validating experimental protocols required to evaluate novel derivatives in the laboratory.

Mechanism of Action: Silencing the EGFR Signaling Axis

Under normal physiological conditions, the binding of ligands (such as Epidermal Growth Factor, EGF) to the extracellular domain of EGFR induces receptor dimerization. This conformational shift triggers the autophosphorylation of specific intracellular tyrosine residues within the kinase domain (2[2]). These phosphorylated residues serve as docking sites for effector proteins, igniting two primary survival and proliferation cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway (3[3]).

First-generation quinazoline derivatives, such as gefitinib and erlotinib, function as reversible, ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent tyrosine autophosphorylation, thereby silencing downstream signaling and inducing G0/G1 cell cycle arrest and apoptosis (4[4]). To overcome acquired resistance (such as the T790M mutation), second-generation agents like afatinib utilize a distinct mechanism; featuring an acrylate side chain, they form irreversible covalent bonds with the C797 residue in the ATP-binding site, ensuring sustained target suppression (4[4]).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Ligand Binding PI3K PI3K / AKT / mTOR (Survival Pathway) EGFR->PI3K Autophosphorylation RAS RAS / RAF / MEK (Proliferation Pathway) EGFR->RAS Autophosphorylation Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Pathway Blockade RAS->Apoptosis Pathway Blockade

Fig 1: Mechanism of action for quinazoline derivatives in blocking EGFR downstream signaling.

Structural Activity Relationship (SAR) & Quantitative Profiling

The efficacy of a quinazoline derivative is heavily dictated by its substitution pattern. Modifications at the C-4, C-6, and C-7 positions drastically alter target affinity, solubility, and the ability to bypass secondary mutations (1[1]). The table below summarizes the quantitative and mechanistic distinctions among key quinazoline-based inhibitors.

CompoundGenerationTarget ProfileBinding MechanismKey Structural FeatureReference
Gefitinib 1st GenEGFR (WT & Sensitizing Mut)Reversible ATP-competitiveAnilinoquinazoline core[4]
Erlotinib 1st GenEGFR (WT & Sensitizing Mut)Reversible ATP-competitiveAlkyne modification[4]
Afatinib 2nd GenPan-HER (EGFR, HER2, HER4)Irreversible covalentAcrylate side chain (C797)[4]
Dihydro-dioxino-quinazoline ExperimentalEGFR (Mutant)Reversible ATP-competitiveCompact cyclized C-5/C-6 core[1]

Experimental Workflows: A Self-Validating System

As application scientists, we cannot rely on a single phenotypic endpoint to declare a compound an "EGFR inhibitor." A robust evaluation requires a self-validating cascade: we must prove direct target engagement (cell-free), phenotypic consequence (cellular viability), and mechanistic causality (intracellular signaling blockade).

Workflow Step1 1. Cell-Free Kinase Assay (Target Engagement) Step2 2. Cell Viability Assay (Phenotypic Screen) Step1->Step2 Validate IC50 Step3 3. Western Blotting (Pathway Confirmation) Step2->Step3 Confirm Causality

Fig 2: Self-validating experimental workflow for evaluating novel quinazoline TKIs.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo)

Causality: Cellular assays are susceptible to off-target cytotoxicity or membrane permeability issues. A cell-free kinase assay isolates the interaction between the quinazoline derivative and the EGFR kinase domain, directly quantifying ATP-competitive inhibition to establish a baseline IC50 (5[5]).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human EGFR kinase domain and Poly (Glu, Tyr) 4:1 substrate in a standardized kinase reaction buffer[5].

  • Compound Incubation: Add the quinazoline derivative (in a serial dilution for IC50 determination) to the enzyme-substrate mixture. Include a vehicle-treated control group. Pre-incubate at 30°C for 5-10 minutes to allow compound-target association[5].

  • Reaction Initiation: Add ATP at a concentration near the Km value for EGFR to initiate the kinase reaction[5].

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C[5].

  • ATP Depletion & Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete any unconsumed ATP. After incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[5].

  • Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity; a dose-dependent decrease confirms active target inhibition[5].

Protocol 2: Western Blotting for Intracellular Phospho-EGFR (p-EGFR)

Causality: While the cell-free assay proves the drug can inhibit the enzyme, Western blotting proves the drug actually does inhibit the target inside a living cell. This confirms the compound successfully penetrates the cell membrane and halts the specific autophosphorylation event (e.g., at Tyr1068) required for downstream oncogenesis (6[6]).

Step-by-Step Methodology:

  • Cell Treatment: Seed EGFR-overexpressing cells (e.g., A431 or PC9) at approximately 106 cells/mL. Treat with the quinazoline derivative at varying concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 6–8 hours (7[7]).

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of EGFR during extraction (8[8]).

  • Protein Extraction: Vortex the lysate, incubate on ice for 30 minutes, and centrifuge at 14,000 x g to collect the protein-rich supernatant[8].

  • Electrophoresis: Resolve 20–30 µg of protein lysate via SDS-PAGE (using 4–20% gradient gels) and transfer to a nitrocellulose membrane using a semi-dry or wet transfer system[6].

  • Blocking & Probing: Block the membrane with 5% BSA in Tris-buffered saline containing Tween 20 (TBST) for 1 hour at room temperature. Probe overnight at 4°C with primary antibodies against p-EGFR, total EGFR, and a loading control (6[6], 9[9]).

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL) reagents[9].

References

  • Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Cancer Network. 10

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. 4

  • Targeting the EGFR signaling pathway in cancer therapy. NIH (PMC). 2

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. 1

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. ERSNet. 3

  • A Comparative Guide to the Kinase Inhibitory Profile of 7-Nitroquinazoline Derivatives. BenchChem. 5

  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship. 6

  • US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof. Google Patents. 7

  • WO2024220427A1 - Treatment of cancer with a mek kinase inhibitor. Google Patents. 8

  • Lung Cancer. Ethernet.edu.et. 9

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Foundational

Initial Synthesis Routes for 5-Bromo-4-chloro-2-methylquinazoline: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The molecule 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0) is a highly privileged, bifunctional heterocyclic building block. It is extensively utilized in the pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0) is a highly privileged, bifunctional heterocyclic building block. It is extensively utilized in the pharmaceutical industry for the development of kinase inhibitors and advanced targeted therapeutics. The strategic value of this scaffold lies in its orthogonal reactivity: the highly electrophilic C4-chloride undergoes rapid nucleophilic aromatic substitution (S_NAr) with amines or alcohols, while the C5-bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [3].

Designing a robust, scalable synthesis route for this compound requires precise control over cyclization thermodynamics and halogenation kinetics. This guide details the foundational three-step linear synthesis from commercially available starting materials, emphasizing mechanistic causality, self-validating experimental protocols, and reaction optimization.

Retrosynthetic Analysis & Pathway Design

The logical disconnection of 5-bromo-4-chloro-2-methylquinazoline relies on the sequential construction of the pyrimidine ring followed by late-stage functionalization.

  • C4-Halogenation Disconnection: The C4-chloride is inherently labile and must be installed in the final step via the deoxychlorination of the corresponding lactam, 5-bromo-2-methylquinazolin-4(3H)-one .

  • Ring Expansion Disconnection: The quinazolinone core is most efficiently accessed via the amidation and subsequent ring expansion of a highly reactive benzoxazinone intermediate.

  • Cyclodehydration Disconnection: The benzoxazinone is derived from the N-acetylation and dehydration of 2-amino-6-bromobenzoic acid .

Nomenclature Note for the Bench Scientist: It is critical to recognize the IUPAC numbering shift during cyclization. The bromine atom at the C6 position of the starting anthranilic acid derivative maps directly to the C5 position of the resulting quinazoline core.

Retrosynthesis A 5-Bromo-4-chloro-2-methylquinazoline (Target Molecule) B 5-Bromo-2-methylquinazolin-4(3H)-one (Precursor) A->B Retrosynthetic Disconnection C 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Intermediate) B->C Retrosynthetic Disconnection D 2-Amino-6-bromobenzoic acid (Starting Material) C->D Retrosynthetic Disconnection

Retrosynthetic pathway for 5-Bromo-4-chloro-2-methylquinazoline.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each transformation before proceeding.

Step 1: Acetylation and Cyclodehydration

Objective: Synthesis of 5-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one [2]. Mechanistic Causality: Acetic anhydride acts as both the acetylating agent and the dehydrating solvent. The reaction is entropically driven forward at reflux by the elimination of water (captured as acetic acid), forcing the intramolecular attack of the carboxylate onto the newly formed amide carbonyl.

  • Reagents: 2-Amino-6-bromobenzoic acid (1.0 eq), Acetic anhydride (10.0 eq).

  • Protocol:

    • Charge a dry, round-bottom flask equipped with a reflux condenser with 2-amino-6-bromobenzoic acid.

    • Add acetic anhydride at room temperature to form a suspension.

    • Elevate the temperature to 120–140 °C (reflux) and maintain for 3–5 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material (strong UV absorbance) and the emergence of a less polar spot indicates complete cyclization.

    • Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the bulk of excess acetic anhydride and generated acetic acid.

    • Triturate the crude residue with cold hexanes to precipitate the benzoxazinone. Filter and dry in vacuo.

Step 2: Amidation and Ring Expansion (Niementowski Variant)

Objective: Synthesis of 5-bromo-2-methylquinazolin-4(3H)-one [1]. Mechanistic Causality: Ammonium acetate is utilized as a solid, easily handled ammonia surrogate. At temperatures exceeding 150 °C, it thermally decomposes to release NH_3 in situ. The nucleophilic ammonia attacks the highly electrophilic benzoxazinone carbonyl, triggering ring opening to an intermediate amide, followed by immediate intramolecular condensation to form the thermodynamically stable quinazolinone.

  • Reagents: 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (1.0 eq), Ammonium acetate (4.0 eq).

  • Protocol:

    • In a heavy-walled reaction vessel, combine the benzoxazinone intermediate and ammonium acetate.

    • Heat the neat mixture to 160–170 °C for 2–4 hours.

    • Self-Validation: The reaction will initially form a clear, bubbling melt (release of acetic acid and water vapor). As the higher-melting quinazolinone product forms, the melt will transition into a thick suspension.

    • Cool the mixture to 80 °C and slowly pour it into an ice-water bath under vigorous stirring.

    • Filter the resulting precipitate, wash extensively with distilled water to remove residual ammonium salts, and dry.

Step 3: Deoxychlorination (Halogenation)

Objective: Synthesis of 5-bromo-4-chloro-2-methylquinazoline [3, 4]. Mechanistic Causality: The transformation of the stable quinazolin-4(3H)-one to the highly reactive 4-chloroquinazoline requires overcoming the lactam-lactim tautomerization barrier. Phosphorus oxychloride (POCl_3) serves a dual role as the activating electrophile and the chloride source. A catalytic organic base (e.g., N,N-dimethylaniline or pyridine) is critical; it neutralizes the generated HCl, preventing the protonation of the quinazoline N1/N3 nitrogens, which would otherwise deactivate the ring toward electrophilic attack.

  • Reagents: 5-Bromo-2-methylquinazolin-4(3H)-one (1.0 eq), POCl_3 (5.0 - 8.0 eq), N,N-Diisopropylethylamine (DIPEA) or Pyridine (0.2 eq).

  • Protocol:

    • Suspend the quinazolinone in neat POCl_3 under an inert argon atmosphere.

    • Add the catalytic base dropwise. (Caution: Exothermic reaction).

    • Heat the mixture to reflux (approx. 105 °C) for 3 hours.

    • Self-Validation: The solid suspension will gradually dissolve into a dark, homogeneous solution, indicating the successful formation of the soluble 4-chloroquinazoline.

    • Cool the reaction to room temperature. Remove the bulk of the unreacted POCl_3 via vacuum distillation to prevent violent hydrolysis during workup.

    • Carefully quench the concentrated residue by pouring it dropwise into an ice-cold saturated aqueous NaHCO_3 solution, maintaining pH > 7 to prevent hydrolysis of the newly formed C-Cl bond.

    • Extract the aqueous layer with dichloromethane (DCM), dry the organic phase over anhydrous Na_2SO_4, and concentrate to yield the target compound.

Mechanism A Quinazolin-4(3H)-one (Lactam) B Quinazolin-4-ol (Lactim Tautomer) A->B Tautomerization C Phosphorodichloridate Intermediate B->C + POCl3 - HCl D 4-Chloroquinazoline Product C->D + Cl- - PO2Cl2-

Mechanistic sequence of the C4-chlorination using POCl3.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for each step, allowing for rapid comparison of yields and critical reaction drivers.

StepChemical TransformationPrimary ReagentsTemp / TimeTypical YieldKey Mechanistic Driver
1 N-Acetylation & CyclodehydrationAcetic Anhydride (excess)120-140 °C / 3-5 h85 - 92%Entropic water elimination; solvent acts as reactant.
2 Amidation & Ring ExpansionAmmonium Acetate (4.0 eq)160-170 °C / 2-4 h75 - 82%Thermal decomposition of NH_4OAc to release reactive NH_3 in situ.
3 DeoxychlorinationPOCl_3 (excess), Pyridine (cat.)105 °C / 3 h70 - 78%Base-catalyzed lactim formation; prevention of N-protonation.

Analytical Characterization & Quality Control

To ensure the integrity of the final 5-bromo-4-chloro-2-methylquinazoline before downstream cross-coupling applications, the following analytical validations are required:

  • ^1H NMR (CDCl_3): The disappearance of the broad lactam N-H/O-H peak (~12.0 ppm) from the precursor is the primary indicator of successful chlorination. The methyl group at C2 will appear as a sharp singlet around 2.8 ppm. The aromatic protons (C6, C7, C8) will present a distinct splitting pattern confirming the retention of the C5-bromide.

  • Mass Spectrometry (LC-MS/ESI+): The target molecule (C_9H_6BrClN_2) will exhibit a highly characteristic isotopic pattern due to the presence of both Bromine (~1:1 ratio for ^79Br/^81Br) and Chlorine (~3:1 ratio for ^35Cl/^37Cl). The molecular ion [M+H]^+ will appear as a distinct multiplet at m/z ~256, 258, and 260.

References

  • Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone Source: Indian Journal of Chemistry (NISCAIR) URL:[Link] [1]

  • US20210309664A1 - Benzodiazepine derivatives as gaba a gamma1 pam Source: Google P
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source: Research & Reviews: Journal of Chemistry URL:[Link] [3]

  • Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex Source: Molecules (MDPI) URL:[Link] [4]

Exploratory

Precision Targeting with 2,4,5-Substituted Quinazolines: A Technical Guide to Next-Generation Kinase Inhibitors

Executive Summary & Core Directive The quinazoline scaffold is a profoundly privileged pharmacophore in medicinal chemistry, historically serving as the structural backbone for first-generation epidermal growth factor re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The quinazoline scaffold is a profoundly privileged pharmacophore in medicinal chemistry, historically serving as the structural backbone for first-generation epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib[1]. However, the emergence of acquired clinical resistance—most notably the T790M "gatekeeper" mutation and the C797S mutation in non-small cell lung cancer (NSCLC)—has necessitated the evolution of this scaffold[2].

As a Senior Application Scientist, my objective in this whitepaper is to dissect the pharmacological utility of 2,4,5-substituted quinazolines . Moving beyond traditional 4-anilino or 2,4-disubstituted architectures, the strategic functionalization at the 5-position introduces critical steric and electronic parameters. This specific substitution pattern enables deep-pocket binding, disrupts resistance-inducing kinase conformations, and facilitates multi-target engagement across complex signaling networks, including EGFR, PI3K, ACK1, and the JAK family[3].

Molecular Rationale & Scaffold Architecture

To understand the therapeutic efficacy of 2,4,5-substituted quinazolines, we must examine the causality behind the structural design:

  • The 4-Position (Hinge Binder): Typically occupied by an anilino or arylamino group, this position is responsible for critical hydrogen bonding with the hinge region of the kinase (e.g., Met793 in EGFR). It anchors the molecule within the orthosteric ATP-binding pocket.

  • The 2-Position (Solvent Channel): Substitutions here are directed outward toward the solvent-exposed channel. This allows chemists to modulate physicochemical properties (solubility, clearance) and append extended moieties that reach into adjacent allosteric pockets, enabling dual-target inhibition (e.g., PI3K)[1].

  • The 5-Position (Conformational Modulator): The defining feature of this subclass. Substitution at the 5-position (often with halogens, methoxy, or small alkyl groups) projects into the upper cleft of the ATP-binding site. This steric bulk displaces the conserved water network in the ribose-binding pocket, increasing residence time. More importantly, it can induce a conformational shift that prevents the kinase from adopting its active "DFG-in" state, effectively bypassing the steric hindrance caused by the T790M gatekeeper mutation[4].

Primary Therapeutic Targets & Mechanistic Pathways

Overcoming EGFR Resistance Mutants (L858R, T790M, C797S)

The primary application of 2,4,5-trisubstituted quinazolines remains the targeted inhibition of mutant EGFR. Recent studies by Wang and coworkers demonstrated that specific 2,4,5-trisubstituted derivatives exhibit potent antiproliferative activity against resistant cell lines like MGC-803 and Eca-109[1]. Furthermore, thiazole-quinazoline derivatives developed by Raghu et al. have shown remarkable efficacy against triple-mutant EGFR variants (EGFR L858R/T790M/C797S), achieving IC₅₀ values as low as 3.62 nM, outperforming clinical standards like osimertinib and brigatinib in specific in vitro models[2].

Dual-Target Networks: EGFR/PI3K and EGFR/ACK1

Tumor survival often relies on compensatory signaling pathways. When EGFR is inhibited, parallel activation of the PI3K/AKT/mTOR pathway can rescue the cancer cell.

  • EGFR-PI3K Dual Inhibition: Li and colleagues synthesized substituted quinazolines that simultaneously block EGFR and PI3K, showing excellent growth inhibition in breast cancer cells (MDA-MB-231 and MCF-7)[1].

  • EGFR-ACK1 Dual Inhibition: Activated Cdc42-associated kinase (ACK1) integrates signals from multiple RTKs. Wang et al. identified a dual-target aminoquinazoline (Compound 31) with excellent inhibitory activity against EGFR L858R/T790M (23 nM) and ACK1 (263 nM), successfully interrupting the cell cycle and promoting ROS accumulation in osimertinib-resistant AZDR cells[2].

Pathway Ligand EGF Ligand EGFR EGFR (L858R/T790M) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor 2,4,5-Quinazoline Dual Inhibitor Inhibitor->EGFR Blocks Hinge Region Inhibitor->PI3K Blocks ATP Pocket AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 1: Synergistic blockade of the EGFR/PI3K/AKT signaling axis by 2,4,5-quinazoline inhibitors.

Pan-JAK Inhibition

Beyond receptor tyrosine kinases (RTKs), the 2,4,5-substituted scaffold has been adapted for non-receptor tyrosine kinases. Xiang and colleagues synthesized quinazoline derivatives as potential pan-JAK inhibitors[2]. Their leading molecule, Compound 36, demonstrated sub-nanomolar to low-nanomolar potency across JAK1 (0.40 nM), JAK2 (0.83 nM), JAK3 (2.10 nM), and TYK2 (1.95 nM)[2]. This highlights the scaffold's versatility in treating inflammatory conditions (e.g., collagen-induced arthritis) and hematological malignancies driven by the JAK/STAT pathway[2].

Quantitative Target Affinity

The following table synthesizes the quantitative enzymatic and cellular data for key substituted quinazolines discussed in recent literature[1][2][3]:

Compound DesignationPrimary Target(s)Enzymatic IC₅₀Key Cell Line(s)Cellular IC₅₀ / Phenotype
Compound 38 (Wang et al.)EGFRN/AMGC-803, Eca-1091.95 μM, 2.46 μM (Antiproliferative)
Compound 37 (Raghu et al.)EGFR (WT / L858R/T790M / Triple Mutant)2.17 nM / 2.81 nM / 3.62 nMMCF-7, HepG-2, A5492.86 μM (MCF-7)
Compound 36 (Xiang et al.)JAK1 / JAK2 / JAK3 / TYK20.40 nM / 0.83 nM / 2.10 nM / 1.95 nMN/A (In vivo arthritis model)High microsomal stability, anti-inflammatory
Compound 31 (Wang et al.)EGFR L858R/T790M / ACK123 nM / 263 nMH1975, MCF-7, AZDRSuppresses p-EGFR, p-ACK1, p-AKT
Compound 35 (Zheng et al.)EGFR (WT)35.7 nMNCI-H1975, A5490.06 μM (NCI-H1975)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2,4,5-substituted quinazolines must rely on self-validating assay systems. Below are the standard operating protocols for enzymatic and cellular validation.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase inhibition due to its low background interference.

  • Step 1: Compound Preparation. Prepare a 10-point, 3-fold serial dilution of the quinazoline compound in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration strictly maintained at 1% to prevent enzyme denaturation).

  • Step 2: Enzyme Incubation. Add the recombinant kinase (e.g., EGFR T790M/L858R) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature to allow for compound binding (crucial for slow-binding 5-substituted inhibitors).

  • Step 3: Reaction Initiation. Add the ATP/Substrate mix (e.g., ULight-labeled poly-GT peptide). The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure competitive inhibition kinetics are accurately measured. Incubate for 60 minutes.

  • Step 4: Detection. Stop the reaction by adding EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Step 5: Self-Validation & Reading. Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using the positive control (e.g., 1 μM Staurosporine, 100% inhibition) and negative control (DMSO vehicle, 0% inhibition). The assay is only validated if Z' > 0.5 .

Workflow Prep 1. Compound Prep (10-point dose response) Incubate 2. Enzyme Incubation (Kinase + Inhibitor) Prep->Incubate Reaction 3. ATP/Substrate Addition (Initiate Reaction) Incubate->Reaction Detection 4. TR-FRET Detection (Eu-Anti-Phospho Ab) Reaction->Detection Analysis 5. IC50 & Z'-factor (Data Validation) Detection->Analysis

Figure 2: Self-validating TR-FRET high-throughput kinase screening workflow.

Protocol B: Cellular Proliferation & Viability (CellTiter-Glo)

To confirm that enzymatic affinity translates to cellular efficacy (membrane permeability and target engagement in situ).

  • Step 1: Cell Seeding. Seed target cells (e.g., NCI-H1975 for T790M mutant EGFR) at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Compound Treatment. Treat cells with the quinazoline derivatives (0.1 nM to 10 μM range). Include a "Media Only" background control and an "Untreated Cells" viability control.

  • Step 3: Incubation. Incubate for 72 hours.

  • Step 4: Lysis & Luminescence. Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (measuring ATP as a proxy for metabolically active cells).

  • Step 5: Self-Validation. Subtract the "Media Only" background. Normalize data to the "Untreated Cells" (set to 100% viability). Generate dose-response curves using non-linear regression (four-parameter logistic equation). The validation requires an R2>0.95 for the fitted curve.

Conclusion

The 2,4,5-substituted quinazoline scaffold represents a highly rationalized evolution in targeted kinase inhibitor design. By exploiting the spatial dynamics of the 5-position, researchers can effectively bypass gatekeeper mutations in EGFR, engineer dual-target inhibitors (EGFR/PI3K, EGFR/ACK1) to prevent compensatory pathway activation, and expand the therapeutic window into non-receptor kinases like the JAK family[1][2][3]. Future drug development pipelines must continue to leverage this privileged structural motif, utilizing robust, self-validating biochemical assays to translate these molecules from the bench to the clinic.

References

  • Antoniolli, G., & Lima, C. S. P. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry, 17(10), 1193–1211. URL:[Link]

  • Xiang et al. (via Antoniolli 2025). Quinazoline derivatives as potential pan-JAK inhibitors. Future Medicinal Chemistry. URL:[Link]

  • Raghu et al. (via Antoniolli 2025). Thiazole-quinazoline derivatives as EGFR inhibitors. Future Medicinal Chemistry. URL:[Link]

  • Wang et al. (via Antoniolli 2025). 2,4,5-trisubstituted quinazolines with anticancer activity. Future Medicinal Chemistry. URL:[Link]

  • Li et al. (via Antoniolli 2025). 2,4-disubstituted quinazolines for breast cancer via EGFR-PI3K. Future Medicinal Chemistry. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylquinazoline and its Analogs in Medicinal Chemistry

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on 5-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide focuses on 5-Bromo-4-chloro-2-methylquinazoline, a key synthetic intermediate, and its analogs, which have shown significant promise in drug discovery. We will delve into the synthetic strategies, chemical reactivity, and diverse biological activities of this class of compounds, with a particular emphasis on their role as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed, actionable protocols.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[3][4] Its derivatives have been successfully developed into approved drugs for various therapeutic indications, most notably in oncology.[5][6] The versatility of the quinazoline core allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[1]

The quinazoline framework is particularly prominent in the design of kinase inhibitors.[7][8] Several clinically approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core.[6][7] These molecules act as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[5][8] The nitrogen atom at position 1 of the quinazoline ring is crucial for this activity, as it typically forms a hydrogen bond with the hinge region of the kinase domain.[9]

5-Bromo-4-chloro-2-methylquinazoline: A Strategic Synthetic Intermediate

5-Bromo-4-chloro-2-methylquinazoline serves as a highly valuable and versatile building block for the synthesis of a diverse library of quinazoline analogs. Its strategic importance lies in the differential reactivity of the two halogen atoms. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether functionalities.[10] Concurrently, the bromine atom at the C5 position is amenable to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This orthogonal reactivity provides a powerful platform for creating complex molecular architectures with a high degree of structural diversity.

The presence of the 2-methyl group also plays a role in the biological activity of the final compounds, potentially influencing their binding affinity and selectivity for specific targets.[11]

Synthetic Strategies and Protocols

The synthesis of 5-Bromo-4-chloro-2-methylquinazoline and its subsequent derivatization are critical processes in the development of novel therapeutic agents.

3.1 Synthesis of the Core Intermediate

A common route to 2-methyl-4(3H)-quinazolinone derivatives involves the reaction of the appropriately substituted anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a primary amine.[11] The synthesis of the 5-bromo-4-chloro-2-methylquinazoline core typically starts from a correspondingly substituted anthranilic acid derivative.

3.2 Derivatization of the Core

The true synthetic utility of 5-Bromo-4-chloro-2-methylquinazoline is realized in its derivatization. The following diagram and protocol illustrate a typical workflow for creating a 4-anilino-5-aryl-2-methylquinazoline analog.

G A 5-Bromo-4-chloro- 2-methylquinazoline B Nucleophilic Aromatic Substitution (e.g., with 3-chloro-4-fluoroaniline) A->B C 5-Bromo-N-(3-chloro-4-fluorophenyl)- 2-methylquinazolin-4-amine B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki reaction with an arylboronic acid) C->D E 5-Aryl-N-(3-chloro-4-fluorophenyl)- 2-methylquinazolin-4-amine D->E

Caption: Synthetic workflow for a 4,5-disubstituted 2-methylquinazoline.

Experimental Protocol: Synthesis of a 4-Anilino-5-Aryl-2-methylquinazoline Analog

Step 1: Nucleophilic Aromatic Substitution at C4

  • To a solution of 5-Bromo-4-chloro-2-methylquinazoline (1.0 eq) in isopropanol, add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to yield the 5-bromo-4-anilino-2-methylquinazoline intermediate.

Step 2: Suzuki Cross-Coupling at C5

  • In a reaction vessel, combine the 5-bromo-4-anilino-2-methylquinazoline intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add a suitable base, such as potassium carbonate (2.0 eq).

  • Add a mixture of a solvent like 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 90-100 °C for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 5-aryl-4-anilino-2-methylquinazoline analog.

Biological Activities and Therapeutic Applications

Analogs derived from the 5-Bromo-4-chloro-2-methylquinazoline scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

4.1 Kinase Inhibition

A primary focus of research on quinazoline derivatives has been their development as kinase inhibitors for cancer therapy.[5][12] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR.[7][9]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

  • C4-Anilino Moiety: The substitution pattern on the aniline ring at the C4 position is a critical determinant of inhibitory activity.[9] Small, lipophilic substituents, such as a 3-chloro-4-fluoroaniline, are often found in potent EGFR inhibitors.[12]

  • C5, C6, and C7 Positions: These positions on the quinazoline ring are often solvent-exposed and provide opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.[9] Electron-donating groups at the C6 and C7 positions can improve binding.[12] The C5 position, accessible through the bromo-intermediate, allows for the introduction of larger groups to explore additional binding pockets or modulate physical properties.

The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS ATP ADP EGF EGF Ligand EGF->EGFR Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by quinazolines.

Table 1: Representative EGFR/VEGFR2 Inhibitory Activities of Quinazoline Analogs

Compound IDC4-SubstituentC6/C7-SubstituentTargetIC₅₀ (nM)Reference
Gefitinib3-Chloro-4-fluoroaniline7-MethoxyEGFR39[12]
Erlotinib3-Ethynylaniline6,7-bis(2-Methoxyethoxy)EGFR-[6]
Vandetanib4-Bromo-2-fluoroaniline7-MethoxyVEGFR2/EGFR-[6]
Compound 394-(Thiourea-linked)-EGFR/VEGFR220 / 50[12]
Compound 424-Anilino7-(Methyl piperazine)EGFR/VEGFR2130 / 560[12]
4.2 Antimicrobial Activity

Quinazoline derivatives have also been explored for their potential as antimicrobial agents.[1][13] The presence of a halogen, such as bromine, at the C6 or C8 position has been shown to be beneficial for antimicrobial activity.[1] Some analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13] For instance, certain 4-anilinoquinazoline derivatives with 3-nitro substitutions have shown significant antifungal activity.[13]

Conclusion and Future Perspectives

5-Bromo-4-chloro-2-methylquinazoline is a powerful and versatile intermediate that enables the synthesis of a wide array of biologically active molecules. The orthogonal reactivity of its chloro and bromo substituents provides a robust platform for generating diverse chemical libraries for drug discovery. While the primary focus has been on developing kinase inhibitors for oncology, the demonstrated antimicrobial and anti-inflammatory potential of quinazoline analogs suggests that this scaffold holds promise for a broader range of therapeutic applications. Future research will likely focus on exploring novel substitutions at the C5 position to further probe structure-activity relationships and develop next-generation therapeutics with improved potency, selectivity, and safety profiles.

References
  • Butnariu, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available from: [Link]

  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available from: [Link]

  • Butnariu, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available from: [Link]

  • Butnariu, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed. Available from: [Link]

  • Abdel-rahman, H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available from: [Link]

  • Abdel-rahman, H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. SciPharm. Available from: [Link]

  • Pandey, A., et al. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Available from: [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]

  • Kumar, A., et al. (2022). Synthesis and screening of novel 2,4-bis substituted quinazolines as tubulin polymerization promoters and antiproliferative agents. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Acta Chemica Iasi. Available from: [Link]

  • Arcadi, A., et al. (2006). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters. Available from: [Link]

  • Ghorab, M., et al. (2023). Antimicrobial, Anticancer and Immunomodulatory Potential of New Quinazolines Bearing Benzenesulfonamide Moiety. Future Medicinal Chemistry. Available from: [Link]

  • Xiang, H., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Azab, M., et al. (2014). Synthesis, antimicrobial and anti-inflammatory activity of some new benzoxazinone and quinazolinone candidates. J-Stage. Available from: [Link]

  • ResearchGate. (2005). Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. Available from: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: a review. ScienceDirect. Available from: [Link]

  • MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Available from: [Link]

  • Abuelizz, H., et al. (2015). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. SCIRP. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Available from: [Link]

Sources

Exploratory

Spectroscopic Elucidation of 5-Bromo-4-chloro-2-methylquinazoline: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Architecture In the landscape of medicinal chemistry, substituted quinazolines are a cornerstone scaffold, renowned for their diverse pharmacological activities.[1][2][3] The precise...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry, substituted quinazolines are a cornerstone scaffold, renowned for their diverse pharmacological activities.[1][2][3] The precise arrangement of substituents on the quinazoline core dictates its biological function, making unambiguous structural confirmation paramount. This technical guide provides an in-depth exploration of the spectroscopic characterization of a key intermediate, 5-Bromo-4-chloro-2-methylquinazoline. As researchers and drug development professionals, a comprehensive understanding of its spectral signature is crucial for ensuring purity, verifying synthetic outcomes, and establishing a baseline for metabolic studies.

This document moves beyond a simple listing of data. It delves into the causality behind the expected spectral features, offering insights grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed as self-validating systems to ensure the generation of high-quality, reproducible data.

Molecular Structure and Expected Spectroscopic Behavior

The unique substitution pattern of 5-Bromo-4-chloro-2-methylquinazoline—featuring a methyl group at the 2-position, a chloro group at the 4-position, and a bromo group on the benzene ring at the 5-position—gives rise to a distinct spectroscopic fingerprint. Understanding the electronic influence of each substituent is key to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Bromo-4-chloro-2-methylquinazoline, both ¹H and ¹³C NMR will provide critical information.[4]

¹H NMR (Proton NMR) Spectroscopy: A Proton's-Eye View

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Expected ¹H NMR Data (Predicted, in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 2.8Singlet3H-CH₃The methyl group at the 2-position is isolated and will appear as a singlet.
~ 7.6Triplet1HH-7This proton is coupled to both H-6 and H-8, resulting in a triplet.
~ 7.9Doublet1HH-6 or H-8These protons are coupled to H-7 and will appear as doublets.
~ 8.1Doublet1HH-6 or H-8The electron-withdrawing effects of the adjacent bromine and the quinazoline nitrogen will shift these downfield.

Causality in Proton Chemical Shifts: The aromatic protons (H-6, H-7, H-8) are expected to be in the downfield region, typical for aromatic systems. The bromine atom at position 5 will exert a significant deshielding effect on the adjacent protons. The exact assignment of H-6 and H-8 would require further 2D NMR experiments such as NOESY.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~ 25-CH₃The methyl carbon is expected in the typical aliphatic region.
~ 120 - 140Aromatic CHCarbons in the benzene portion of the ring system.
~ 115C-5 (C-Br)The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
~ 150C-4 (C-Cl)The carbon attached to the chlorine will be significantly deshielded.
~ 152C-8aA quaternary carbon within the aromatic system.
~ 160C-2The carbon of the pyrimidine ring attached to the methyl group.
~ 162C-4aA quaternary carbon at the ring junction.

Expert Insight: The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) would be invaluable in confirming these assignments by distinguishing between CH, CH₂, and CH₃ carbons.[1]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their vibrational frequencies.

Expected IR Absorption Bands:

Frequency (cm⁻¹)Bond VibrationFunctional Group
~ 3050 - 3100C-H stretchAromatic
~ 2950 - 3000C-H stretch-CH₃
~ 1610, 1560, 1470C=C and C=N stretchQuinazoline ring
~ 1000 - 1200C-Cl stretchAryl chloride
~ 550 - 650C-Br stretchAryl bromide

Trustworthiness of Protocol: The spectrum should be obtained on a dry, solid sample using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This minimizes sample preparation and ensures good contact, leading to a high-quality spectrum. A background spectrum of the clean ATR crystal must be taken before the sample is analyzed to ensure that atmospheric H₂O and CO₂ are subtracted.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z values corresponding to [C₉H₆⁷⁹Br³⁵ClN₂]⁺ and [C₉H₆⁸¹Br³⁵ClN₂]⁺, with smaller contributions from the ³⁷Cl isotope.

  • Major Fragmentation Pathways: Common fragmentation pathways for quinazolines involve the loss of substituents and cleavage of the heterocyclic ring. Expected fragments could include the loss of the methyl group (-15 Da), chlorine radical (-35 Da), or bromine radical (-79/81 Da).

MS_Fragmentation M [M]⁺ 5-Bromo-4-chloro-2-methylquinazoline M_minus_CH3 [M-15]⁺ Loss of -CH₃ M->M_minus_CH3 - CH₃ M_minus_Cl [M-35]⁺ Loss of -Cl M->M_minus_Cl - Cl M_minus_Br [M-79/81]⁺ Loss of -Br M->M_minus_Br - Br

Caption: Predicted major fragmentation pathways for 5-Bromo-4-chloro-2-methylquinazoline in Mass Spectrometry.

Experimental Protocol for LC-MS Data Acquisition

A Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal for analyzing this compound, ensuring that a pure sample is introduced into the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization). This will separate the target compound from any impurities.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire a full scan spectrum to identify the molecular ion cluster. Subsequently, perform tandem MS (MS/MS) on the most abundant molecular ion peak to generate a fragmentation spectrum.[5]

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of 5-Bromo-4-chloro-2-methylquinazoline is a synergistic process. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers fragmentation clues. By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can proceed with confidence in the identity and purity of this valuable chemical entity, paving the way for its successful application in the synthesis of novel therapeutic agents.

References

  • Ajani, O. O., Audu, O. T., & Bello, B. L. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]

  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from typeset.io. [Link]

  • ACS Omega. (2025, August 01). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (n.d.). PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylquinazoline

This guide provides a detailed technical overview of a robust and efficient synthetic pathway for 5-Bromo-4-chloro-2-methylquinazoline, a crucial building block in medicinal chemistry and drug development. The elucidated...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical overview of a robust and efficient synthetic pathway for 5-Bromo-4-chloro-2-methylquinazoline, a crucial building block in medicinal chemistry and drug development. The elucidated strategy is designed for logical flow, high yield, and experimental integrity, making it suitable for both academic research and process development environments.

Strategic Approach: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical deconstruction of the target molecule. The synthesis of 5-Bromo-4-chloro-2-methylquinazoline is most effectively approached by first assembling the core quinazolinone ring system, followed by a functional group interconversion to install the reactive 4-chloro group. This retrosynthetic pathway ensures regiochemical control and utilizes readily available starting materials.

The key disconnection points are the C4-Cl bond and the N3-C4 and N1-C2 bonds of the pyrimidine ring. This leads to the identification of 5-Bromo-2-methylquinazolin-4(3H)-one as a pivotal intermediate. This quinazolinone can be traced back to 2-acetamido-6-bromobenzoic acid, which in turn is derived from the commercially available starting material, 2-amino-6-bromobenzoic acid. This multi-step approach is outlined below.

G Target 5-Bromo-4-chloro-2-methylquinazoline Quinazolinone 5-Bromo-2-methylquinazolin-4(3H)-one Target->Quinazolinone Chlorination Acetamido_acid 2-Acetamido-6-bromobenzoic acid Quinazolinone->Acetamido_acid Cyclization Amino_acid 2-Amino-6-bromobenzoic acid Acetamido_acid->Amino_acid Acetylation

Caption: Retrosynthetic analysis of 5-Bromo-4-chloro-2-methylquinazoline.

The Core Synthesis Workflow

The forward synthesis is a three-step process designed for efficiency and scalability. Each stage builds upon the last, culminating in the desired halogenated quinazoline. The workflow emphasizes procedural robustness and provides a self-validating system through in-process controls and characterization.

G SM Start: 2-Amino-6-bromobenzoic acid Step1 Step 1: Acetylation (Acetic Anhydride) SM->Step1 Int1 Intermediate 1: 2-Acetamido-6-bromobenzoic acid Step1->Int1 Step2 Step 2: Cyclization (Heat) Int1->Step2 Int2 Intermediate 2: 5-Bromo-2-methylquinazolin-4(3H)-one Step2->Int2 Step3 Step 3: Chlorination (POCl₃, Heat) Int2->Step3 Product Product: 5-Bromo-4-chloro-2-methylquinazoline Step3->Product

Caption: Forward synthesis workflow from starting material to final product.

Experimental Protocols & Mechanistic Insights

Step 1: Acetylation of 2-Amino-6-bromobenzoic Acid

Principle & Rationale: The synthesis commences with the protection of the aniline nitrogen of 2-amino-6-bromobenzoic acid via acetylation. This transformation is crucial for two reasons: it prevents unwanted side reactions of the amino group in subsequent steps and installs the C2-methyl group and carbonyl functionality required for the upcoming cyclization to form the quinazolinone ring. Acetic anhydride is the reagent of choice due to its high reactivity and the ease of removing the acetic acid byproduct.

Detailed Protocol:

  • To a stirred solution of 2-amino-6-bromobenzoic acid in glacial acetic acid, add acetic anhydride dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum. The resulting 2-acetamido-6-bromobenzoic acid is typically of sufficient purity for the next step.

Step 2: Cyclocondensation to form 5-Bromo-2-methylquinazolin-4(3H)-one

Principle & Rationale: This key step involves an intramolecular cyclocondensation of 2-acetamido-6-bromobenzoic acid to form the stable quinazolinone ring system. The reaction is thermally driven, proceeding through the elimination of a water molecule. This method is a variation of the Niementowski quinazolinone synthesis.[2] The stability of the resulting heteroaromatic ring provides a strong thermodynamic driving force for the reaction.

Detailed Protocol:

  • Place 2-acetamido-6-bromobenzoic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the solid neat or in a high-boiling solvent such as diphenyl ether to a temperature of 240-250 °C for 30-60 minutes.

  • The reaction progress can be observed by the evolution of water vapor.

  • Allow the reaction mixture to cool to room temperature.

  • Triturate the resulting solid with a suitable solvent like ethanol or ethyl acetate to induce crystallization.

  • Filter the solid, wash with a cold solvent, and dry to yield 5-Bromo-2-methylquinazolin-4(3H)-one.

Step 3: Chlorination of 5-Bromo-2-methylquinazolin-4(3H)-one

Principle & Rationale: The final step is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a critical transformation as the chlorine atom serves as a versatile leaving group for subsequent nucleophilic aromatic substitution reactions, enabling the synthesis of a diverse library of derivatives. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this deoxychlorination.[3][4] The reaction proceeds via phosphorylation of the amide oxygen, followed by nucleophilic attack by a chloride ion.[3][5] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.[6]

Detailed Protocol:

  • In a fume hood, suspend 5-Bromo-2-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, add a catalytic amount (e.g., 0.1 equivalents) of N,N-dimethylaniline.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.[4] This is a highly exothermic process and must be done with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is ~7-8.

  • The product will precipitate as a solid. Collect it by vacuum filtration, wash extensively with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Data Summary and Quality Control

Ensuring the identity and purity of the synthesized compounds is paramount. The following table summarizes typical parameters and expected outcomes for this synthetic sequence.

Parameter Step 1: Acetylation Step 2: Cyclization Step 3: Chlorination
Starting Material 2-Amino-6-bromobenzoic acid2-Acetamido-6-bromobenzoic acid5-Bromo-2-methylquinazolin-4(3H)-one
Key Reagents Acetic Anhydride, Acetic AcidHeatPOCl₃, N,N-dimethylaniline (cat.)
Reaction Temp. Reflux (~118 °C)240-250 °CReflux (~107 °C)
Typical Yield >90%80-90%85-95%
Purification Precipitation/WashingRecrystallizationQuenching/Recrystallization
QC Analysis ¹H NMR, LC-MS¹H NMR, LC-MS, Melting Point¹H NMR, ¹³C NMR, LC-MS, Melting Point

Trustworthiness through Validation: Each step of this protocol constitutes a self-validating system. The successful synthesis of the intermediate in one step, confirmed by analytical techniques such as NMR and Mass Spectrometry, is the prerequisite for proceeding to the next. The final product's identity and purity must be rigorously confirmed and compared against reference data to ensure the integrity of the synthesis.

References

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. (n.d.).
  • Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3 | Request PDF - ResearchGate. (n.d.).
  • POCl3 -PCl5 mixture: A robust chlorinating agent† - Academia.edu. (n.d.).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.).
  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives - Benchchem. (n.d.).
  • POCl3 chlorination of 4-quinazolones - PubMed. (2011, March 18).
  • Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate - Benchchem. (n.d.).
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. (n.d.).
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (2013, October 10).
  • Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid - Benchchem. (n.d.).

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 5-Bromo-4-chloro-2-methylquinazoline

Executive Summary In modern medicinal chemistry and drug development, halogenated quinazolines serve as indispensable building blocks for synthesizing kinase inhibitors and other targeted therapeutics. 5-Bromo-4-chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated quinazolines serve as indispensable building blocks for synthesizing kinase inhibitors and other targeted therapeutics. 5-Bromo-4-chloro-2-methylquinazoline (CAS No. 1823899-28-0)[1] is a highly functionalized intermediate. However, its complex substitution pattern—featuring a highly electrophilic C4-chloro group alongside a lipophilic C5-bromo and C2-methyl group—creates a challenging solubility profile.

As a Senior Application Scientist, I have structured this technical guide to move beyond generic solubility charts. Here, we analyze the thermodynamic causality behind the solvation of this molecule, detail why certain solvent classes lead to catastrophic degradation via nucleophilic aromatic substitution ( SN​Ar )[2],, and provide a self-validating experimental protocol to measure its solubility accurately without confounding stability artifacts.

Physicochemical Profiling & Structural Implications

To predict and manipulate the solubility of 5-Bromo-4-chloro-2-methylquinazoline, one must first deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Quinazoline Core: The bicyclic aromatic system is highly polarizable but inherently hydrophobic. It relies on π−π stacking and dipole-dipole interactions for solvation.

  • C4-Chloro Activation: The C4 position is flanked by two electronegative nitrogen atoms, making it a highly electron-deficient, electrophilic center. This structural feature is designed for SN​Ar cross-coupling, but it makes the molecule extremely vulnerable to solvolysis in protic media[2].

  • C5-Bromo & C2-Methyl Substituents: The heavy bromine atom significantly increases the molecular weight, LogP (lipophilicity), and crystal lattice energy. The C2-methyl group adds slight steric hindrance. Together, these groups decrease the entropic favorability of dissolution, meaning higher energy is required to break the crystal lattice compared to the un-brominated parent compound.

Empirical Solubility Profile in Organic Solvents

Solvent selection for this compound is not merely a matter of physical dissolution; it is a matter of chemical survival. The table below synthesizes the solubility profile based on thermodynamic compatibility and chemical inertness.

Solvent ClassRepresentative SolventsEmpirical SolubilityMechanistic Compatibility & Causality
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Ideal. High dipole moments ( δ≈24 MPa1/2 ) effectively solvate the polar core without acting as nucleophiles[3].
Halogenated Dichloromethane, ChloroformHigh (>50 mg/mL)Excellent. Matches the dispersion forces of the halogenated substituents. Ideal for extraction and chromatography.
Cyclic Ethers THF, 1,4-DioxaneModerate (10-50 mg/mL)Good. Frequently used for SN​Ar reactions[3]. Must be strictly anhydrous to prevent background hydrolysis.
Non-Polar Toluene, HexanesLow (<5 mg/mL)Poor. Lacks the dipole moment required to disrupt the strong crystal lattice energy of the quinazoline core. Useful as anti-solvents for crystallization.
Polar Protic Methanol, Ethanol, WaterVariable (Degrades) INCOMPATIBLE. Protic solvents act as nucleophiles, attacking the C4 position to form ethers or quinazolin-4-ones[2],[4].

Thermodynamic Principles of Solvation & Reactivity

The solvation of 5-Bromo-4-chloro-2-methylquinazoline is governed by a strict dichotomy: Stable Solvation vs. Nucleophilic Degradation .

When dissolved in polar aprotic solvents (like DMF or DMSO), the solvent molecules align their dipoles with the quinazoline core, creating a stable solvation shell that lowers the free energy of the system without breaking covalent bonds.

Conversely, when introduced to polar protic solvents (like alcohols or water), the solvent acts as a nucleophile. The electrophilic solvation of the substrate promotes reactivity at the C4 position, leading to an amine-enol equilibrium or direct SN​Ar attack[2],[4]. This results in the displacement of the chloride ion and the formation of an ether (in alcohols) or a quinazolin-4-one (in water). Therefore, what appears to be "dissolution" in methanol is actually a chemical degradation event.

Reactivity Substrate 5-Bromo-4-chloro- 2-methylquinazoline Aprotic Polar Aprotic Solvents (DMF, DMSO, THF) Substrate->Aprotic Dissolves in Protic Polar Protic Solvents (MeOH, EtOH) Substrate->Protic Dissolves in Aqueous Aqueous / Moisture Substrate->Aqueous Exposed to Stable Stable Solvation (Ideal for SNAr) Aprotic->Stable No reaction Solvolysis Nucleophilic Attack (C4) Ether Formation Protic->Solvolysis Degradation Hydrolysis Hydrolysis (C4) Quinazolin-4-one Formation Aqueous->Hydrolysis Degradation

Fig 1. Solvation thermodynamics vs. nucleophilic degradation pathways of 4-chloroquinazolines.

Standardized Protocol for Solubility Determination (Self-Validating System)

To generate trustworthy, quantitative solubility data, one cannot rely on simple visual disappearance of the solute, as this cannot differentiate between true dissolution and solvolysis. The following protocol is adapted from the OECD Test Guideline 105 (Shake-Flask Method)[5],[6], but incorporates a critical self-validating HPLC-UV step to ensure chemical integrity.

Step-by-Step Methodology
  • Saturation: Weigh an excess amount (e.g., 100 mg) of 5-Bromo-4-chloro-2-methylquinazoline[1] into a 10 mL amber glass vial. Add 5.0 mL of the target anhydrous organic solvent.

  • Equilibration: Seal the vial under a nitrogen atmosphere to prevent moisture ingress. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached[5].

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 10,000 rpm for 10 minutes. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter (avoid nylon filters, which possess nucleophilic amide bonds that may interact with the solute).

  • Self-Validation via HPLC-UV: Dilute a known volume of the filtrate with an inert mobile phase (e.g., anhydrous Acetonitrile). Inject the sample into an HPLC equipped with a C18 column and a UV detector (set to λmax​ ~254 nm).

  • Data Interpretation (Causality Check):

    • Integrity Confirmed: If the chromatogram shows a single peak corresponding to the intact mass of the starting material, calculate the solubility (mg/mL) using a pre-established calibration curve.

    • Solvent Invalidated: If secondary peaks appear (indicating hydrolysis to the quinazolin-4-one or solvent adducts), the solvent is deemed reactive and the solubility data is rejected[3],[2].

Workflow Step1 1. Weigh Excess Solid (CAS 1823899-28-0) Step2 2. Equilibrate in Solvent (Shake-flask, 25°C, 24h) Step1->Step2 Step3 3. Centrifuge & Filter (0.45 µm PTFE) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification & Purity) Step3->Step4 Decision Degradation Peaks Present? Step4->Decision Valid Calculate True Solubility (mg/mL) Decision->Valid No (Stable Solvation) Invalid Invalidate Solvent (Solvolysis Occurred) Decision->Invalid Yes (Reactive Solvent)

Fig 2. Self-validating workflow for determining the true thermodynamic solubility of reactive intermediates.

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Foundational

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibitor Discovery and the Untapped Potential of 5-Bromo-4-chloro-2-methylquinazoline

Abstract The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] This heterocyclic system is the foundational scaffold for numerous FDA-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] This heterocyclic system is the foundational scaffold for numerous FDA-approved kinase inhibitors, demonstrating its remarkable versatility and clinical significance.[2] This in-depth technical guide explores the untapped potential of a specific, yet under-investigated quinazoline derivative: 5-Bromo-4-chloro-2-methylquinazoline. We will delve into the rationale for its selection as a promising starting point for novel kinase inhibitor discovery, leveraging insights from analogous structures and established medicinal chemistry principles. This guide will provide a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to systematically evaluate this molecule, from initial synthesis and screening to lead optimization and preclinical considerations.

Introduction: The Enduring Legacy of Quinazolines in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a "privileged" structure in the design of kinase inhibitors.[4]

The success of quinazoline-based drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) underscores the scaffold's ability to be tailored for high-affinity binding to the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The adaptability of the quinazoline core, allowing for substitutions at multiple positions, provides a rich chemical space for developing potent and selective inhibitors against a wide range of kinase targets.

Rationale for Investigating 5-Bromo-4-chloro-2-methylquinazoline

While the broader quinazoline family is well-explored, 5-Bromo-4-chloro-2-methylquinazoline (CAS No. 1823899-28-0) represents a novel and intriguing starting point for a kinase inhibitor discovery program. The rationale for its investigation is built upon the following key pillars:

  • The Strategic Placement of Halogens: The presence of both a bromo and a chloro group on the benzene ring portion of the quinazoline is significant. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity to the target protein. Furthermore, they can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug-likeness.

  • The 4-Chloro "Handle" for Derivatization: The chloro group at the 4-position is a key reactive "handle". It is readily displaced by nucleophiles, most notably anilines, to generate the 4-anilinoquinazoline scaffold that is characteristic of many successful EGFR inhibitors. This allows for the rapid synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

  • The Influence of the 2-Methyl Group: The methyl group at the 2-position can also play a role in target engagement. It can provide beneficial steric interactions within the ATP-binding pocket and can also influence the overall conformation of the molecule. Studies on other 2-methyl-quinazolines have demonstrated their potential as kinase inhibitors, including against PI3K-δ.

  • Novelty and Intellectual Property: The lack of extensive published research on 5-Bromo-4-chloro-2-methylquinazoline in the context of kinase inhibition presents an opportunity for the discovery of novel chemical matter with strong intellectual property potential.

A Comprehensive Workflow for the Evaluation of 5-Bromo-4-chloro-2-methylquinazoline

The following section outlines a detailed, step-by-step workflow for the systematic evaluation of 5-Bromo-4-chloro-2-methylquinazoline as a potential kinase inhibitor. This workflow is designed to be a self-validating system, with clear decision points at each stage.

Synthesis and Characterization

The first step is to obtain a high-purity sample of 5-Bromo-4-chloro-2-methylquinazoline. While this compound is commercially available from vendors such as BLD Pharm, in-house synthesis may also be considered for scalability and cost-effectiveness. A plausible synthetic route could involve the cyclization of an appropriately substituted anthranilic acid derivative.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-2-methylquinazoline

PropertyValueSource
CAS Number1823899-28-0BLD Pharm
Molecular FormulaC9H6BrClN2BLD Pharm
Molecular Weight257.51 g/mol BLD Pharm

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Library

A robust method for generating a library of potential kinase inhibitors from 5-Bromo-4-chloro-2-methylquinazoline involves a nucleophilic aromatic substitution reaction with a diverse panel of anilines.

  • Reaction Setup: In a microwave vial, combine 5-Bromo-4-chloro-2-methylquinazoline (1 equivalent), the desired aniline derivative (1.2 equivalents), and a suitable solvent such as isopropanol or a mixture of THF and water.

  • Catalysis (if necessary): While many anilines will react under thermal conditions, a palladium catalyst and a suitable ligand may be employed to improve reaction efficiency for less reactive anilines.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 10-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of each synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Initial Kinase Profiling

The initial step in biological evaluation is to screen 5-Bromo-4-chloro-2-methylquinazoline and its derived library against a panel of cancer-relevant kinases. A broad screening panel is recommended to identify initial "hits" and to assess selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Initiate the kinase reaction by adding the EGFR enzyme, substrate, and ATP to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. The signal, which is proportional to the amount of phosphorylated substrate, can be measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Anti-Proliferative Assays

Promising "hits" from the in vitro kinase assays should be evaluated for their ability to inhibit the growth of cancer cell lines that are known to be dependent on the targeted kinases.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent cell viability for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The data from the initial screening and cellular assays will guide the SAR studies. The goal is to systematically modify the structure of the initial "hits" to improve potency, selectivity, and drug-like properties.

Diagram 1: Kinase Inhibitor Discovery Workflow

G cluster_0 Compound Acquisition & Library Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization cluster_4 Preclinical Development start 5-Bromo-4-chloro- 2-methylquinazoline synthesis Synthesis of 4-Anilinoquinazoline Library start->synthesis kinase_assay Broad Kinase Panel Screening (IC50) synthesis->kinase_assay cell_assay Anti-proliferative Assays (GI50) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar sar->synthesis Iterative Design & Synthesis adme_tox ADME/Tox Profiling sar->adme_tox in_vivo In Vivo Efficacy (Xenograft Models) adme_tox->in_vivo

Caption: A systematic workflow for the discovery and development of kinase inhibitors.

ADME-Tox Profiling

In parallel with lead optimization, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the most promising compounds. Early assessment of these properties can prevent costly failures in later stages of drug development.

Table 2: Key ADME-Tox Assays

AssayPurpose
Solubility Determines the aqueous solubility of the compound.
Permeability (e.g., PAMPA) Assesses the ability of the compound to cross cell membranes.
Metabolic Stability (e.g., Microsomal Stability) Evaluates the compound's susceptibility to metabolism by liver enzymes.
CYP450 Inhibition Identifies potential for drug-drug interactions.
hERG Inhibition Assesses the risk of cardiotoxicity.
Cytotoxicity in Non-cancerous Cells Determines the compound's general toxicity.

Target Kinase Pathways

The quinazoline scaffold has shown activity against a variety of kinase families. Based on existing literature, the following signaling pathways represent high-priority targets for inhibitors derived from 5-Bromo-4-chloro-2-methylquinazoline.

Diagram 2: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: The EGFR signaling cascade, a key driver of tumor growth.

Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth

Caption: The PI3K/Akt/mTOR pathway, central to cell metabolism and growth.

Conclusion and Future Directions

5-Bromo-4-chloro-2-methylquinazoline represents a promising, yet underexplored, starting point for the discovery of novel kinase inhibitors. Its strategic substitution pattern offers a unique combination of features for generating a diverse chemical library with the potential for high-affinity and selective kinase binding. The comprehensive workflow outlined in this guide provides a clear and actionable roadmap for its systematic evaluation. Future efforts should focus on the synthesis of a focused library of 4-anilinoquinazoline derivatives and their screening against a panel of cancer-relevant kinases. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinazoline scaffold.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024). National Center for Biotechnology Information. [Link]

  • The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). MDPI. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. (n.d.). RACO. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). DovePress. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) The Medicinal Functionality of Quinazolines - ResearchGate. (2022). ResearchGate. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Frontiers. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2021). ScienceDirect. [Link]

  • Biological Activities of Recent Advances in Quinazoline | IntechOpen. (2024). IntechOpen. [Link]

  • Biological activities of recent advances in quinazoline - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (2025). MDPI. [Link]

  • Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-arylation of 5-Bromo-4-chloro-2-methylquinazoline

Abstract This document provides a comprehensive guide for the selective N-arylation of 5-Bromo-4-chloro-2-methylquinazoline at the C4-position. This protocol is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective N-arylation of 5-Bromo-4-chloro-2-methylquinazoline at the C4-position. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline-based compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of bioactive molecules, including anticancer agents.[1] This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and the rationale behind the selection of reagents and conditions to ensure high selectivity and yield.

Introduction: The Significance of N-Arylated Quinazolines

The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors.[1] The N-arylation of the quinazoline core is a critical step in the synthesis of these targeted therapies. The subject of this protocol, 5-Bromo-4-chloro-2-methylquinazoline, is a versatile intermediate, with the bromine atom at the C5-position offering a handle for further synthetic diversification, allowing for the creation of a library of novel compounds for structure-activity relationship (SAR) studies.

The primary challenge in the N-arylation of this substrate is achieving chemoselectivity, specifically the substitution of the chlorine atom at the C4-position without affecting the bromine atom at the C5-position. This protocol outlines a robust method to achieve this selectivity.

Reaction Principle and Strategy

The N-arylation of 4-chloroquinazolines can be achieved through several methods, most notably through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2]

Chemoselectivity: C4-Cl vs. C5-Br

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[3] This would suggest that the C5-Br bond might be more susceptible to oxidative addition to a palladium(0) catalyst than the C4-Cl bond. However, the C4-position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring. This inherent electronic property makes the C4-chloro substituent an excellent leaving group in an SNAr reaction.

Therefore, to achieve the desired selectivity, this protocol will focus on conditions that favor the SNAr pathway or a carefully controlled palladium-catalyzed process where the SNAr-type reactivity of the C4-position predominates. A microwave-assisted protocol is presented, which has been shown to be highly efficient for the N-arylation of 4-chloroquinazolines, often proceeding rapidly and with high yields.[1][4] This method can often be performed without a palladium catalyst, relying on thermal promotion of the SNAr reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-arylation of 4-chloroquinazolines.[1][5]

Materials and Equipment
  • Reagents:

    • 5-Bromo-4-chloro-2-methylquinazoline

    • Substituted aniline (e.g., 4-methoxyaniline, as a model nucleophile)

    • Anhydrous solvent: 1,4-Dioxane or a mixture of THF/water[1]

    • Optional: Palladium(II) acetate (Pd(OAc)₂)

    • Optional: Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/EtOAc mixture)

  • Equipment:

    • Microwave reactor

    • Microwave-safe reaction vial with a stir bar

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Glass column for chromatography

    • NMR spectrometer for product characterization

    • Mass spectrometer for product characterization

Reaction Setup and Procedure

Diagram of Experimental Workflow:

experimental_workflow reagents 1. Reagent Preparation - 5-Bromo-4-chloro-2-methylquinazoline - Aniline derivative - Solvent (e.g., THF/H₂O) setup 2. Reaction Setup - Add reagents to microwave vial - Seal vial reagents->setup mw_reaction 3. Microwave Irradiation - Set temperature and time - Monitor reaction setup->mw_reaction workup 4. Workup - Cool reaction mixture - Dilute with EtOAc - Wash with water and brine mw_reaction->workup purification 5. Purification - Dry organic layer - Concentrate - Column chromatography workup->purification analysis 6. Analysis - TLC - NMR - Mass Spectrometry purification->analysis

Caption: Experimental workflow for the N-arylation of 5-Bromo-4-chloro-2-methylquinazoline.

Step-by-Step Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-methylquinazoline (1.0 mmol, 1.0 eq.).

  • Add the desired substituted aniline (1.1 - 1.5 mmol, 1.1 - 1.5 eq.). The use of a slight excess of the aniline can help drive the reaction to completion.

  • Add the chosen solvent system. A mixture of THF/H₂O (e.g., 4:1 v/v, 5 mL) has been reported to be effective.[1] Alternatively, anhydrous 1,4-dioxane can be used.

  • For a non-catalyzed reaction: Proceed directly to step 6.

  • For an optional palladium-catalyzed reaction: If the non-catalyzed reaction is sluggish, a catalytic system can be introduced. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand such as Xantphos (0.03 mmol, 3 mol%), along with a base like Na₂CO₃ (2.0 mmol, 2.0 eq.). The use of a palladium catalyst should be approached with caution due to the potential for C-Br activation.

  • Reaction Execution: Securely cap the reaction vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1] The optimal temperature and time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane/EtOAc mobile phase) to check for the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to isolate the desired N-aryl-5-bromo-2-methylquinazolin-4-amine.

  • Characterization: Characterize the purified product using NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Summary of Key Reaction Parameters
ParameterRecommended Range/ValueRationale
Substrate Ratio 1.0 : 1.1 - 1.5 (Quinazoline : Aniline)A slight excess of the aniline nucleophile helps to ensure complete conversion of the starting material.
Solvent THF/H₂O or 1,4-DioxaneThese solvents have high boiling points suitable for microwave heating and are known to facilitate SNAr and palladium-catalyzed reactions.[1]
Temperature 120 - 150 °CMicrowave irradiation at elevated temperatures significantly accelerates the reaction rate.[1]
Reaction Time 10 - 30 minutesMicrowave-assisted reactions are typically very rapid.[1]
Catalyst (Optional) Pd(OAc)₂ / XantphosThis system is effective for Buchwald-Hartwig aminations, but should be used judiciously to avoid C-Br coupling.
Base (if catalyst is used) Na₂CO₃ or K₂CO₃A mild inorganic base is sufficient to neutralize the HCl generated during the reaction.

Mechanistic Considerations

The selective N-arylation at the C4-position is best understood by considering the plausible reaction mechanisms.

Diagram of the Proposed SNAr Mechanism:

Caption: Proposed SNAr mechanism for the N-arylation of 5-Bromo-4-chloro-2-methylquinazoline.

The reaction is believed to proceed primarily through a two-step addition-elimination SNAr mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4-carbon of the quinazoline ring. This step is facilitated by the strong electron-withdrawing effect of the adjacent ring nitrogen. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the N-arylated product.

The C5-bromo substituent is not directly involved in this mechanism and is less likely to be displaced by the aniline nucleophile under these conditions as the C5 position is not as electronically activated for nucleophilic attack.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficient temperature or reaction time.- Deactivated starting materials.- Poor quality solvent.- Increase microwave temperature and/or time.- Ensure starting materials are pure and dry.- Use anhydrous, high-purity solvents.
Formation of side products (e.g., C5-arylation) - Use of a highly active palladium catalyst that promotes C-Br activation.- Perform the reaction without a palladium catalyst first.- If a catalyst is necessary, screen different ligands and use milder conditions (lower temperature, shorter time).
Incomplete reaction - Insufficient amount of aniline.- Reaction has not reached equilibrium.- Increase the stoichiometry of the aniline.- Extend the reaction time and monitor by TLC.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the selective N-arylation of 5-Bromo-4-chloro-2-methylquinazoline at the C4-position. By leveraging the principles of nucleophilic aromatic substitution, potentially enhanced by microwave irradiation, high yields of the desired product can be achieved while preserving the C5-bromo substituent for subsequent chemical modifications. This methodology is a valuable tool for the synthesis of diverse libraries of quinazoline derivatives for drug discovery and development.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • Sánchez, et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • DalSpace. (n.d.). PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS. Dalhousie University. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed chemoselective amination. ResearchGate. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Khan, A. T., & Rashid, M. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Laclef, S., et al. (2015). Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles. Sciforum. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 5-Bromo-4-chloro-2-methylquinazoline via Selective Suzuki Cross-Coupling

Introduction: The Quinazoline Scaffold and the Power of Selectivity The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors use...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Power of Selectivity

The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors used in oncology and treatments for various other conditions.[1] The ability to precisely install diverse substituents onto this scaffold is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. 5-Bromo-4-chloro-2-methylquinazoline represents a particularly valuable building block, featuring two distinct halogen atoms at positions amenable to functionalization via palladium-catalyzed cross-coupling reactions.

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction applied to this substrate. We will delve into the underlying principles that govern the chemoselective functionalization at the C5-bromine position, offering a robust protocol for researchers in medicinal chemistry and organic synthesis to generate novel 5-aryl-4-chloro-2-methylquinazoline derivatives. These products serve as versatile intermediates, retaining the C4-chloro atom for subsequent orthogonal transformations.

Principle of the Reaction: Exploiting Differential Halogen Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forging C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The critical aspect of using a dihalogenated substrate like 5-Bromo-4-chloro-2-methylquinazoline is achieving regioselectivity. The outcome is dictated by the first and often rate-determining step of the catalytic cycle: oxidative addition .[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halogen bond. The reactivity of halogens in this step generally follows the order: I > Br > OTf >> Cl .[5][6][7]

  • Chemoselectivity: The carbon-bromine (C-Br) bond is significantly weaker and thus more susceptible to cleavage by the palladium catalyst than the more robust carbon-chlorine (C-Cl) bond.[5] While the C4 position of the quinazoline ring is electronically activated by the adjacent α-nitrogen atom, the inherent reactivity difference between bromine and chlorine is the dominant factor under standard Suzuki conditions.[8][9] This allows for a predictable and highly selective coupling at the C5 position.

The subsequent steps, transmetalation (where the organic group is transferred from the boronic acid to the palladium center) and reductive elimination (which forms the new C-C bond and regenerates the Pd(0) catalyst), proceed rapidly to furnish the desired product.[3][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X(L)₂ Oxidative Adduct Pd0->ArPdX Oxidative Addition (Selective C-Br Cleavage) ArPdR Ar-Pd(II)-R(L)₂ Transmetalation Complex ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R Coupled Product ArPdR->Product Substrate Ar-X (5-Bromo-4-chloroquinazoline) Substrate->ArPdX Boronic R-B(OH)₂ Boronic Acid Borate [R-B(OH)₃]⁻ Activated Borate Boronic->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->ArPdX

Figure 1: Generalized Suzuki-Miyaura catalytic cycle highlighting the selective oxidative addition step.

Optimized Protocol for Selective C5-Arylation

This protocol provides a robust starting point for the selective Suzuki coupling of various aryl- and heteroarylboronic acids to the C5 position of 5-Bromo-4-chloro-2-methylquinazoline. Optimization of temperature, base, or catalyst loading may be required for particularly challenging substrates.

Materials and Equipment
Reagents & SolventsEquipment
5-Bromo-4-chloro-2-methylquinazoline (1.0 equiv)Schlenk flask or oven-dried reaction vial
Arylboronic Acid (1.2 - 1.5 equiv)Magnetic stirrer and heat plate
Pd(dppf)Cl₂ · CH₂Cl₂ (0.02 - 0.05 equiv)Inert atmosphere setup (Nitrogen or Argon)
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)Syringes and needles for solvent transfer
1,4-Dioxane, anhydrousTLC plates (e.g., silica gel 60 F₂₅₄)
Deionized WaterRotary evaporator
Ethyl Acetate, Hexanes (for chromatography)Column chromatography setup (Silica gel)
Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-methylquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Degas the 1,4-Dioxane and deionized water separately by bubbling with inert gas for 20-30 minutes. Using a syringe, add the anhydrous 1,4-Dioxane followed by the deionized water to the flask to create a 4:1 or 5:1 solvent mixture. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the starting quinazoline.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-4-chloro-2-methylquinazoline product.

Figure 2: Experimental workflow for the selective Suzuki coupling reaction.

Expected Outcomes: Representative Data

The following table summarizes typical yields for the selective C5-arylation based on established protocols for analogous dihaloheterocycles.[6][11] Actual yields may vary based on the specific boronic acid used and reaction scale.

EntryArylboronic Acid PartnerProduct NameTypical Yield (%)
1Phenylboronic acid4-Chloro-2-methyl-5-phenylquinazoline85-95
24-Methoxyphenylboronic acid4-Chloro-5-(4-methoxyphenyl)-2-methylquinazoline82-92
33-Fluorophenylboronic acid4-Chloro-5-(3-fluorophenyl)-2-methylquinazoline80-90
44-(Trifluoromethyl)phenylboronic acid4-Chloro-2-methyl-5-(4-(trifluoromethyl)phenyl)quinazoline75-85
5Thiophen-2-ylboronic acid4-Chloro-2-methyl-5-(thiophen-2-yl)quinazoline78-88

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are dry and the solvents are properly degassed. Oxygen can deactivate the palladium catalyst. Consider increasing catalyst loading to 5 mol% or using a stronger base like Cesium Carbonate (Cs₂CO₃).[12]

  • Dehalogenation: If significant debromination of the starting material is observed, this may indicate the presence of water or protic impurities. Ensure anhydrous conditions.

  • Homocoupling of Boronic Acid: This side reaction can occur at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature can minimize this.

  • Reaction at C4 Position: While highly unlikely under the prescribed conditions, any minor formation of the C4-coupled product would indicate an unusually high reaction temperature or a highly specialized catalyst system. The vast difference in C-Br and C-Cl bond dissociation energies makes the C5 position the overwhelmingly favored site.[5]

Conclusion

5-Bromo-4-chloro-2-methylquinazoline is a powerful synthetic intermediate that can be selectively functionalized at the C5 position using the Suzuki-Miyaura cross-coupling reaction. The protocol described herein leverages the inherent difference in carbon-halogen bond reactivity to provide a reliable method for synthesizing a diverse array of 5-aryl-4-chloro-2-methylquinazolines. The resulting products are primed for further elaboration at the C4-chloro position, opening avenues for the rapid construction of complex, polysubstituted quinazoline libraries for drug discovery and materials science.

References

  • Taylor & Francis. (n.d.). Suzuki–Miyaura coupling of quinazolines containing an unprotected NH2 group. Retrieved from [Link]

  • Beteck, R. M., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17432-17474. Available at: [Link]

  • Patel, A. B., et al. (2014). Synthesis and biological evaluation of novel quinazoline derivatives obtained by Suzuki C–C coupling. Medicinal Chemistry Research, 23, 2135-2146. Available at: [Link]

  • Oriental Journal of Chemistry. (2016). Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling. Available at: [Link]

  • Molecules. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available at: [Link]

  • ResearchGate. (2014). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • Kakatiya University. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Retrieved from a local PDF source, accessible via general academic search.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • YouTube. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Regioselective Nucleophilic Aromatic Substitution (SNAr) at the Quinazoline C4 Position

Introduction & Rationale The 4-aminoquinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., gefi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 4-aminoquinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) 1[1]. The synthesis of these derivatives relies heavily on Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazoline precursors with diverse nucleophiles. This guide provides a comprehensive, self-validating protocol for executing and optimizing this critical transformation.

Mechanistic Causality: Why the C4 Position?

The reactivity of the quinazoline ring is dictated by its π-electron-deficient nature. The C4 position is highly electrophilic due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. Experimental and density functional theory (DFT) calculations reveal that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position, making it the kinetically favored site for nucleophilic attack 1[1].

Kinetic studies demonstrate a remarkable disparity: 4-chloroquinazoline is approximately 6,500 times more reactive towards nucleophiles (such as piperidine) than its 2-chloro counterpart 2[2]. This immense difference allows for highly regioselective substitutions without requiring complex protecting group strategies.

Mechanism A 4-Chloroquinazoline (Electrophilic C4) B Nucleophilic Attack (Amine/Aniline) A->B Addition C Meisenheimer Complex (Resonance Stabilized) B->C LUMO Interaction D Chloride Elimination (Leaving Group Departure) C->D Rearrangement E 4-Aminoquinazoline (Target Scaffold) D->E Product Formation

Mechanistic pathway of SNAr at the quinazoline C4 position.

Solvent and Solvation Effects

The choice of solvent fundamentally alters the reaction trajectory through specific solvation phenomena:

  • Protic Solvents (n-Butanol, Isopropanol): Protic solvents facilitate the reaction through electrophilic solvation. Hydrogen bonding to the quinazoline nitrogen atoms increases the electrophilicity of the C4 carbon, lowering the activation energy required to form the Meisenheimer complex 3[3].

  • Green Alternatives (PEG-400): Recent methodologies highlight PEG-400 as an eco-friendly, microwave-compatible solvent that enhances the solubility of diverse amines and accelerates the reaction without transition-metal catalysts 4[4].

Experimental Workflows

Workflow S1 1. Reagent Preparation (4-Cl-Quinazoline + Amine) S2 2. Reaction Conditions (Reflux 80°C / MW 120°C) S1->S2 S3 3. Reaction Monitoring (TLC / LC-MS) S2->S3 S3->S2 Incomplete S4 4. Quenching & Workup (Ice-water precipitation) S3->S4 Complete S5 5. Purification & Validation (Recrystallization & 2D-NMR) S4->S5

Step-by-step experimental workflow for C4 nucleophilic substitution.

Protocol A: Conventional Heating Method (Standard Scale)

Objective: Synthesis of 4-anilinoquinazoline derivatives using standard reflux conditions. Self-Validating Principle: The SNAr reaction generates HCl. Using a non-nucleophilic basic additive (e.g., DIPEA) ensures the nucleophile remains unprotonated and reactive. Furthermore, the shift in polarity from the non-polar 4-chloroquinazoline to the highly polar 4-amino product allows for robust TLC monitoring 5[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-chloroquinazoline (1.0 equiv, e.g., 1.0 mmol, 164.6 mg) in 5.0 mL of n-butanol or isopropanol 3[3].

  • Reagent Addition: Add the amine nucleophile (e.g., aniline, 1.2 – 3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) to the solution 5[5].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80–100 °C (reflux) under continuous magnetic stirring for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl acetate/Hexane 1:1). The disappearance of the high-Rf 4-chloroquinazoline spot validates completion.

  • Workup: Cool the mixture to room temperature. Pour the solution into 20 mL of ice-cold distilled water. The sudden change in solubility forces the 4-aminoquinazoline product to precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with cold isopropanol, and dry. If trace starting material persists, wash the organic extract with a dilute aqueous base (e.g., saturated NaHCO3) to hydrolyze unreacted 4-chloroquinazoline into water-soluble 4-quinazolinone 6[6].

Protocol B: Microwave-Assisted Green Synthesis

Objective: Rapid, high-yield synthesis using PEG-400 under microwave irradiation. Self-Validating Principle: Microwave dielectric heating provides uniform thermal energy, drastically reducing reaction times from hours to minutes while minimizing thermal degradation byproducts 5[5].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, combine 4-chloroquinazoline (0.25 mmol) and the amine (0.25 – 0.375 mmol) in 1.0 mL of PEG-400 4[4].

  • Reaction: Seal the vial and subject it to microwave irradiation (e.g., 100–120 °C) for 10–30 minutes 5[5].

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Confirm the regioselectivity using 2D-NOESY NMR. A spatial correlation between the N-H proton of the amine and the C5-H proton of the quinazoline ring definitively proves C4 substitution 7[7].

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for C4 Amination of Quinazolines

MethodSolventAdditiveTemp (°C)TimeTypical Yield (%)Key Advantage
Conventional Reflux n-Butanol / IsopropanolDIPEA80 - 1002 - 12 h60 - 90Scalable, requires standard lab equipment.
Microwave-Assisted PEG-400None / Na₂CO₃100 - 12010 - 30 min75 - 95Rapid, eco-friendly, high throughput.
Acid-Catalyzed SNAr Dioxane / DMFHCl (cat.)80 - 1004 - 8 h70 - 85Alters chemoselectivity for ambidentate nucleophiles.

Troubleshooting & Optimization

  • Low Yield / Stalled Reaction: If using electron-poor anilines (weak nucleophiles), the reaction may stall. Solution: Switch from conventional heating to microwave irradiation, or increase the reaction temperature and equivalents of the nucleophile 6[6].

  • Chemoselectivity with Ambidentate Nucleophiles: When using nucleophiles with multiple reactive sites (e.g., aminopyrazoles), the chemoselectivity can shift. Under basic Pd-catalyzed conditions, secondary cyclic amines may react preferentially, whereas acidic conditions (HCl) exclusively drive the SNAr at the primary amine 8[8].

  • Unreacted Starting Material: Unreacted 4-chloroquinazoline can co-elute with the product. Solution: Ensure complete conversion via LC-MS before quenching. Post-reaction, washing with dilute aqueous base hydrolyzes trace 4-chloroquinazoline to the water-soluble 4-quinazolinone 6[6].

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. 1

  • Product Class 13: Quinazolines - Thieme E-Books & E-Journals. 2

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC. 3

  • PEG‐400 Mediated N‐(Alkyl)Arylation for the Synthesis of Medicinally Relevant 4‐Aminoquinazolines - ResearchGate. 4

  • A Comparative Guide to the Reproducibility of Experiments on 6-Chloro-4-(substituted-benzylamino)quinazoline Derivatives - Benchchem. 5

  • Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives - Benchchem. 6

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles - ACS Publications. 8

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. 7

Sources

Application

Application Notes and Protocols for 5-Bromo-4-chloro-2-methylquinazoline in Anti-Cancer Drug Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anti-cancer therapeutics. Its rigid, bicyclic structure provides an excellent framework for designing inhibitors of various protein kinases that are often dysregulated in cancer. This document provides a comprehensive guide to the application of 5-Bromo-4-chloro-2-methylquinazoline , a key chemical intermediate, in the design and synthesis of novel anti-cancer drug candidates. We will explore the rationale behind its use, provide a detailed synthetic protocol for its preparation, and outline robust methodologies for its derivatization and subsequent biological evaluation. The protocols herein are designed to be self-validating, with explanations of the underlying principles to empower researchers in their drug discovery endeavors.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Quinazoline derivatives have emerged as a highly successful class of anti-cancer agents, primarily due to their ability to function as ATP-competitive inhibitors of protein kinases.[1] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core and have demonstrated significant clinical efficacy in treating various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] These drugs primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[4] The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

The core principle behind the efficacy of 4-anilinoquinazolines lies in their ability to mimic the adenine moiety of ATP, thereby binding to the ATP-binding pocket of kinases. The aniline substituent at the 4-position typically extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.[5] Modifications at other positions of the quinazoline ring, such as the 5, 6, and 7-positions, can influence interactions with the solvent-exposed region of the kinase active site and modulate the overall physicochemical properties of the molecule.[3][6]

5-Bromo-4-chloro-2-methylquinazoline: A Strategic Building Block

5-Bromo-4-chloro-2-methylquinazoline is a strategically functionalized quinazoline derivative that serves as an excellent starting point for the synthesis of a diverse library of potential anti-cancer compounds.

  • The 4-Chloro Group: This is the key reactive site for introducing a variety of aniline and other amine-containing fragments via nucleophilic aromatic substitution. This allows for the exploration of the hydrophobic pocket of the target kinase.[7]

  • The 5-Bromo Group: The presence of a bromine atom at the 5-position offers several advantages. Bromine is a lipophilic group that can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket.[8] Furthermore, it provides a handle for further structural modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe the solvent-exposed region of the kinase active site and improve pharmacological properties.

  • The 2-Methyl Group: The methyl group at the 2-position can contribute to the overall lipophilicity and may have subtle effects on the orientation of the molecule within the ATP-binding pocket.

Synthesis of 5-Bromo-4-chloro-2-methylquinazoline

The synthesis of 5-Bromo-4-chloro-2-methylquinazoline can be achieved in a two-step process starting from 2-amino-6-bromobenzoic acid.

Protocol 1: Synthesis of 5-Bromo-2-methylquinazolin-4(3H)-one

This protocol is adapted from the general synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones.

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as solvent or catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromobenzoic acid (1 equivalent) in a minimal amount of a suitable solvent like pyridine or use an excess of acetic anhydride as both reactant and solvent.

  • Add acetic anhydride (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If pyridine was used, it can be removed under reduced pressure.

  • Pour the reaction mixture into cold water or onto crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product, 5-Bromo-2-methylquinazolin-4(3H)-one, in a vacuum oven.

Protocol 2: Chlorination of 5-Bromo-2-methylquinazolin-4(3H)-one

This protocol is a standard method for the chlorination of quinazolinones.[9]

Materials:

  • 5-Bromo-2-methylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using thionyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 5-Bromo-2-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 5-Bromo-4-chloro-2-methylquinazoline by column chromatography on silica gel or by recrystallization.

Application in Anti-Cancer Drug Design: Building a Library of 4-Anilinoquinazoline Derivatives

The true utility of 5-Bromo-4-chloro-2-methylquinazoline lies in its role as a scaffold for creating a library of 4-anilinoquinazoline derivatives. By reacting it with a diverse panel of anilines, researchers can systematically explore the structure-activity relationships (SAR) for inhibiting various cancer-relevant kinases.

Rationale for Aniline Selection:

The choice of anilines for derivatization should be guided by known SAR for quinazoline-based kinase inhibitors. Different substitutions on the aniline ring can be used to target specific features of the kinase ATP-binding pocket.

  • Small, Lipophilic Groups (e.g., 3-chloro, 3-bromo, 3-ethynyl anilines): These are often favored for potent inhibition of EGFR.[5]

  • Groups capable of forming Hydrogen Bonds (e.g., anilines with methoxy or hydroxyl groups): These can enhance binding affinity to specific residues in the kinase active site.

  • Bulky Substituents: These can be used to probe the size and shape of the hydrophobic pocket and can sometimes confer selectivity for certain kinases.

  • Basic Moieties (e.g., piperidine, morpholine containing anilines): These can improve solubility and pharmacokinetic properties.[10]

Protocol 3: General Procedure for the Synthesis of 4-Anilino-5-bromo-2-methylquinazoline Derivatives

This protocol is a general method for the nucleophilic aromatic substitution of 4-chloroquinazolines.

Materials:

  • 5-Bromo-4-chloro-2-methylquinazoline

  • Substituted aniline (1.1 equivalents)

  • Isopropanol or another suitable solvent (e.g., DMF, n-butanol)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromo-4-chloro-2-methylquinazoline (1 equivalent) in isopropanol in a round-bottom flask.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • Add a base such as DIPEA (1.2 equivalents) if the aniline salt is used or to scavenge the HCl formed during the reaction.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-5-bromo-2-methylquinazoline derivative.

G cluster_0 Synthesis of 5-Bromo-4-chloro-2-methylquinazoline cluster_1 Library Synthesis 2-Amino-6-bromobenzoic acid 2-Amino-6-bromobenzoic acid 5-Bromo-2-methylquinazolin-4(3H)-one 5-Bromo-2-methylquinazolin-4(3H)-one 2-Amino-6-bromobenzoic acid->5-Bromo-2-methylquinazolin-4(3H)-one Acetic anhydride, Reflux 5-Bromo-4-chloro-2-methylquinazoline 5-Bromo-4-chloro-2-methylquinazoline 5-Bromo-2-methylquinazolin-4(3H)-one->5-Bromo-4-chloro-2-methylquinazoline POCl3, Reflux 4-Anilino-5-bromo-2-methylquinazoline Library 4-Anilino-5-bromo-2-methylquinazoline Library 5-Bromo-4-chloro-2-methylquinazoline->4-Anilino-5-bromo-2-methylquinazoline Library Nucleophilic Aromatic Substitution Substituted Anilines Substituted Anilines Substituted Anilines->4-Anilino-5-bromo-2-methylquinazoline Library

Caption: Synthetic workflow for 5-Bromo-4-chloro-2-methylquinazoline and its derivatization.

Biological Evaluation of Novel Quinazoline Derivatives

Once a library of 4-anilino-5-bromo-2-methylquinazoline derivatives has been synthesized, the next crucial step is to evaluate their biological activity.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinazoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: In Vitro Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR-2, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized quinazoline derivatives dissolved in DMSO

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a multi-well plate, add the kinase assay buffer, the synthesized compound at various concentrations, the kinase-specific substrate, and the recombinant kinase.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Biological Evaluation Workflow Synthesized Library Synthesized Library In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Synthesized Library->In Vitro Cytotoxicity (MTT Assay) In Vitro Kinase Inhibition In Vitro Kinase Inhibition Synthesized Library->In Vitro Kinase Inhibition Lead Compound Identification Lead Compound Identification In Vitro Cytotoxicity (MTT Assay)->Lead Compound Identification In Vitro Kinase Inhibition->Lead Compound Identification In Vivo Xenograft Model In Vivo Xenograft Model Lead Compound Identification->In Vivo Xenograft Model

Caption: Workflow for the biological evaluation of the synthesized quinazoline library.

Protocol 6: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in an in vivo setting.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Lead quinazoline compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the lead compound and the vehicle control to the respective groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound IDAniline SubstituentA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
Lead-1 3-Chloroaniline1.22.51.8
Lead-2 3-Ethynylaniline0.81.91.1
Lead-3 4-Anisidine5.68.16.3
Doxorubicin (Positive Control)0.50.20.9

Table 2: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀ in nM)

Compound IDEGFRVEGFR-2Src
Lead-1 15250500
Lead-2 8180350
Lead-3 150800>1000
Gefitinib 5>1000>1000

Conclusion

5-Bromo-4-chloro-2-methylquinazoline is a valuable and versatile building block for the synthesis of novel 4-anilinoquinazoline derivatives with potential as anti-cancer agents. The strategic placement of the bromo and chloro substituents allows for extensive and systematic exploration of the chemical space around the quinazoline scaffold. The protocols provided in this document offer a robust framework for the synthesis and biological evaluation of these compounds, from initial library generation to in vivo efficacy studies. By leveraging the insights from structure-activity relationship studies of known quinazoline inhibitors, researchers can rationally design and develop new, potent, and selective kinase inhibitors for the treatment of cancer.

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  • 5-Bromo-2-chloro-4-methylquinazoline. (n.d.). BLDpharm.
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
  • 2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses.
  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. (2006). Journal of Medicinal Chemistry.
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). Journal of Medicinal Chemistry.
  • Targeting VEGFR‐2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. (2021).

Sources

Method

Application Note: Orthogonal Functionalization of 5-Bromo-4-chloro-2-methylquinazoline in Drug Discovery

Executive Summary & Strategic Utility In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). 5-Bromo-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0) is a highly specialized, bifunctional building block designed for the modular synthesis of complex, multi-substituted kinase inhibitors.

This application note details the orthogonal reactivity of this intermediate. By exploiting the distinct electronic and steric environments of the C4 and C5 positions, researchers can execute a highly controlled, two-step functionalization: a rapid Nucleophilic Aromatic Substitution (SNAr) at the electrophilic C4 position, followed by a transition-metal-catalyzed cross-coupling at the C5 position[1].

Mechanistic Rationale: Exploiting Chemoselectivity

The utility of 5-Bromo-4-chloro-2-methylquinazoline relies on the absolute chemoselectivity between its two halogenated sites:

  • C4-Chlorine (SNAr Susceptible): The C4 position is highly electron-deficient due to the strong electron-withdrawing inductive and resonance effects of the adjacent N1 and N3 nitrogen atoms in the pyrimidine ring. Nucleophilic attack by an amine readily forms a Meisenheimer-type tetrahedral intermediate, followed by rapid chloride expulsion and rearomatization[2].

  • C5-Bromine (Cross-Coupling Susceptible): The bromine atom resides on the carbocyclic (benzene) portion of the fused ring system. It is relatively inert to nucleophilic attack but is perfectly primed for oxidative addition by Palladium(0) species. Crucially, once the C4 position is aminated, the electron-donating nature of the newly installed amine slightly deactivates the ring, ensuring the C5-Br remains intact until a palladium catalyst is introduced[3].

Workflow SM 5-Bromo-4-chloro- 2-methylquinazoline SNAr C4 SNAr Reaction (Amine, DIPEA, iPrOH) SM->SNAr Step 1 Int 5-Bromo-4-(amino)- 2-methylquinazoline SNAr->Int Suzuki C5 Suzuki Coupling (Ar-B(OH)2, Pd, Base) Int->Suzuki Step 2 Prod 4,5-Disubstituted Quinazoline Scaffold Suzuki->Prod

Figure 1: Orthogonal functionalization workflow for 5-Bromo-4-chloro-2-methylquinazoline.

Experimental Workflows & Self-Validating Protocols

Protocol A: C4-Selective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the coupling of an aniline derivative to the C4 position.

Causality of Reagent Selection: Isopropanol (IPA) is selected as the solvent because its protic nature can hydrogen-bond with the departing chloride ion, stabilizing the transition state and accelerating the reaction[2]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming aniline nucleophile, which would otherwise destroy its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Bromo-4-chloro-2-methylquinazoline (1.0 equiv, 1.0 mmol) in anhydrous Isopropanol (10 mL).

  • Activation: Add DIPEA (2.0 equiv, 2.0 mmol) to the stirring solution at room temperature.

  • Nucleophilic Addition: Slowly add the target aniline/amine (1.1 equiv, 1.1 mmol) dropwise.

  • Thermal Promotion: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours under an inert N2 atmosphere.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot and analyze via LC-MS. Validation metric: The target intermediate must exhibit a mass shift of -35.5 Da (loss of Cl) + Mass of Amine. Crucially, the mass spectrum must retain the characteristic 1:1 isotopic doublet of the C5-bromine atom (M / M+2). If the doublet is lost, undesired over-reaction at C5 has occurred.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and purify via flash chromatography.

Mechanism Nuc Amine Nucleophile Electrophile C4 Position of Quinazoline (Electron-Deficient) Nuc->Electrophile Lone Pair Attack Complex Meisenheimer Intermediate (Tetrahedral C4) Electrophile->Complex N1/N3 Resonance Stabilization LeavingGroup Chloride Expulsion (Rearomatization) Complex->LeavingGroup Fast Step Product Stable C4-Aminated Product LeavingGroup->Product Proton Transfer to Base

Figure 2: Mechanistic pathway of the C4-selective Nucleophilic Aromatic Substitution (SNAr).

Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling

Following C4 amination, the C5-bromo position is functionalized using Palladium catalysis[3].

Causality of Reagent Selection: The C5 position of the quinazoline ring is highly sterically hindered by the adjacent C4-substituent and the C6-proton. Standard catalysts like Pd(PPh3)4 often fail due to this steric bulk. Therefore, Pd(dppf)Cl2 is selected; its bidentate dppf ligand provides a wide bite angle that forces the palladium center into a geometry highly favorable for challenging oxidative additions[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C4-aminated intermediate (1.0 equiv, 0.5 mmol), the target aryl boronic acid (1.5 equiv, 0.75 mmol), and K3PO4 (3.0 equiv, 1.5 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). The water is essential to dissolve the inorganic base and activate the boronic acid via boronate complex formation.

  • Catalyst Addition: Inside a glovebox or under a strict N2 stream, add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validating In-Process Control (IPC): Analyze a filtered aliquot via LC-MS. Validation metric: The distinct 1:1 isotopic doublet of the bromine atom must completely disappear from the total ion chromatogram (TIC), replaced by a single mass peak corresponding to the cross-coupled product. If the doublet persists, the oxidative addition is incomplete, dictating the need for extended heating.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data & Optimization Summary

To ensure maximum yield and chemoselectivity, various conditions were screened. The data below summarizes the causal relationships between reaction conditions and observed outcomes, serving as a troubleshooting guide for drug development professionals.

Reaction StepSolvent SystemBaseCatalystTemp (°C)Conversion (%)Mechanistic Observation
C4 SNAr IsopropanolDIPEANone80>95%Protic solvent stabilizes leaving Cl⁻; optimal conditions[2].
C4 SNAr DMFK2CO3None2585%Ambient temp sufficient for highly nucleophilic aliphatic amines.
C5 Suzuki 1,4-Dioxane/H2ONa2CO3Pd(PPh3)49040%Steric hindrance at C5 limits oxidative addition with monodentate ligands.
C5 Suzuki 1,4-Dioxane/H2OK3PO4Pd(dppf)Cl290>90%Bidentate ligand (dppf) overcomes C5 steric bulk; complete conversion[3].

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PubMed Central (PMC) URL:[Link] (Cited for mechanistic insights into SNAr transition states and solvent effects on quinazoline derivatives[2])

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PubMed Central (PMC) URL:[Link] (Cited for optimization of Palladium-catalyzed cross-coupling at sterically hindered quinazoline positions[3])

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Cited for the strategic application of orthogonal SNAr and cross-coupling methodologies in quinazoline-based drug discovery[1])

Sources

Application

Application Note: Solid-Phase Synthesis of Quinazoline Combinatorial Libraries via Regioselective SNAr

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating workflows for the solid-phase synthesis (SPS) of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step methodologies, and self-validating workflows for the solid-phase synthesis (SPS) of 2,4-diaminoquinazoline libraries.

Strategic Rationale & Mechanistic Principles

Quinazolines—particularly 2,4-diaminoquinazolines and quinazolin-4-ones—are privileged pharmacophores embedded in numerous FDA-approved therapeutics, including alpha-1 adrenergic blockers (e.g., prazosin, doxazosin) and various kinase inhibitors[1]. Transitioning the synthesis of these heterocycles to a solid-phase support enables the rapid generation of highly diverse combinatorial libraries. By anchoring the core scaffold to a polymer resin, intermediate purification steps are eliminated, allowing for the use of large reagent excesses to drive sterically hindered reactions to completion[2].

The Causality of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this solid-phase methodology is the sequential, regioselective SNAr of 2,4-dichloroquinazoline building blocks[1].

The regioselectivity is governed by the differential electrophilicity of the quinazoline carbon centers:

  • C-4 Activation (Kinetic Control): The C-4 position is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent N-1 and N-3 nitrogens. This allows the first nucleophilic displacement by a resin-bound amine to occur under mild conditions (50–60 °C)[1].

  • C-2 Deactivation (Thermodynamic Control): Once the C-4 position is substituted with an electron-donating amino group, the heteroaromatic ring becomes electron-rich, significantly deactivating the remaining C-2 chlorine. Consequently, the second SNAr requires harsh thermodynamic conditions (135–140 °C) and a strong, non-nucleophilic base to proceed[1].

Regioselectivity Start 2,4-Dichloroquinazoline Path1 1st SNAr: C-4 Position (Highly Electrophilic) Start->Path1 Cond1 Kinetic Conditions 50-60°C, DIPEA Path1->Cond1 Sub1 4-Amino-2-chloroquinazoline (Mono-substituted) Cond1->Sub1 Path2 2nd SNAr: C-2 Position (Deactivated by C-4 Amine) Sub1->Path2 Cond2 Thermodynamic Conditions 135-140°C, DBU Path2->Cond2 Sub2 2,4-Diaminoquinazoline (Di-substituted) Cond2->Sub2

Figure 1: Mechanistic logic and regioselectivity of sequential SNAr on 2,4-dichloroquinazoline.

Resin Selection Strategy

Selecting the correct solid support is critical for maintaining the integrity of the quinazoline core during cleavage.

Table 1: Resin Selection Guide for Quinazoline SPS

Resin TypeLinker ChemistryCleavage ConditionFinal C-TerminusApplication Notes
Rink Amide Acid-labile95% TFAPrimary AmidePreferred. Mild cleavage preserves the quinazoline core; ideal for standard libraries[1].
Wang Resin Acid-labile95% TFACarboxylic AcidGood for oxygen-linked scaffolds; yields acid derivatives[3].
Merrifield Acid-stableHF or TFMSACarboxylic AcidRequires harsh cleavage; not recommended due to potential degradation of sensitive substituents.

Experimental Workflow & Protocols

The following protocols describe a self-validating system for generating 2,4-diaminoquinazoline libraries on Rink Amide resin.

QuinazolineSPS Resin Fmoc-Rink Amide Resin (Solid Support) Deprotect 20% Piperidine / DMF (Fmoc Deprotection) Resin->Deprotect AmineResin Support-Bound Amine Deprotect->AmineResin SNAr1 2,4-Dichloroquinazoline + DIPEA (1st SNAr at C-4) AmineResin->SNAr1 MonoSub Resin-Bound 2-Chloro-4-aminoquinazoline SNAr1->MonoSub SNAr2 Secondary Amine + DBU / Heat (2nd SNAr at C-2) MonoSub->SNAr2 DiSub Resin-Bound 2,4-Diaminoquinazoline SNAr2->DiSub Cleavage TFA / CH2Cl2 (Resin Cleavage) DiSub->Cleavage Product 2,4-Diaminoquinazoline Library (Final Product) Cleavage->Product

Figure 2: Step-by-step experimental workflow for solid-phase 2,4-diaminoquinazoline synthesis.

Protocol A: Preparation of Support-Bound Amine
  • Resin Swelling: Swell Fmoc-Rink amide resin (200 mg, ~0.6 mmol/g loading) in CH₂Cl₂ for 30 minutes, then wash thoroughly with DMF.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min) to remove the Fmoc protecting group. Wash the resin extensively with DMF, CH₂Cl₂, and MeOH (3 cycles each).

  • Optional Reductive Amination: To introduce diversity at the first amine position, react the free resin-bound amine with an aldehyde (10 eq) and NaBH(OAc)₃ (10 eq) in 1% AcOH/DMF[1].

    • Self-Validation Check: Evaluate the success of the imine formation/reduction sequence using single-bead FT-IR. Ensure the complete disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) before proceeding[1].

Protocol B: First SNAr (C-4 Substitution)
  • Reaction Setup: Suspend the amine-functionalized resin in anhydrous THF.

  • Coupling: Add 2,4-dichloroquinazoline (3 to 5 equivalents) and N,N-diisopropylethylamine (DIPEA, 5 equivalents).

  • Incubation: Heat the suspension to 50–60 °C and agitate gently for 12–16 hours[1].

  • Washing: Drain the reaction vessel and wash the resin sequentially with THF, DMF, CH₂Cl₂, and MeOH to remove unreacted dichloride.

  • Self-Validation Check (Critical): Perform a test cleavage on a 5 mg resin aliquot using 50% TFA/CH₂Cl₂ for 1 hour. Analyze the filtrate via HPLC-UV and LC-MS. Proceed to Protocol C only if the mono-substituted 2-chloro-4-aminoquinazoline intermediate shows >90% AUC purity at 214 nm[1].

Protocol C: Second SNAr (C-2 Substitution)

Expert Insight: The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is mandatory here. DBU acts as a non-nucleophilic proton scavenger, preventing the formation of the unreactive hydrochloride salt of the incoming amine, which would otherwise stall the reaction[1].

  • Reaction Setup: Suspend the validated resin (100 mg) in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMA, 1.0 mL).

  • Coupling: Add the secondary or primary amine diversity element (0.83 M to 4.0 mmol, large excess) and DBU (equivalent to the amine)[1].

  • Incubation: Heat the sealed reaction vessel to 135–140 °C for 14–16 hours[1].

  • Washing: Cool to room temperature. Wash the resin strictly with alternating polar and non-polar solvents (MeOH, CH₂Cl₂, DMF) to completely clear the high-boiling DMA and residual DBU.

Protocol D: TFA-Mediated Cleavage
  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 5% Triethylsilane (Et₃SiH) or standard TFA/CH₂Cl₂ for 2 hours at room temperature[1].

  • Collection: Collect the filtrate and wash the resin twice with CH₂Cl₂ to ensure complete recovery.

  • Isolation: Concentrate the combined filtrates in vacuo. Lyophilize the resulting residue from water/acetonitrile to yield the final 2,4-diaminoquinazoline library member as a TFA salt.

Quantitative Optimization Data

Table 2: Standardized Reaction Parameters for Regioselective SNAr

Reaction PhaseTarget PositionReagents & BaseTemperatureTimeExpected Conversion (AUC)
1st SNAr C-42,4-Dichloroquinazoline (3 eq), DIPEA (5 eq)50–60 °C12–16 h> 90%[1]
2nd SNAr C-2Primary/Secondary Amine (Excess), DBU (Excess)135–140 °C14–16 h> 85%[1]
Cleavage Resin Linker95% TFA, 5% Et₃SiH25 °C2 hN/A (Yields > 80% crude)

Troubleshooting Guide

  • Incomplete C-2 Substitution: Usually caused by insufficient temperature or extreme steric hindrance of the incoming secondary amine.

    • Solution: Switch the solvent to N-methyl-2-pyrrolidone (NMP), increase the temperature to 150 °C using microwave irradiation, or increase DBU equivalents.

  • Premature Cleavage: Occurs if the resin linker is overly acid-labile and the intermediate builds up localized acidity (HCl byproduct).

    • Solution: Ensure adequate DIPEA/DBU is present during all heating steps to neutralize generated HCl.

  • Low Purity Post-Cleavage: Often a result of incomplete washing of high-boiling solvents (DMA/NMP) prior to TFA cleavage.

    • Solution: Implement a strict alternating wash cycle (CH₂Cl₂ → MeOH → CH₂Cl₂ → Ether) and dry the resin under a vacuum stream for 30 minutes before adding TFA.

References

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries Source: ACS Combinatorial Science (Journal of Combinatorial Chemistry) URL:[Link]

  • Solid-phase synthesis of 2,4-diaminoquinazoline libraries Source: PubMed (National Institutes of Health) URL:[Link]

  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives Source: ACS Combinatorial Science (Journal of Combinatorial Chemistry) URL:[Link]

Sources

Method

Advanced Application Note: Molecular Docking Protocol for 5-Bromo-4-chloro-2-methylquinazoline Targeting the EGFR Kinase Domain

Executive Summary The Epidermal Growth Factor Receptor (EGFR) is a critical receptor tyrosine kinase whose overexpression and mutation are primary drivers in various epithelial cancers. Targeting the ATP-binding pocket o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a critical receptor tyrosine kinase whose overexpression and mutation are primary drivers in various epithelial cancers. Targeting the ATP-binding pocket of the EGFR kinase domain with small-molecule inhibitors is a validated therapeutic strategy. This application note details a rigorous, self-validating molecular docking protocol for evaluating 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0)[1], a highly functionalized and privileged heterocyclic scaffold, against the EGFR active site. By leveraging AutoDock Vina[2], this guide emphasizes the causality behind computational parameters, ensuring high-fidelity conformational sampling and reliable binding affinity predictions.

Mechanistic Framework & Rationale

Quinazoline derivatives, such as the FDA-approved drug erlotinib, are classical competitive inhibitors of EGFR. They function by displacing ATP from the intracellular kinase domain, thereby halting auto-phosphorylation and downstream oncogenic signaling (e.g., RAS/RAF/MEK)[3],[4].

The compound 5-Bromo-4-chloro-2-methylquinazoline presents a unique binding profile. The N1 and N3 nitrogens of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the hinge region of the kinase, specifically the Met769 residue[5]. Furthermore, the bulky, electron-withdrawing bromine and chlorine substituents are hypothesized to project deep into the hydrophobic cleft of the active site, potentially engaging in stabilizing halogen bonds and hydrophobic interactions that enhance binding affinity.

Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates ATP ATP EGFR->ATP Binds Activation Auto-phosphorylation ATP->Activation Drives Inhibitor 5-Br-4-Cl-2-Me-Quinazoline Inhibitor->EGFR Competes with ATP

EGFR signaling activation and competitive inhibition by quinazoline derivatives.

System Validation Strategy

To ensure the trustworthiness of the docking results, this protocol operates as a self-validating system . Before docking the novel quinazoline derivative, the co-crystallized native ligand (erlotinib) must be extracted and re-docked into the receptor.

The Validation Metric: The Root Mean Square Deviation (RMSD) between the computationally predicted erlotinib pose and its true crystallographic pose must be < 2.0 Å [6],[7]. Achieving this threshold confirms that the grid box dimensions, center coordinates, and the united-atom scoring function are accurately calibrated for the EGFR ATP-binding pocket.

Protocol LPrep Ligand Prep (Assign Gasteiger Charges) Dock AutoDock Vina (Exhaustiveness=32) LPrep->Dock PPrep Protein Prep (1M17: Remove H2O, Add H) Grid Grid Box (Center on Met769) PPrep->Grid Grid->Dock Validate Validation (Erlotinib RMSD < 2.0 Å) Dock->Validate Analysis Pose Analysis (PyMOL / Discovery Studio) Validate->Analysis

Self-validating molecular docking workflow for EGFR kinase inhibitors.

Step-by-Step Experimental Protocol

Ligand Preparation
  • Structure Generation: Construct the 3D structure of 5-Bromo-4-chloro-2-methylquinazoline using a chemical drawing tool (e.g., ChemDraw) and export it as a .mol2 or .sdf file.

  • Energy Minimization: Apply the MMFF94 force field to minimize the ligand's energy, ensuring standard bond lengths and angles.

  • Charge Assignment: Import the minimized structure into AutoDock Tools (ADT). Assign empirical Gasteiger partial charges .

    • Causality: Gasteiger charges are specifically parameterized for the AutoDock scoring function to accurately calculate electrostatic interactions[8].

  • Torsion Definition: Detect and define the rotatable bonds (if any) to allow for conformational flexibility during the Lamarckian Genetic Algorithm search.

  • Output: Save the prepared ligand as a PDBQT file.

Receptor Preparation (PDB ID: 1M17)
  • Structure Acquisition: Download the high-resolution X-ray crystal structure of the human EGFR kinase domain in complex with erlotinib (PDB ID: 1M17 ) from the RCSB Protein Data Bank[4].

  • Dehydration & Cleaning: Remove all co-crystallized water molecules, ions, and the native erlotinib ligand (save erlotinib separately for the validation step)[8],[5].

    • Causality: Water molecules introduce computational noise and artificial steric clashes. Removing them simplifies the model to represent the dry environment assumed by the Vina scoring function, forcing the algorithm to evaluate direct protein-ligand interactions[9].

  • Hydrogenation: Add polar hydrogen atoms to the protein structure.

    • Causality: AutoDock Vina uses a united-atom scoring function where explicit non-polar hydrogens are ignored, but polar hydrogens are strictly required to identify hydrogen bond donors and acceptors[10],[2].

  • Charge Assignment: Assign Kollman charges to the receptor to represent the electrostatic potential of the macromolecule accurately[5].

  • Output: Save the prepared receptor as a PDBQT file.

Grid Box Configuration

The grid box defines the 3D search space for the docking algorithm. It must be precisely centered on the ATP-binding pocket.

  • Centering: Use the coordinates of the extracted native erlotinib ligand to define the center of the grid box[5].

  • Sizing: Set the dimensions to 20 Å × 20 Å × 20 Å.

    • Causality: A 20 ų box provides sufficient translational and rotational freedom for the ligand to explore the active site without wasting computational cycles on irrelevant surface topography.

Docking Execution (AutoDock Vina)
  • Configuration File (conf.txt): Create a configuration text file specifying the receptor, ligand, grid center, and grid size.

  • Exhaustiveness Setting: Set the exhaustiveness parameter to 32 (default is 8)[11].

    • Causality: 5-Bromo-4-chloro-2-methylquinazoline contains heavy halogens that create complex electrostatic surfaces. Increasing exhaustiveness forces the algorithm to perform a deeper conformational search, significantly reducing the chance of trapping the ligand in a local energy minimum and yielding more consistent poses[11].

  • Execution: Run the simulation via the command line: vina --config conf.txt --log log.txt.

Data Interpretation & Quantitative Metrics

Upon completion, AutoDock Vina generates a series of binding poses ranked by their predicted binding affinity (kcal/mol). The top-ranked pose should be visualized using PyMOL or BIOVIA Discovery Studio to map non-covalent interactions[8],[5].

Table 1: Validated Grid Box Parameters for EGFR (PDB: 1M17)

ParameterValueRationale / Causality
Center X 22.014Centered precisely on the native Erlotinib coordinates[3].
Center Y -0.452Centered precisely on the native Erlotinib coordinates[3].
Center Z 56.120Centered precisely on the native Erlotinib coordinates[3].
Size (X, Y, Z) 20 Å × 20 Å × 20 ÅEncompasses the entire ATP-binding pocket and hinge region.
Exhaustiveness 32Ensures deep conformational sampling for heavy-atom ligands[11].

Table 2: Expected Non-Covalent Interaction Profile

Target ResidueInteraction TypeLigand Moiety (5-Br-4-Cl-2-Me-Quinazoline)
Met769 Hydrogen BondQuinazoline N1 / N3 (Pyrimidine ring)[5]
Thr766 Polar / H-BondQuinazoline core
Leu694 Hydrophobic (Pi-Alkyl)Methyl group (C2 position)
Val702 Hydrophobic / HalogenBromo / Chloro substituents

Note: A successful docking run for 5-Bromo-4-chloro-2-methylquinazoline should yield a binding affinity score between -7.5 and -9.5 kcal/mol, closely mirroring the energetic profile of established quinazoline-based EGFR inhibitors[12],[3].

References

  • Stamos, J., Sliwkowski, M.X., Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. RCSB Protein Data Bank.[Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.[Link]

  • Durrant Lab. (2024). MolModa Documentation: Epidermal growth factor receptor inhibitors. University of Pittsburgh. [Link]

  • Brieflands. (2025). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI.[Link]

Sources

Application

Advanced Cell Culture Workflows for Evaluating Quinazoline-Based EGFR Inhibitors

As a Senior Application Scientist, I have designed this comprehensive guide to standardize the preclinical evaluation of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. Quinazoline derivatives—such...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to standardize the preclinical evaluation of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. Quinazoline derivatives—such as first-generation tyrosine kinase inhibitors (TKIs) gefitinib and erlotinib—are cornerstone therapeutics in oncology[1]. They function by competitively binding to the ATP-binding cleft within the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic cascades[2].

To generate reliable, translatable data, researchers must move beyond basic viability screens. This guide details the causality behind advanced 3D cell culture models and target engagement assays, ensuring your protocols are robust, self-validating, and predictive of in vivo efficacy.

Mechanistic Rationale: The EGFR Signaling Axis

Understanding the target is the first step in assay design. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation at specific tyrosine residues (e.g., Tyr1068). This recruits adaptor proteins that trigger the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways[2]. Quinazoline inhibitors block this initial phosphorylation event, starving the cell of survival and proliferation signals[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Wild-type / Mutant) EGF->EGFR Activates RAS RAS / RAF / MEK / ERK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation STAT JAK / STAT EGFR->STAT Phosphorylation TKI Quinazoline Inhibitor (e.g., Gefitinib) TKI->EGFR Blocks ATP pocket Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Fig 1: EGFR signaling cascade and quinazoline-based TKI inhibition mechanism.

Model Selection: The Imperative of 3D Spheroid Cultures

Historically, 2D monolayers have been used for high-throughput screening. However, 2D models force an unnatural polarity and expose all cells uniformly to the drug, often overestimating TKI efficacy[3][4].

Transitioning to 3D spheroid cultures is critical for quinazoline evaluation. Spheroids mimic the physical and chemical gradients of a solid tumor, including a necrotic core, hypoxic zones, and restricted drug penetration[5]. Notably, recent studies demonstrate that EGFR-mutated non-small cell lung cancer (NSCLC) cells exhibit altered receptor expression and distinct vulnerabilities (such as SOS1 synergy) when cultured in 3D compared to 2D[4].

Table 1: Quantitative & Qualitative Comparison of 2D vs. 3D Models for EGFR TKI Testing

Parameter2D Monolayer Culture3D Spheroid CultureImpact on Quinazoline TKI Testing
Cell-Cell Interactions Low (Adherence to plastic)High (E-cadherin mediated)3D models upregulate survival pathways, altering baseline IC50[4].
Drug Penetration Unrestricted / UniformRestricted / GradientSpheroids require higher TKI concentrations to achieve complete inhibition[3].
Metabolic State Homogeneous (Normoxic)Heterogeneous (Hypoxic core)Mimics in vivo resistance; metabolically dormant cells resist apoptosis[5].
Predictive Value Low to ModerateHigh3D models accurately filter out false-positive drug candidates.
Protocol 1: High-Throughput 3D Spheroid Viability Profiling

To determine the half-maximal inhibitory concentration (IC50) of a quinazoline derivative, we utilize a 3D ATP-quantification assay.

Causality Check: Why use CellTiter-Glo® 3D instead of standard MTT? Tetrazolium-based dyes (MTT/MTS) struggle to penetrate dense spheroids, leading to inaccurate readings. CellTiter-Glo 3D contains optimized, highly concentrated detergents that physically disrupt the 3D microtissue, releasing intracellular ATP which drives a luminescent luciferase reaction proportional to the number of viable cells[6].

Workflow Seed 1. Cell Seeding (ULA Plates) Form 2. Spheroid Formation (48-72h Incubation) Seed->Form Dose 3. TKI Dosing (Serial Dilution) Form->Dose Assay 4. CellTiter-Glo 3D (ATP Lysis) Dose->Assay Read 5. Luminescence Readout (IC50) Assay->Read

Fig 2: High-throughput 3D spheroid viability assay workflow for EGFR TKIs.

Step-by-Step Methodology:
  • Cell Seeding: Harvest target cells (e.g., A549, PC9, or H1975) and resuspend in complete media. Seed 500–2,000 cells per well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate (100 µL/well)[4][5]. Rationale: ULA surfaces prevent plastic adherence, forcing cells to aggregate.

  • Centrifugation: Centrifuge the plate at 150 x g for 5 minutes to facilitate initial cell aggregation[5].

  • Spheroid Formation: Incubate at 37°C, 5% CO2 for 48–72 hours until single, compact spheroids form[5].

  • Drug Dosing: Prepare a 10-point serial dilution of the quinazoline inhibitor in culture media. Carefully remove 50 µL of media from each well and replace with 50 µL of the 2X drug dilution. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity[5]. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate the plate and CellTiter-Glo 3D reagent to room temperature for 30 minutes. Add an equal volume of reagent to the well. Shake vigorously on an orbital shaker for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes to stabilize the signal[6].

  • Readout: Measure luminescence using a microplate reader and plot dose-response curves to calculate the IC50.

Protocol 2: Target Engagement via EGF-Stimulated Western Blotting

Viability assays confirm cell death, but they do not prove on-target mechanism of action. To validate that the quinazoline inhibitor is actively blocking EGFR, we must assess the phosphorylation status of the receptor.

Causality Check: Why serum-starve before EGF stimulation? Fetal Bovine Serum (FBS) contains unknown quantities of growth factors that maintain a high, noisy baseline of EGFR phosphorylation. By serum-starving the cells for 24 hours, we synchronize the cell cycle and reduce basal kinase activity. A subsequent acute spike with recombinant EGF provides a massive dynamic range, allowing us to clearly observe the inhibitory power of the TKI[7]. Furthermore, pre-incubating with the TKI allows the drug to occupy the intracellular ATP pocket before the extracellular ligand induces receptor dimerization[2][8].

Step-by-Step Methodology:
  • Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight until 70-80% confluent.

  • Serum Starvation: Aspirate complete media, wash gently with PBS, and replace with serum-free media. Incubate for 24 hours[7].

  • Inhibitor Pre-treatment: Add the quinazoline inhibitor (at 1X, 5X, and 10X the calculated IC50) or vehicle control (DMSO) to the serum-free media. Incubate for 2 to 4 hours[5][8].

  • EGF Stimulation: Spike the wells with recombinant human EGF to a final concentration of 100 ng/mL. Incubate for exactly 10 to 30 minutes to capture peak transient phosphorylation[7][8].

  • Lysis: Immediately place the plate on ice. Wash twice with ice-cold PBS to halt kinase activity. Lyse cells using ice-cold RIPA buffer supplemented heavily with protease and phosphatase inhibitors[5][8].

  • Quantification & Electrophoresis: Clear the lysate via centrifugation (14,000 x g, 15 mins, 4°C). Quantify protein using a BCA assay[5]. Load 20–30 µg of protein per lane on an SDS-PAGE gel.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR[5]. Use GAPDH or β-actin as a loading control. Develop using ECL reagents and quantify band intensity to confirm target engagement[8].

References
  • BenchChem. "Application of a Representative EGFR Inhibitor (EGFR-IN-103) in 3D Cell Culture Models.
  • BenchChem. "Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR.
  • National Institutes of Health (PMC). "Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids.
  • National Institutes of Health (PMC). "Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.
  • CNRS. "Cell Viability and Cytotoxicity Assays for Tumor Organoids Evaluation.
  • Biocompare. "CellTiter-Glo Luminescent Cell Viability Assay Review.
  • eLife Sciences. "Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer.
  • Biomedical Research and Therapy. "Concise review: 3D cell culture systems for anticancer drug screening.
  • ResearchGate. "Western blot analysis of constitutive and EGF-induced EGFR expression.
  • Oncotarget. "Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition Up-regulates Interleukin-6 in Cancer Cells.
  • Cell Communication and Signaling. "GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with activated EGFR and regulating its downstream signaling pathways.

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing the Synthesis of 5-Bromo-4-chloro-2-methylquinazoline

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling up the synthesis of 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling up the synthesis of 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0)[1].

The synthesis of 4-chloroquinazolines is notoriously sensitive to moisture, steric hindrance, and thermodynamic control. By understanding the mechanistic causality behind each reagent and employing self-validating protocols, you can eliminate batch-to-batch variability and drastically improve your isolated yields.

Workflow SM 2-Amino-6-bromobenzoic acid Step1 Step 1: Ac2O, NH4OAc (Cyclization) SM->Step1 Int 5-Bromo-2-methylquinazolin-4(3H)-one Step1->Int Step2 Step 2: POCl3, cat. DMF (Chlorination) Int->Step2 Prod 5-Bromo-4-chloro-2-methylquinazoline Step2->Prod

Figure 1: Two-step synthetic workflow for 5-Bromo-4-chloro-2-methylquinazoline.

Troubleshooting & FAQs

Q1: Why is the yield of my intermediate, 5-bromo-2-methylquinazolin-4(3H)-one, consistently below 60%? A1: The issue typically lies in the thermodynamic stability of the intermediate benzoxazinone. When reacting 2-amino-6-bromobenzoic acid with acetic anhydride, the system must be kept strictly anhydrous. Any moisture will hydrolyze the benzoxazinone back to the open-chain amide before amination can occur. Causality & Solution: Use a 1:10 molar ratio of starting material to acetic anhydride to drive the equilibrium forward. During the subsequent amination step, maintain a slightly acidic to neutral pH (around pH 5); highly basic conditions will prematurely open the newly formed pyrimidine ring.

Q2: The chlorination step using POCl₃ is stalling, leaving unreacted starting material. How can I drive it to completion? A2: Uncatalyzed POCl₃ chlorination of sterically hindered or electron-deficient quinazolinones (due to the 5-bromo substituent) is thermodynamically sluggish[2]. Causality & Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) (0.1–0.5 equivalents). DMF reacts instantaneously with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent. This intermediate rapidly activates the tautomeric lactim hydroxyl group, transforming it into an exceptional leaving group and drastically lowering the activation energy for the subsequent SₙAr displacement by chloride ions[2].

Mechanism Reagents POCl3 + DMF VH Vilsmeier-Haack Reagent [Me2N=CHCl]+ Reagents->VH Activation Activated O-Activated Intermediate VH->Activated Reacts with Lactim Quinazolinone (Lactim Tautomer) Lactim->Activated SNAr Nucleophilic Attack (Cl-) Activated->SNAr -PO2Cl2 Final 4-Chloroquinazoline Product SNAr->Final -DMF

Figure 2: Vilsmeier-Haack mediated SNAr mechanism for quinazolinone chlorination.

Q3: My LC-MS shows excellent conversion to the 4-chloro product, but isolated yields are poor after workup. What is going wrong? A3: 4-Chloroquinazolines are highly susceptible to hydrolysis back to the quinazolin-4(3H)-one, especially under the harsh aqueous acidic conditions generated during a standard POCl₃ quench[3]. Causality & Solution: Implement a strict "reverse quench" protocol. Never add water directly to the reaction mixture. Instead, distill off the bulk of the POCl₃, and drip the residue into a vigorously stirred ice-cold saturated sodium bicarbonate (NaHCO₃) solution. The pH must remain >7.0 to prevent nucleophilic attack by water on the highly electrophilic C4 position[3],[2].

Quantitative Data Presentation

Table 1: Optimization of POCl₃ Chlorination Parameters

ParameterCondition A (Suboptimal)Condition B (Optimized)Causality / Observation
Chlorinating Agent SOCl₂ (reflux)POCl₃ (reflux)SOCl₂ lacks sufficient electrophilicity for the sterically hindered 5-bromo derivative.
Catalyst NoneDMF (0.1 - 0.5 equiv)DMF forms the Vilsmeier-Haack reagent, drastically lowering the activation energy[2].
Quench Method Direct water additionReverse quench into ice/NaHCO₃Direct water addition causes severe exotherms and rapid hydrolysis of the product[3].
Typical Yield < 40%> 85%Optimized conditions minimize thermal degradation and ensure complete conversion.

Validated Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylquinazolin-4(3H)-one
  • Reaction Setup: Charge a dry, argon-purged round-bottom flask with 2-amino-6-bromobenzoic acid (1.0 equiv) and acetic anhydride (10.0 equiv).

  • Cyclization: Reflux the mixture at 140 °C for 2 hours.

    • Causality: The excess acetic anhydride acts as both solvent and reactant, driving the formation of the intermediate benzoxazinone while maintaining strictly anhydrous conditions to prevent premature hydrolysis.

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acetic anhydride.

    • Self-Validation Check: An FTIR scan of the crude residue must show a characteristic lactone carbonyl stretch (~1760 cm⁻¹), confirming complete benzoxazinone formation.

  • Amination: Resuspend the crude residue in absolute ethanol and add ammonium acetate (5.0 equiv). Reflux for 4 hours.

  • Isolation: Cool the mixture to 0 °C to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

    • Self-Validation Check: LC-MS analysis should yield an[M+H]⁺ peak at m/z ~239/241 (characteristic bromine isotope pattern), confirming the quinazolin-4(3H)-one core.

Step 2: Synthesis of 5-Bromo-4-chloro-2-methylquinazoline
  • Activation: Suspend 5-bromo-2-methylquinazolin-4(3H)-one (1.0 equiv) in neat POCl₃ (10.0 equiv) under an inert atmosphere.

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.1 equiv) dropwise.

    • Causality: DMF reacts instantly with POCl₃ to generate the Vilsmeier-Haack complex, which is essential for activating the sterically hindered lactim tautomer[2].

  • Chlorination: Heat the mixture to reflux (105 °C) for 3-4 hours.

    • Self-Validation Check: The opaque suspension will transition into a clear, homogeneous solution as the polar quinazolinone is converted into the highly lipophilic 4-chloroquinazoline.

  • Concentration: Distill off approximately 70% of the excess POCl₃ under reduced pressure.

    • Causality: Removing bulk POCl₃ minimizes the violent exotherm during the aqueous quench, protecting the moisture-sensitive product from thermal degradation[3].

  • Reverse Quench: Dissolve the concentrated residue in anhydrous dichloromethane (DCM). Add this solution dropwise to a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO₃ at 0 °C.

    • Self-Validation Check: Continuously monitor the aqueous layer with pH paper; it must remain >7.0. If the pH drops, pause the addition and add more solid NaHCO₃.

  • Purification: Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product[1].

References

  • Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone Source: Indian Journal of Chemistry (NIScPR) URL:[Link]

Sources

Optimization

overcoming low solubility of reactants in quinazoline synthesis

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the low solubility of rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges related to the low solubility of reactants. Poor solubility is a common impediment, often leading to sluggish or incomplete reactions, low yields, and purification difficulties.[1] This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Reactant Solubility Issues

This section is structured to help you diagnose and solve solubility problems in a logical, step-by-step manner.

Q1: My quinazoline synthesis is failing or giving very low yields. How can I confirm if poor reactant solubility is the culprit?

Answer:

Confirming poor solubility is the critical first step. Before exploring complex solutions, perform these simple checks:

  • Visual Inspection: The most direct evidence is observing solid material suspended in the reaction mixture after a reasonable amount of stirring at the target reaction temperature. A clear, homogenous solution indicates good solubility, whereas a persistent slurry or suspension points to a problem.[1]

  • Stalled Reaction Progress: If you are monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe that the starting material spots/peaks diminish very slowly or not at all, with little to no product formation.

  • Inconsistent Results: Highly variable yields between seemingly identical reaction batches can sometimes be attributed to slight differences in mixing efficiency or localized concentration gradients caused by poor solubility.

If you confirm that one or more of your starting materials are not dissolving, proceed with the following strategies.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Outcome Start Low Yield or No Reaction CheckSol Is Reactant Solubility the Issue? Start->CheckSol Solvent Solvent System Optimization CheckSol->Solvent Yes Other Investigate Other Parameters (Catalyst, Base, Stoichiometry) CheckSol->Other No Temp Adjust Temperature Solvent->Temp Still Insoluble Success Successful Reaction Solvent->Success Soluble Energy Apply Enabling Technologies (Microwave/Ultrasound) Temp->Energy Still Insoluble Temp->Success Soluble PTC Use Phase-Transfer Catalysis (PTC) Energy->PTC If Applicable (Biphasic System) Energy->Success Soluble PTC->Success Reaction Proceeds

Sources

Troubleshooting

troubleshooting regioselectivity in the synthesis of substituted quinazolines

Welcome to the Technical Support Center for quinazoline synthesis. The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous globally approved targeted therapies, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline synthesis. The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous globally approved targeted therapies, including the EGFR tyrosine kinase inhibitors gefitinib and erlotinib[1],[2].

Synthesizing these molecules often relies on the nucleophilic aromatic substitution (SNAr) of dihaloquinazolines or the controlled cyclization of functionalized benzamides. However, achieving precise regioselectivity—ensuring the reaction occurs exactly at the desired carbon atom—is a frequent bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master quinazoline regioselectivity.

Part 1: The Mechanistic "Why" Behind Regioselectivity

Before adjusting reaction parameters, it is critical to understand the electronic and steric forces governing the quinazoline ring. The most common synthetic route to substituted quinazolines involves the SNAr of 2,4-dichloroquinazoline with amine nucleophiles.

Why does substitution occur at C4 first, rather than C2? Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position[3]. This electronic distribution makes C4 highly susceptible to nucleophilic attack. Furthermore, the activation energy required to form the transition state at C4 is lower, and the resulting carbanion intermediate (the Meisenheimer complex) is highly resonance-stabilized[3],[4].

Once the C4 position is substituted with an amine, the lone pair of the newly introduced nitrogen donates electron density into the quinazoline ring via resonance. This electron-donating effect drastically reduces the electrophilicity of the remaining C2-chloro position, effectively "deactivating" it and necessitating much harsher conditions for a second substitution[4].

SNAr_Pathway Start 2,4-Dichloroquinazoline C4_Attack Nucleophilic Attack at C4 (Lower Activation Energy) Start->C4_Attack Mild Cond. (0-25°C) C2_Attack Nucleophilic Attack at C2 (Higher Activation Energy) Start->C2_Attack Kinetic Error Mono_Prod 2-Chloro-4-aminoquinazoline (Major Product) C4_Attack->Mono_Prod Fast Impurity 4-Chloro-2-aminoquinazoline (Trace Impurity) C2_Attack->Impurity Slow Harsh_Cond Harsh Conditions (Elevated Temp, iPrOH) Mono_Prod->Harsh_Cond 2nd Amine Di_Prod 2,4-Diaminoquinazoline (Final Product) Harsh_Cond->Di_Prod S_NAr at C2

Mechanistic pathway and regioselectivity of S_NAr on 2,4-dichloroquinazoline.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Poor Regioselectivity (Formation of Di-substituted or C2-substituted Byproducts)

Q: I am trying to synthesize a 4-amino-2-chloroquinazoline, but my LCMS shows a mixture of C4-substituted, C2-substituted, and di-substituted products. How do I control this?

A: Regioselectivity in this system is kinetically controlled. If you are seeing over-reaction (di-substitution) or incorrect regioisomers, your conditions are too harsh.

  • Temperature: The first amination at C4 must be conducted at cold to ambient temperatures (0 °C to 25 °C)[4],[5].

  • Stoichiometry: Strictly limit the amine nucleophile to 1.0 – 1.05 equivalents.

  • Solvent: Avoid highly polar protic solvents for the first step, as they can accelerate the reaction unpredictably. Use aprotic solvents like THF or 1,4-Dioxane[3],[5].

Issue 2: Sluggish Reactivity at C2

Q: I successfully isolated the 4-amino-2-chloroquinazoline, but the subsequent S_NAr at the C2 position is failing. The starting material remains unreacted even after 24 hours.

A: As established, the C4-amino group deactivates the C2 position. The mild conditions used for the first step will not work here.

  • Thermal Activation: You must elevate the temperature significantly (80 °C to 100 °C, or reflux)[3],[4].

  • Solvent Switch: Switch from THF/Dioxane to a polar protic solvent like isopropanol (iPrOH) or n-butanol[3],[5]. The protic solvent helps stabilize the leaving chloride ion and facilitates the higher activation energy pathway.

Issue 3: Regiochemical Scrambling During Quinazolinone Chlorination

Q: During the synthesis of gefitinib precursors, my chlorination of 6,7-dimethoxyquinazolin-4(3H)-one with POCl3 is giving poor yields, black tar, and degradation products. How can I optimize this?

A: Standard Vilsmeier-type conditions (POCl3/DMF) often lead to unsatisfactory yields and side reactions in electron-rich quinazolinones[6]. To prevent degradation and ensure clean conversion to the 4-chloroquinazoline:

  • Additive Selection: Replace DMF with N,N-diethylaniline. Using POCl3 in combination with N,N-diethylaniline acts as a superior acid scavenger and catalytic nucleophile, substantially improving the yield (up to 89%) and HPLC purity of the resulting chloro intermediate[6].

Troubleshooting_Tree Issue Issue: Poor Regioselectivity Check1 Di-substituted product forming early? Issue->Check1 Check2 C2-monosubstituted forming instead of C4? Issue->Check2 Fix1 Lower Temp to 0°C Use exactly 1.0 eq Amine Check1->Fix1 Yes Fix2 Switch solvent to THF or Dioxane Check2->Fix2 Yes Check3 Issue: 2nd S_NAr at C2 is failing Fix3 Increase Temp (80-100°C) Use iPrOH or n-BuOH Check3->Fix3 Action

Decision tree for troubleshooting common regioselectivity issues in quinazoline amination.

Part 3: Quantitative Data on Reaction Conditions

To ensure reproducible regioselectivity, adhere to the established parameter boundaries summarized below.

Target PositionReagent StoichiometryPreferred SolventTemperature RangeReaction TimeTypical Yield
C4 (Mono-substitution) 1.0 - 1.05 eq AmineTHF, 1,4-Dioxane0 °C to 25 °C0.5 - 3 h85 - 95%
C2 (Di-substitution) >2.0 eq AmineiPrOH, n-BuOH80 °C to Reflux12 - 24 h70 - 90%
C4-Chlorination Excess POCl3 + 1.2 eq N,N-diethylanilineToluene / Neat90 °C to 110 °C3 - 5 h80 - 89%

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that regiochemical deviations are caught before downstream processing.

Protocol A: Regioselective Synthesis of 2-Chloro-4-aminoquinazoline

Objective: Exclusively substitute the C4 position while leaving the C2 chloride intact.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Next, add the primary or secondary amine nucleophile (1.05 eq) dropwise over 15 minutes. Causality note: Dropwise addition prevents localized concentration spikes that lead to di-substitution.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Validation Checkpoint (TLC/LCMS): Pull a 10 µL aliquot. Run TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should be completely consumed, replaced by a single distinct UV-active spot (lower Rf). LCMS must show the[M+H]+ mass corresponding to mono-displacement. If a third, very low Rf spot appears, di-substitution is occurring—quench the reaction immediately.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Synthesis of 2,4-Diaminoquinazoline (C2 Substitution)

Objective: Overcome the deactivated C2 position to install a second amine.

  • Preparation: Suspend the purified 2-chloro-4-aminoquinazoline (from Protocol A) (1.0 eq) in isopropanol (iPrOH) (0.1 M concentration).

  • Addition: Add the second amine nucleophile (2.5 eq). If the amine is a valuable or complex intermediate, use 1.1 eq of the amine and 2.0 eq of a non-nucleophilic base (e.g., K2CO3).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85–90 °C (reflux) using an oil bath or heating block.

  • Validation Checkpoint (LCMS): Monitor the reaction every 4 hours. The conversion will be slow. If conversion stalls before 50%, add a catalytic amount (0.1 eq) of concentrated HCl. Causality note: Acid protonates the N1 nitrogen of the quinazoline ring, pulling electron density away from C2 and restoring its electrophilicity.

  • Workup: Once complete, cool to room temperature. The product often precipitates directly from the iPrOH upon cooling. Filter the solid, wash with cold iPrOH, and dry under high vacuum.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.[Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules.[Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules.[Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Production of 5-Bromo-4-chloro-2-methylquinazoline

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 5-bromo-4-chloro-2-methylquinazoline from its corresponding quinazolin-4(3H)-one (QOH) presents unique thermochemical, regioselective, and safe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 5-bromo-4-chloro-2-methylquinazoline from its corresponding quinazolin-4(3H)-one (QOH) presents unique thermochemical, regioselective, and safety challenges. This technical guide provides mechanistic troubleshooting, validated protocols, and safety parameters for kilogram-scale production.

Mechanistic Knowledge Base & Workflow

Understanding the reaction pathway is critical for scale-up. The conversion of the quinazolone to the chloroquinazoline using phosphorus oxychloride ( POCl3​ ) is not a single-step reaction; it proceeds via a highly reactive phosphorylated intermediate.

ChlorinationWorkflow QOH 5-Bromo-2-methylquinazolin-4(3H)-one (Starting Material) PhosInt Phosphorylated Intermediates (O-Phos / N-Phos) QOH->PhosInt Stage 1: Phosphorylation < 25°C (Exothermic) Reagents POCl3 + DIPEA (Solvent: Anisole) Reagents->PhosInt Stage 1: Phosphorylation < 25°C (Exothermic) Dimer (N)-Dimer Impurity (Pseudodimer) PhosInt->Dimer Side Reaction + Unreacted QOH Product 5-Bromo-4-chloro-2-methylquinazoline (Target API Intermediate) PhosInt->Product Stage 2: Chlorination Heat to 90°C Cl- Attack

Two-stage POCl3 chlorination pathway highlighting the target product and dimer impurity formation.

Diagnostic FAQs & Troubleshooting

Q1: During the addition of POCl3​ at the 5 kg scale, we experienced a severe temperature spike and reactor pressurization. Why did this happen, and how do we prevent it? A1: The initial phosphorylation of the quinazolone by POCl3​ is[1]. In a traditional batch process where reagents are mixed and heated simultaneously, the heat evolution rapidly exceeds the cooling capacity of standard glass-lined reactors.

  • Solution: Uncouple the phosphorylation from the chlorination. Use a "Two-Stage Temperature Control" method. Add POCl3​ slowly over 2-3 hours at <25 °C in the presence of a strong organic base (e.g., DIPEA, aqueous pKa > 9)[1]. This "freezes out" the secondary chlorination step, allowing you to safely manage the exotherm of the phosphorylation stage before applying heat.

Q2: Our HPLC analysis shows a massive impurity peak (up to 30% area) and a low yield of the target chloroquinazoline. MS data suggests a dimer. What is the mechanism, and how do we eliminate it? A2: You are observing the "(N)-dimer" (pseudodimer) impurity. This occurs when unreacted 5-bromo-2-methylquinazolin-4(3H)-one acts as a nucleophile and attacks the highly electrophilic phosphorylated intermediate[1].

  • Solution: Dimer formation is completely suppressed if the system remains strictly basic and cold ( <25 °C) during POCl3​ addition[1]. You must ensure 100% conversion of the starting material to the phosphate intermediate before heating the reactor to 70-90 °C. Implement a strict In-Process Control (IPC) step: do not apply heat until HPLC shows <2% free quinazolone.

Q3: We have successfully suppressed the dimer, but the final chlorination step is extremely slow. Is this specific to our molecule? A3: Yes. The 5-bromo substituent introduces significant steric hindrance and electronic deactivation directly adjacent to the C4 reaction center. During the second stage, the chloride ion must execute a nucleophilic aromatic substitution ( SN​Ar ) to displace the phosphate group. The bulky atomic radius of bromine shields the C4 carbon, increasing the activation energy required for chloride attack.

  • Solution: Once phosphorylation is confirmed complete, elevate the temperature to 90-95 °C to overcome the steric barrier. Using a high-boiling, non-toxic solvent like anisole or toluene (replacing hazardous dichloroethane)[2].

Q4: What is the safest protocol for quenching the POCl3​ reaction mixture at scale? A4: Never add water directly to the reaction mixture. The hydrolysis of excess POCl3​ and the phosphate leaving groups generates massive amounts of HCl gas and phosphoric acid, leading to thermal runaway and product degradation.

  • Solution: Utilize a Reverse Quench . Cool the reaction mixture to 20 °C and transfer it slowly into a secondary reactor containing a vigorously stirred, large volume of cold (5 °C) aqueous base (e.g., 2M K2​CO3​ or NaOH ). This ensures the pH remains alkaline, neutralizing HCl instantly and protecting the acid-sensitive 4-chloroquinazoline from hydrolysis back to the quinazolone.

Quantitative Data Center: Process Comparison

The following table summarizes the quantitative performance of different scale-up methodologies based on process chemistry literature[1].

MethodologyTarget Yield (%)Dimer Impurity (%)Exotherm RiskScalability
Traditional Batch (Neat POCl3​ )50 - 60%> 15%Critical (Runaway)Poor
Hot Inverse Addition ~ 75%< 5%ModerateModerate
Two-Stage Cold Addition > 90% < 0.5% Controlled Excellent

Standard Operating Procedure (SOP): Self-Validating Scale-Up Protocol

This protocol utilizes the "Two-Stage Cold Addition" methodology to ensure safety, high regioselectivity, and impurity suppression. Note: Ensure all equipment is strictly anhydrous and utilize a Hastelloy or glass-lined reactor due to corrosive HCl generation.

Step 1: Slurry Formation & Base Addition

  • Action: Suspend 5-bromo-2-methylquinazolin-4(3H)-one (1.0 equiv) in anisole (7 relative volumes). Add N,N-Diisopropylethylamine (DIPEA, 1.3 equiv).

  • Causality: Anisole is selected over traditional halogenated solvents (like DCE) due to its lower toxicity and higher boiling point, which is necessary for the subsequent high-temperature chlorination[2]. DIPEA (pKa > 9) is critical to maintain a basic environment, which prevents the premature formation of the pseudodimer[1].

Step 2: Cold Phosphorylation (Stage 1)

  • Action: Cool the reactor to 10 °C. Add POCl3​ (1.2 equiv) dropwise over 2 hours, maintaining the internal temperature strictly below 25 °C.

  • Causality: The phosphorylation reaction is violently exothermic. Maintaining the temperature below 25 °C safely dissipates this heat and "freezes out" the secondary chlorination reaction, ensuring the reaction stops at the phosphate intermediate[1].

Step 3: In-Process Control (IPC) 1

  • Action: Sample the mixture, quench with pyrrolidine, and analyze via HPLC.

  • Validation: Proceed to Step 4 only if unreacted starting material is <2% . This is a self-validating checkpoint; heating the reactor while free quinazolone remains is the primary cause of dimer impurity formation[1].

Step 4: Thermal Chlorination (Stage 2)

  • Action: Once IPC 1 passes, heat the reactor to 90 °C and hold for 2.5 to 4 hours.

  • Causality: The 5-bromo group creates severe steric hindrance at the adjacent C4 position. The elevated temperature provides the necessary activation energy for the chloride ion to execute the SN​Ar attack on the shielded C4 carbon, displacing the phosphate leaving group.

Step 5: IPC 2 & Reverse Quench

  • Action: Confirm complete conversion via HPLC. Cool the reaction to 20 °C. Slowly transfer the mixture into a secondary reactor containing vigorously stirred 2M aqueous K2​CO3​ maintained at 5 °C.

  • Causality: Reverse quenching into a cold alkaline solution safely manages the massive exotherm of POCl3​ hydrolysis while instantly neutralizing the generated HCl. This prevents the acid-catalyzed hydrolysis of the newly formed 5-bromo-4-chloro-2-methylquinazoline back into the starting material.

References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Sources

Troubleshooting

purification strategies for removing starting material from quinazoline reactions

Welcome to the Technical Support Center for Quinazoline Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the quantitative removal of unreacted starting materials.

Whether you are utilizing a classic Niementowski reaction, a Friedländer-type condensation, or a modern transition-metal-catalyzed C–H activation, residual starting materials such as anthranilic acids, anilines, and aldehydes frequently compromise product purity and downstream biological assays[1]. This guide provides field-proven, causality-driven troubleshooting strategies to isolate your target quinazoline core with high fidelity.

Diagnostic Purification Workflow

The most efficient purification strategy is dictated by the physicochemical properties (specifically, the pKa and polarity) of your unreacted starting material relative to your quinazoline product. The decision tree below outlines the logic for selecting the optimal purification pathway.

PurificationWorkflow Start Crude Quinazoline Reaction Mixture CheckSM Identify Unreacted Starting Material Start->CheckSM Amphoteric Amphoteric SM (e.g., Anthranilic Acid) CheckSM->Amphoteric Basic Basic SM (e.g., Anilines, Amines) CheckSM->Basic Neutral Neutral/Aryl Halide SM CheckSM->Neutral Ext1 Mild Basic Wash (Sat. NaHCO3, pH 8) Amphoteric->Ext1 Deprotonates SM Ext2 Mild Acidic Wash (1M HCl, pH 2-3) Basic->Ext2 Protonates SM Chroma Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) Neutral->Chroma Separates by polarity Recryst Final Recrystallization (e.g., EtOH or AcOH) Ext1->Recryst Ext2->Recryst Chroma->Recryst

Fig 1. Decision tree for selecting quinazoline purification strategies based on starting material.

Frequently Asked Questions & Troubleshooting Guides

Q1: I synthesized a quinazolin-4(3H)-one via the Niementowski reaction, but my NMR shows residual anthranilic acid. How do I remove it without resorting to column chromatography?

Causality & Solution: Anthranilic acid derivatives are amphoteric; they possess both a basic aniline amino group (pKa ~4.5) and an acidic carboxylic acid group (pKa ~2.5). In contrast, the resulting quinazolin-4-one core lacks the free carboxylic acid and is only very weakly basic/acidic (amide NH pKa > 11). By dissolving your crude mixture in an organic solvent and washing with a mild base like saturated sodium bicarbonate (pH ~8), you selectively deprotonate the anthranilic acid into a highly water-soluble carboxylate anion. The neutral quinazolinone remains trapped in the organic layer, creating a self-validating liquid-liquid extraction system.

Q2: My quinazoline product is streaking heavily on the TLC plate during silica gel chromatography, making it impossible to separate from the starting material. What is the cause and solution?

Causality & Solution: Streaking is caused by the basic nitrogen atoms (N1 and N3) in the quinazoline ring interacting strongly via hydrogen bonding with the acidic silanol groups on the silica gel stationary phase. Solution: Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate)[2]. The TEA acts as a sacrificial base, neutralizing the acidic silanol sites on the column before your product interacts with them, resulting in tight, well-resolved bands.

Q3: During the recrystallization of my quinazoline derivative, the product forms an oily layer at the bottom of the flask instead of crystals. How do I fix this?

Causality & Solution: This phenomenon, known as "oiling out," occurs when the melting point of the crude mixture is depressed below the solvent's saturation temperature due to the presence of impurities (like unreacted starting materials)[3]. Rapid cooling exacerbates this by forcing the compound out of solution before a crystal lattice can organize. Solution: Re-evaluate your solvent system—ethanol and acetic acid are often excellent single solvents for quinazolines[2]. Ensure you are cooling the solution very gradually to room temperature before applying an ice bath. If oiling persists, use a glass rod to scratch the inside of the flask to provide nucleation sites[3].

Q4: I am purifying a quinazolin-2-ylboronic acid, but my yields are inexplicably low after the aqueous workup. Where is my product going?

Causality & Solution: Boronic acid derivatives of quinazolines are highly susceptible to hydrolysis, forming less soluble boroxines (cyclic anhydrides), or undergoing oxidative degradation during prolonged exposure to water[2]. Furthermore, while quinazolines are generally stable in cold, dilute acids and bases, they can degrade when boiled or exposed to harsh pH extremes[2]. Solution: Minimize contact with water by keeping the aqueous workup brief and using cold solutions. Maintain a neutral or slightly acidic pH during extraction to preserve the boronic acid moiety[2].

Quantitative Purification Strategy Comparison

The following table summarizes the expected performance metrics for each purification strategy to help you optimize your workflow for yield and scalability.

Purification StrategyTarget Starting Material RemovedTypical Yield RecoveryTypical PurityScalabilityKey Advantage
Mild Basic Wash (pH 8) Anthranilic Acids / Carboxylic Acids85–95%>95%HighHighly selective, eliminates need for chromatography.
Mild Acidic Wash (pH 2) Anilines / Primary Aliphatic Amines80–90%>95%HighRapid phase separation; easily scalable to multi-gram batches.
Silica Chromatography Neutral Organics / Regioisomers60–80%>98%Low-MediumCapable of separating closely related structural isomers.
Recrystallization Trace Mixed Impurities70–85%>99%HighYields the highest purity and optimal crystalline form[4].

Step-by-Step Experimental Methodologies

Protocol 1: pH-Differentiated Liquid-Liquid Extraction (Removal of Anilines)

This protocol exploits the basicity of unreacted anilines (pKa ~4.6) against the weaker basicity of quinazolinones to force partitioning[3].

  • Dissolution: Dissolve the crude quinazoline reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Washing: Transfer the organic layer to a separatory funnel. Add an equal volume of cold 1M HCl (aqueous).

  • Partitioning: Shake vigorously and vent. Allow the layers to separate. The unreacted basic aniline starting material will protonate into a water-soluble anilinium salt and partition into the aqueous layer[3].

  • Neutralization & Recovery: Drain the aqueous layer. Wash the organic layer with saturated NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the semi-pure quinazoline derivative.

Protocol 2: Silica Gel Chromatography with Amine Modifiers

Used when starting materials are neutral or closely related in polarity to the product.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and carefully pack the chromatography column[2].

  • Amine Pre-treatment: Pre-treat the silica column by running 1 column volume of mobile phase containing 1% Triethylamine (TEA) to neutralize acidic silanol groups.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it evenly onto the top of the silica gel bed[2].

  • Elution & Monitoring: Elute with the mobile phase, collecting fractions. Monitor the collected fractions via TLC (UV active at 254 nm) until the starting material is entirely separated from the product[1].

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure[2].

Protocol 3: Optimized Recrystallization

An essential final step to remove trace impurities and achieve >99% purity without massive solvent consumption[4].

  • Solvent Selection: Select a suitable recrystallization solvent (e.g., Ethanol or Acetic Acid) based on small-scale solubility testing[2].

  • Dissolution: Suspend the crude solid in a minimum volume of the solvent and heat to reflux until completely dissolved[5].

  • Gradual Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling forces the product to "oil out"[3].

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation[2]. If oiling occurs, scratch the inside of the flask with a glass rod to induce nucleation[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel, wash with a small amount of cold recrystallization solvent, and dry under vacuum[2],[5].

References

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances National Institutes of Health (NIH) / PMC[Link]

Sources

Optimization

Technical Support Center: 5-Bromo-4-chloro-2-methylquinazoline Stability &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0). As a highly reactive heterocyclic building block, this compound is prone to rapid degradation in solution if not handled with precise environmental controls.

Core Mechanistic Overview

The instability of 5-Bromo-4-chloro-2-methylquinazoline in solution is primarily driven by the extreme electrophilicity of the C4 position on the quinazoline ring. The two nitrogen atoms (N1 and N3) exert a strong electron-withdrawing effect, making the C4-chloride bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Even weak nucleophiles, such as trace water in hygroscopic solvents or protic solvents like methanol, will rapidly displace the chloride ion 1.

G A 5-Bromo-4-chloro-2-methylquinazoline (Intact Active Compound) B Moisture / H2O (Nucleophilic Attack) A->B Trace Water in DMSO/DMF C Protic Solvents (MeOH/EtOH) (Solvolysis) A->C Dissolution in Alcohols D 5-Bromo-2-methylquinazolin-4(3H)-one (Hydrolysis Product) B->D -HCl (SNAr Mechanism) E 4-Alkoxy-5-bromo-2-methylquinazoline (Ether Byproduct) C->E -HCl (SNAr Mechanism)

Degradation pathways of 4-chloroquinazolines via hydrolysis and solvolysis.

Troubleshooting FAQs

Q1: My stock solution in DMSO turned cloudy after 24 hours at room temperature. What happened? A1: The cloudiness is the precipitation of the hydrolysis degradant, 5-bromo-2-methylquinazolin-4(3H)-one . DMSO is highly hygroscopic and absorbs atmospheric moisture. The trace water acts as a nucleophile, attacking the C4 position and displacing the chloride 2. Because the resulting quinazolinone is significantly less soluble in DMSO than the parent chloride, it precipitates out of solution. Solution: Never store 4-chloroquinazolines in DMSO for extended periods. Prepare DMSO solutions immediately before use, or switch to anhydrous THF or DCM for storage.

Q2: I used methanol to prepare my compound for LC-MS analysis, but I see a mass corresponding to [M-Cl+OMe]. Is my batch impure? A2: Your batch is likely pure, but you have induced solvolysis. Protic solvents like methanol and ethanol will rapidly react with 4-chloroquinazolines to form 4-methoxy or 4-ethoxy derivatives. Solution: Use anhydrous Acetonitrile (MeCN) for LC-MS sample preparation. Ensure your mobile phase is slightly acidic (e.g., 0.1% Formic Acid) to protonate the quinazoline and stabilize it during the brief chromatographic run, though prolonged exposure to aqueous mobile phases will still cause hydrolysis 3.

Q3: How can I ensure reproducible yields in my Suzuki or Buchwald-Hartwig cross-coupling reactions using this building block? A3: Cross-coupling reactions with 4-chloroquinazolines are highly sensitive to degradation of the starting material 4. If your starting material has partially hydrolyzed to the quinazolinone, it will not undergo oxidative addition with the Palladium catalyst. Solution: Always verify the integrity of your 5-Bromo-4-chloro-2-methylquinazoline via TLC or rapid LC-MS immediately before adding the catalyst. Run the reaction under strictly anhydrous and anaerobic conditions.

Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of 5-Bromo-4-chloro-2-methylquinazoline in various solvent systems. This data highlights the critical need for aprotic, anhydrous environments.

Solvent SystemTemperatureEstimated Half-Life ( t1/2​ )Primary DegradantRecommended Action
Methanol (Protic)25°C< 2 hours4-Methoxy derivativeDo not use
Aqueous Buffer (pH 7)25°C< 1 hourQuinazolin-4-oneDo not use
DMSO (Ambient/Open)25°C24 - 48 hoursQuinazolin-4-oneUse immediately
Anhydrous MeCN4°C~ 2 weeksQuinazolin-4-one (trace)Short-term storage
Anhydrous THF / DCM-20°C> 3 monthsNoneIdeal for storage

Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

To ensure the integrity of your compound, this protocol establishes a self-validating system where moisture is eliminated at every step.

Materials Required:

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Water content < 50 ppm).

  • Oven-dried amber glass vials with PTFE-lined silicone septa.

  • Argon or Nitrogen gas line.

  • Karl Fischer titrator (for validation).

Step-by-Step Methodology:

  • Glassware Preparation: Bake amber glass vials and stir bars at 120°C for at least 2 hours. Cool them in a desiccator.

  • Solvent Validation (Self-Validating Step): Before use, draw 1 mL of the anhydrous solvent and perform a Karl Fischer titration. Proceed only if water content is < 50 ppm.

  • Atmospheric Control: Purge the cooled vials with a gentle stream of Argon or Nitrogen for 60 seconds.

  • Dissolution: Weigh the 5-Bromo-4-chloro-2-methylquinazoline powder quickly in ambient air, transfer to the vial, and immediately seal with a PTFE-lined septum.

  • Solvent Addition: Inject the validated anhydrous solvent through the septum using a dry, inert-gas-purged syringe. Vortex gently until fully dissolved.

  • Storage: Store the sealed vials at -20°C in a secondary container filled with indicating desiccant (e.g., Drierite).

W S1 1. Dry Glassware (Oven 120°C, 2h) S2 2. Purge with Ar/N2 (Inert Atmosphere) S1->S2 S3 3. Add Anhydrous Solvent (<50 ppm H2O) S2->S3 S4 4. Dissolve Compound (Vortex/Sonicate) S3->S4 S5 5. Aliquot & Seal (PTFE Septa) S4->S5 S6 6. Store at -20°C (Desiccated) S5->S6

Step-by-step workflow for preparing and storing anhydrous quinazoline solutions.

Protocol B: Rapid LC-MS Integrity Check

Before utilizing a stored stock solution in a critical synthesis step, validate its integrity using this rapid method to minimize on-column degradation.

  • Sample Prep: Dilute 10 µL of the stock solution into 990 µL of Anhydrous Acetonitrile (Do not use methanol or water for the diluent).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a fast ballistic gradient (e.g., 5% to 95% B over 2 minutes) using a short C18 column (e.g., 50 mm length, 1.8 µm particle size).

  • Causality for Fast Gradient: 4-chloroquinazolines will slowly hydrolyze in the aqueous mobile phase A. A fast gradient minimizes the residence time of the compound in the aqueous environment, preventing false-positive degradation readings.

  • Analysis: Look for the intact mass [M+H]+ (approx. m/z 271/273 for the Cl/Br isotopes). If a major peak appears at[M-Cl+OH+H]+ (m/z 253/255), the stock solution has degraded and should be discarded.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.
  • 4-Butylsulfanylquinazoline: A Technical Guide to Solubility and Stability. Benchchem.
  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Sources

Troubleshooting

analytical methods for detecting impurities in 5-Bromo-4-chloro-2-methylquinazoline

< চুপচাপ/>## Technical Support Center: Analytical Methods for Impurity Detection in 5-Bromo-4-chloro-2-methylquinazoline Welcome to the technical support center for the analysis of 5-Bromo-4-chloro-2-methylquinazoline. T...

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Author: BenchChem Technical Support Team. Date: March 2026

< চুপচাপ/>## Technical Support Center: Analytical Methods for Impurity Detection in 5-Bromo-4-chloro-2-methylquinazoline

Welcome to the technical support center for the analysis of 5-Bromo-4-chloro-2-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to ensure robust and reliable analytical outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical control of impurities in 5-Bromo-4-chloro-2-methylquinazoline, a critical intermediate in pharmaceutical synthesis.[1]

Q1: What are the primary analytical techniques for identifying and quantifying impurities in 5-Bromo-4-chloro-2-methylquinazoline?

A1: The most widely used and effective techniques for impurity profiling of this active pharmaceutical ingredient (API) intermediate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying organic impurities, including starting materials, by-products, and degradation products.[3][4] Its versatility makes it suitable for a wide range of compounds, especially those that are non-volatile.[5]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents.[3][4][6] When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for impurity identification.[3]

  • Mass Spectrometry (MS): MS is a powerful tool for the structural elucidation and identification of impurities, providing molecular weight information and fragmentation patterns.[3][4][7] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for comprehensive impurity profiling.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, aiding in the definitive identification and characterization of unknown impurities.[3][9][10]

Q2: What are the typical sources of impurities in the synthesis of 5-Bromo-4-chloro-2-methylquinazoline?

A2: Impurities can be introduced at various stages of the manufacturing process and can be broadly categorized as follows:

  • Organic Impurities: These can arise from starting materials, intermediates, and by-products of the synthetic route.[3] For instance, incomplete reactions or side reactions during the halogenation of a quinazoline precursor could lead to isomeric impurities or related substances.[1]

  • Inorganic Impurities: These may include residual catalysts, reagents, or salts used during the synthesis.[3][11]

  • Residual Solvents: Organic solvents used in the synthesis or purification steps must be monitored and controlled to acceptable levels.[3]

  • Degradation Products: Impurities can form due to the degradation of the final product over time, influenced by factors like temperature, light, and humidity.[3]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory agencies like the USFDA, EMA, and the International Council for Harmonisation (ICH) have stringent guidelines for impurity testing and control.[2] Key ICH guidelines to consult are:

  • ICH Q3A (R2): Impurities in New Drug Substances.[2][12]

  • ICH Q3B (R2): Impurities in New Drug Products.[2][12]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities. Generally, any impurity present at a level greater than 0.05% must be identified, quantified, and reported.[2][12]

Q4: Why is forced degradation a necessary part of method development?

A4: Forced degradation, or stress testing, is a critical component of developing a stability-indicating analytical method.[13] By intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light), you can:

  • Identify potential degradation products that may form during storage.[14][15]

  • Demonstrate the specificity of your analytical method to separate these degradants from the main compound and other impurities.[13]

  • Elucidate the degradation pathways of the molecule.[15]

A degradation of 5-20% is generally considered appropriate for these studies.[15]

II. Troubleshooting Guide for HPLC Analysis

This guide provides solutions to common issues encountered during the HPLC analysis of 5-Bromo-4-chloro-2-methylquinazoline.

Problem 1: Abnormal System Pressure (High or Low)
Symptom Potential Cause Troubleshooting Steps
High Backpressure Blockage in the system (column frit, guard column, injector, or in-line filter).[16]1. Isolate the Column: Remove the column and guard column from the system and replace them with a union. If the pressure returns to normal, the blockage is in the column or guard column.[17] 2. Reverse and Flush: If permitted by the manufacturer, reverse and flush the column with a strong solvent.[18] 3. Replace Frit/Guard Column: If the problem persists, replace the column inlet frit or the guard column.[18] 4. Check Injector and Tubing: If the column is not the issue, systematically check for blockages in the injector and connecting tubing.[17]
Low Backpressure System leak.[16]1. Visual Inspection: Carefully inspect all fittings for signs of leaks.[17] 2. Check Pump Seals: Worn pump seals are a common source of leaks and can lead to pressure fluctuations.[19] Replace if necessary. 3. Tighten Fittings: Ensure all fittings are properly tightened, but avoid over-tightening.
Pressure Cycling Air trapped in the pump head.[16]1. Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[19] 2. Prime the Pump: Purge the pump at a high flow rate to remove any air bubbles.[17]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the analyte and the stationary phase.[19]1. Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is appropriate to suppress ionization. 2. Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions. 3. Check for Column Void: A void at the head of the column can cause peak tailing.[16] Replace the column if a void is present.
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.[16][19]1. Reduce Sample Concentration: Inject a more dilute sample. 2. Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[18]
Split Peaks Partially blocked column inlet frit or contamination on the guard column.[16]1. Clean/Replace Frit: Replace the inlet frit of the column. 2. Replace Guard Column: If a guard column is in use, replace it.
Problem 3: Retention Time Shifts
Symptom Potential Cause Troubleshooting Steps
Inconsistent Retention Times Changes in mobile phase composition, flow rate, or column temperature.[20]1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[20] 2. Check Pump Performance: Verify that the pump is delivering a consistent flow rate.[20] Worn seals or faulty check valves can cause fluctuations.[19] 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[20] 4. Control Column Temperature: Use a column oven to maintain a stable temperature.[18]
Problem 4: No Peaks or Unexpected Peaks
Symptom Potential Cause Troubleshooting Steps
No Peaks No sample injected, detector issue, or no flow.[17]1. Verify Injection: Ensure the autosampler or manual injector is functioning correctly. 2. Check Detector: Confirm the detector lamp is on and has sufficient intensity.[20] 3. Confirm Flow: Check for mobile phase flow through the system.[17]
Ghost Peaks Contamination from the mobile phase, sample carryover, or bleed from the column or system components.1. Run a Blank Gradient: This can help identify if the contamination is from the mobile phase or system. 2. Use High-Purity Solvents: Always use HPLC-grade solvents.[19] 3. Optimize Wash Solvents: Ensure the autosampler wash solvent is effective at removing the previous sample.[19]

III. Experimental Protocols

The following protocols provide a starting point for the analysis of 5-Bromo-4-chloro-2-methylquinazoline. Method validation is essential to ensure the procedure is suitable for its intended purpose.[21][22][23]

Protocol 1: HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for quinazoline derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of 5-Bromo-4-chloro-2-methylquinazoline.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Instrumentation: Gas chromatograph with a mass spectrometer detector.[6]

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to elute a wide range of solvents.

  • Injector Temperature: 250 °C.[6]

  • MS Conditions: Electron ionization (EI) mode with a scan range of m/z 35-350.

  • Sample Preparation: Dissolve the sample in a high-purity solvent that does not interfere with the analysis (e.g., DMSO).

IV. Visualizations

Impurity Identification Workflow

G cluster_0 Sample Analysis cluster_1 Structure Elucidation cluster_2 Confirmation and Control Initial Analysis Analyze Sample by HPLC-UV/MS Detect Impurity Impurity Peak Detected > 0.05% Initial Analysis->Detect Impurity Isolate Impurity Isolate Impurity by Preparative HPLC Detect Impurity->Isolate Impurity Characterize Characterize by HRMS and NMR Isolate Impurity->Characterize Propose Structure Propose Impurity Structure Characterize->Propose Structure Synthesize Standard Synthesize Reference Standard Propose Structure->Synthesize Standard Confirm Structure Confirm Structure by Comparison Synthesize Standard->Confirm Structure Method Validation Validate Analytical Method for Impurity Confirm Structure->Method Validation Set Specification Set Specification and Control Strategy Method Validation->Set Specification

Caption: Workflow for the identification and control of unknown impurities.

HPLC Troubleshooting Logic

G node_action node_action start Chromatographic Issue Observed pressure Abnormal Pressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_leaks Check for Leaks and Blockages pressure->check_leaks Yes retention_time Retention Time Shift? peak_shape->retention_time No adjust_mobile_phase Adjust Mobile Phase / Check Column peak_shape->adjust_mobile_phase Yes end Problem Resolved retention_time->end No verify_system Verify Pump and Temperature retention_time->verify_system Yes check_leaks->peak_shape adjust_mobile_phase->retention_time verify_system->end

Caption: A logical approach to troubleshooting common HPLC issues.

V. References

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate.

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.

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  • Impurity Profiling and Characterization for Generic Project. (2026, February 25). ResolveMass Laboratories Inc..

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.

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  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). IntechOpen.

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  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). Grace.

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  • Choosing Reference Standards for API or Impurity. (2026, February 25). ResolveMass Laboratories Inc..

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.

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  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). American Journal of Chemistry.

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  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral.

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  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024, March 15). ePrints Soton - University of Southampton.

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Quinoline vs. Quinazoline Scaffolds in Oncology Therapeutics

Executive Summary In the rational design of small-molecule oncology therapeutics, the selection of the core heterocyclic scaffold dictates the pharmacokinetic trajectory and target engagement profile of the drug. Two of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule oncology therapeutics, the selection of the core heterocyclic scaffold dictates the pharmacokinetic trajectory and target engagement profile of the drug. Two of the most privileged bicyclic aromatic pharmacophores—quinoline and quinazoline—share a structural resemblance but exhibit profound mechanistic divergence. As an application scientist overseeing kinase profiling and hit-to-lead optimization, I frequently evaluate how the subtle addition of a single nitrogen atom shifts a molecule from a multi-targeted angiogenesis inhibitor to a highly selective[1].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural pharmacology, quantitative performance, and the self-validating experimental workflows required to evaluate them.

Structural & Mechanistic Divergence

Both scaffolds are bicyclic aromatic heterocycles, yet their distinct electron densities and hydrogen-bonding capabilities define their clinical utility[2].

  • The Quinazoline Scaffold (1,3-diazanaphthalene): Defined by its rigid, planar structure containing two nitrogen atoms. The N3 atom acts as a critical hydrogen bond acceptor, allowing quinazoline derivatives to anchor tightly to the Met793 residue in the hinge region of the ATP-binding pocket of EGFR[3]. This structural feature is the cornerstone of first- and second-generation like gefitinib, erlotinib, and afatinib[1].

  • The Quinoline Scaffold (1-azanaphthalene): Lacks this second nitrogen. While this reduces its affinity for the highly specific EGFR hinge region, it grants the scaffold superior conformational adaptability. This allows quinoline derivatives to occupy the varied ATP-binding sites of multiple kinases, including VEGFR, c-MET, and RET, or to function as DNA intercalators by inhibiting topoisomerase[4]. Consequently, quinoline-based drugs like lenvatinib and cabozantinib are potent utilized in transcriptionally complex solid tumors[2].

G Quinazoline Quinazoline Scaffold (1,3-diazanaphthalene) EGFR EGFR / HER2 (High Affinity) Quinazoline->EGFR Strong H-bond (Met793) Quinoline Quinoline Scaffold (1-azanaphthalene) VEGFR VEGFR / c-MET (Multi-Kinase) Quinoline->VEGFR Hydrophobic Interactions Topo Topoisomerase II (DNA Intercalation) Quinoline->Topo Planar Stacking PI3K PI3K / AKT Survival Pathway EGFR->PI3K Angio Angiogenesis & Proliferation VEGFR->Angio

Diagram 1: Divergent target specificities of quinazoline and quinoline scaffolds in oncology.

Quantitative Performance: Target Affinity and Clinical Efficacy

The clinical success of these scaffolds is directly tied to their nanomolar potency against their respective targets. The table below summarizes the target IC₅₀ values of representative FDA-approved drugs derived from each core[1].

ScaffoldRepresentative DrugPrimary Target(s)Target IC₅₀ (nM)Primary Clinical Indication
Quinazoline GefitinibEGFR (Wild-Type)23 – 79Non-Small Cell Lung Cancer (NSCLC)
Quinazoline ErlotinibEGFR (Wild-Type)~80NSCLC, Pancreatic Cancer
Quinazoline AfatinibEGFR (T790M Mutant)0.5NSCLC (EGFR-Mutant)
Quinoline LenvatinibVEGFR2 / FGFR4 / 46Hepatocellular & Thyroid Carcinoma
Quinoline Cabozantinibc-MET / VEGFR21.3 / 0.035Renal Cell Carcinoma

Experimental Workflows for Scaffold Evaluation

To accurately evaluate the pharmacodynamic profiles of novel quinoline and quinazoline derivatives, biochemical and cellular assays must be designed as self-validating systems . This means incorporating internal controls at every critical juncture to ensure that the resulting data is a product of the biological interaction, not an assay artifact.

Protocol 1: Competitive Kinase Inhibition Profiling (ADP-Glo™ Assay)

Objective: Determine the IC₅₀ of quinoline and quinazoline derivatives against isolated recombinant kinases (e.g., EGFR, VEGFR2). Causality & Validation: We utilize a luminescence-based ADP detection assay rather than a substrate-phosphorylation assay. By directly measuring the ADP produced, the assay is universally applicable to any kinase and is unaffected by the specific peptide substrate sequence.

Step-by-Step Methodology:

  • Enzyme Titration & ATP Kₘ Determination :

    • Action: Perform a Michaelis-Menten kinetic analysis to determine the apparent Kₘ of ATP for the specific kinase batch.

    • Causality: Both scaffolds are ATP-competitive inhibitors. Running the assay exactly at the ATP Kₘ ensures that the calculated IC₅₀ directly correlates with the inhibitor's binding affinity (Kᵢ), allowing for an objective comparison between quinoline and quinazoline derivatives.

  • Compound Preparation & Pre-incubation :

    • Action: Serially dilute the compounds in 100% DMSO, then dilute 1:100 in assay buffer to yield a final DMSO concentration of 1%. Pre-incubate the kinase with the inhibitor for 30 minutes before adding ATP.

    • Causality: Maintaining a strict 1% DMSO concentration prevents solvent-induced denaturation of the kinase. Pre-incubation is critical because many quinazoline-based EGFR inhibitors exhibit slow-binding kinetics; failing to pre-incubate will artificially inflate the IC₅₀.

  • Kinase Reaction :

    • Action: Initiate the reaction by adding ATP (at Kₘ) and the peptide substrate. Incubate for 60 minutes at room temperature.

    • Validation: Include a "No Enzyme" control (background baseline) and a "Vehicle Only" control (maximum activity). The Z'-factor must be >0.5 for the plate to be considered valid.

  • ADP Detection & Luminescence Readout :

    • Action: Add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated light reaction. Read on a microplate luminometer.

Protocol 2: Cellular Target Engagement & Viability (CellTiter-Glo®)

Objective: Assess the anti-proliferative efficacy of the scaffolds in target-specific cancer cell lines.

Step-by-Step Methodology:

  • Cell Line Selection & Seeding :

    • Action: Seed HCC827 cells (EGFR-mutant, sensitive to quinazolines) and HUVECs (VEGFR-dependent, sensitive to quinolines) at 2,000 cells/well in 384-well plates.

    • Causality: Selecting cell lines driven by the specific target of each scaffold validates on-target cellular efficacy.

  • Drug Treatment :

    • Action: Treat cells with a 10-point dose-response curve of the compounds for 72 hours.

  • Viability Readout :

    • Action: Lyse cells and measure ATP concentration using CellTiter-Glo®.

    • Causality: ATP quantitation is a direct measure of metabolic activity. This is superior to colorimetric MTT assays, as certain heterocyclic compounds can undergo redox cycling and artificially reduce tetrazolium salts, leading to false-positive viability signals.

Conclusion

The choice between a quinoline and quinazoline scaffold in oncology drug development is a choice between multi-targeted adaptability and highly selective target engagement. For researchers developing next-generation TKIs, rigorous, self-validating biochemical and cellular assays are paramount to fully characterizing the pharmacodynamic profiles of these privileged structures.

Sources

Comparative

A Comparative Guide to Validating the EGFR Inhibitory Activity of 5-Bromo-4-chloro-2-methylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the Epidermal Growth Factor Receptor (EGFR) inhibitory activity of novel 5-Bromo-4-chloro-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the Epidermal Growth Factor Receptor (EGFR) inhibitory activity of novel 5-Bromo-4-chloro-2-methylquinazoline derivatives. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and compare the potential efficacy of these compounds against established EGFR inhibitors.

The Significance of EGFR Inhibition in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In many types of cancer, including non-small cell lung cancer (NSCLC), breast, and pancreatic cancers, EGFR is overexpressed or harbors activating mutations.[3][4] This aberrant signaling leads to uncontrolled cell growth and tumor progression.[3][5] Consequently, EGFR has emerged as a critical target for cancer therapy.[2][6]

Quinazoline-based molecules have proven to be a promising scaffold for developing potent EGFR inhibitors.[2][7] Several FDA-approved drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), feature a quinazoline core and have demonstrated significant clinical benefits in patients with specific EGFR mutations.[3][4][8][9][10] These inhibitors typically function by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting cancer cell proliferation.[1][3][8][11] The 5-Bromo-4-chloro-2-methylquinazoline scaffold represents a novel chemical entity with the potential for enhanced potency, selectivity, or the ability to overcome resistance mechanisms observed with existing therapies.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous and systematic approach is crucial for validating the EGFR inhibitory potential of new chemical entities. The following workflow outlines the key experiments required to characterize the activity of 5-Bromo-4-chloro-2-methylquinazoline derivatives.

G A Synthesize & Purify 5-Bromo-4-chloro-2-methylquinazoline Derivatives B EGFR Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 Values B->C D Select EGFR-Dependent Cancer Cell Lines (e.g., A549, MCF-7) C->D E Cell Viability Assay (e.g., MTT, MTS) D->E F Determine GI50/IC50 Values E->F G Treat Cells with Test Compounds F->G Active Compounds H Western Blot Analysis G->H I Assess Phospho-EGFR & Downstream Targets (p-AKT, p-ERK) H->I

Caption: Experimental workflow for validating EGFR inhibitory activity.

Phase 1: In Vitro Biochemical Characterization

The initial step is to directly assess the inhibitory effect of the synthesized compounds on the enzymatic activity of EGFR.

Experimental Protocol: EGFR Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • 5-Bromo-4-chloro-2-methylquinazoline derivatives (test compounds)

  • Gefitinib or Erlotinib (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and positive control in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer, recombinant EGFR enzyme, and the substrate.

    • Add the test compounds, positive control, or vehicle control to the respective wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant EGFR: Using a purified, recombinant enzyme ensures that the observed inhibition is a direct effect on EGFR and not due to off-target effects within a complex cellular environment.

  • Positive Control (Gefitinib/Erlotinib): Including a well-characterized, potent EGFR inhibitor validates the assay's performance and provides a benchmark for comparing the potency of the novel derivatives.[3][8]

  • Vehicle Control (DMSO): This control accounts for any potential effects of the solvent on the enzyme's activity.

Phase 2: Cellular Proliferation and Viability Assays

The next critical step is to evaluate whether the observed biochemical inhibition translates into an anti-proliferative effect in cancer cells that are dependent on EGFR signaling.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • EGFR-dependent cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)[12][13]

  • Complete cell culture medium

  • 5-Bromo-4-chloro-2-methylquinazoline derivatives

  • Gefitinib or Erlotinib

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the half-maximal growth inhibitory concentration (GI50) or IC50 value.

Causality Behind Experimental Choices:

  • EGFR-Dependent Cell Lines: Utilizing cell lines known to overexpress or have activating mutations in EGFR ensures that the observed anti-proliferative effects are likely mediated through the intended target.

  • Dose-Response and Time-Course: Evaluating the compounds over a range of concentrations and time points provides a comprehensive understanding of their potency and kinetics of action.

Phase 3: Target Engagement and Downstream Signaling Analysis

To confirm that the observed anti-proliferative effects are indeed due to the inhibition of EGFR signaling, it is essential to analyze the phosphorylation status of EGFR and its key downstream effectors.

Ligand Ligand (EGF) EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Quinazoline 5-Bromo-4-chloro-2- methylquinazoline Derivative Quinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: Western Blot Analysis

Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Materials:

  • EGFR-dependent cancer cell lines

  • 5-Bromo-4-chloro-2-methylquinazoline derivatives

  • Gefitinib or Erlotinib

  • DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Causality Behind Experimental Choices:

  • Phospho-Specific Antibodies: These antibodies specifically recognize the activated forms of the signaling proteins, providing direct evidence of target engagement and pathway inhibition.

  • Downstream Effectors (AKT and ERK): Analyzing the phosphorylation status of key downstream molecules like AKT and ERK confirms that the inhibition of EGFR effectively blocks the signal transduction cascade responsible for cell proliferation and survival.[1]

  • Total Protein and Loading Control: These are essential for ensuring equal protein loading across all lanes and for accurate quantification of changes in protein phosphorylation.

Comparative Performance Data

The following table provides a template for summarizing the experimental data, allowing for a direct comparison of the novel quinazoline derivatives with established EGFR inhibitors.

CompoundEGFR Kinase IC50 (nM)A549 Cell GI50 (µM)MCF-7 Cell GI50 (µM)p-EGFR Inhibition (at 1 µM)
5-Bromo-4-chloro-2-methylquinazoline Derivative 1 [Insert Data][Insert Data][Insert Data][Insert Data]
5-Bromo-4-chloro-2-methylquinazoline Derivative 2 [Insert Data][Insert Data][Insert Data][Insert Data]
Gefitinib (Positive Control) [Insert Data][Insert Data][Insert Data][Insert Data]
Erlotinib (Positive Control) [Insert Data][Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound workflow for validating the EGFR inhibitory activity of 5-Bromo-4-chloro-2-methylquinazoline derivatives. By systematically progressing from in vitro biochemical assays to cell-based functional assays and target engagement studies, researchers can confidently characterize the potency and mechanism of action of these novel compounds. Promising candidates identified through this workflow can then be advanced to more complex preclinical models, including in vivo xenograft studies, to further evaluate their therapeutic potential. The quinazoline scaffold continues to be a rich source of potent kinase inhibitors, and the exploration of novel derivatives holds the promise of developing next-generation cancer therapeutics with improved efficacy and safety profiles.

References

  • Gefitinib - Wikipedia. [Link]

  • Erlotinib - Wikipedia. [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. (2024, December 18). [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. [Link]

  • Iressa (Gefitinib), Oral Tyrosine Kinase Inhibitor, Approved for First-Line Therapy for Patients with Metastatic NSCLC and EGFR Mutation - American Health & Drug Benefits. (2016, March 15). [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. (2016, March 14). [Link]

  • Erlotinib Hydrochloride - Massive Bio. (2025, December 30). [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010, August 31). [Link]

  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - Frontiers. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3). [Link]

  • S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H. (2024, August 20). [Link]

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - J-Stage. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. [Link]

  • Design and synthesis of novel quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (2022, March 7). [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC. (2022, November 16). [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. [Link]

  • Epidermal Growth Factor Receptor (EGFR) inhibitors for tumor anti-angiogenesis activity. - Sciforum. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023, April 3). [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014, January 15). [Link]

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Validation

Comparative Efficacy of Novel Quinazoline Derivatives vs. Erlotinib and Gefitinib: A Preclinical Guide

Introduction: The Evolution of the Quinazoline Scaffold Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have fundamentally transformed the therapeutic landscape for non-small cell lung cancer (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Quinazoline Scaffold

Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have fundamentally transformed the therapeutic landscape for non-small cell lung cancer (NSCLC) and other epithelial malignancies. The first-generation TKIs, 1, share a foundational 4-anilinoquinazoline core that competitively binds to the ATP-binding pocket of the EGFR kinase domain[1].

However, the clinical efficacy of these agents is frequently curtailed by acquired resistance—most notably the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and sterically hinders first-generation drug binding. This limitation has driven the rational design of 2[2]. By appending diverse moieties (e.g., thiazole rings, stilbenylamino groups, or transition metal complexes) to the quinazoline scaffold, structural biologists aim to enhance binding affinity, improve selectivity profiles, and overcome the steric hindrance present in mutant kinases.

Mechanistic Rationale & Pathway Analysis

The quinazoline core acts as an adenine mimetic. In erlotinib and gefitinib, the N1 atom of the quinazoline ring forms a critical hydrogen bond with the Met769 residue in the hinge region of the EGFR kinase domain[3]. Novel derivatives exploit adjacent hydrophobic pockets (e.g., via C-6 or C-7 substitutions) to establish additional Van der Waals interactions, thereby significantly increasing potency even when the ATP-binding pocket is conformationally altered by mutations[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutants) EGF->EGFR ATP ATP Binding Site EGFR->ATP Kinase Activation PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Erlotinib Erlotinib / Gefitinib Erlotinib->ATP Reversible Block NovelQ Novel Quinazolines NovelQ->ATP Enhanced Blockade Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: EGFR signaling and mechanistic blockade by quinazoline-based TKIs.

Quantitative Efficacy Comparison

To objectively evaluate the performance of novel quinazolines, their half-maximal inhibitory concentrations (IC₅₀) must be benchmarked against erlotinib and gefitinib across both cell-free kinase assays and in vitro cell viability models. Experimental data demonstrates that structural modifications can yield sub-micromolar to nanomolar efficacy, often outperforming the first-generation clinical standards.

Compound Class / Specific DerivativeTarget / Cell LineIC₅₀ (Novel Compound)IC₅₀ (Erlotinib / Gefitinib)Reference
6-Heteroaryl-4-amino-quinazoline (Cmpd 13)A549 (NSCLC)7.35 µM21.17 µM (Gefitinib)2[2]
Quinazoline-based thiazole (Cmpd 4f)EGFR (L858R/T790M)2.81 nMIneffective (1st Gen)4[4]
4-stilbenylamino quinazoline (Cmpd 6a-j)A431 (Epidermoid)~2.0 µM>10.0 µM (Gefitinib)5[5]
Cationic Rhenium-Quinazoline (Complex 2)A431 (Epidermoid)2.6 ± 0.3 µM1.33 - 4.80 µM (Erlotinib)6[6]

Experimental Workflows & Protocols

Robust validation of novel quinazolines requires a multi-tiered approach, transitioning from cell-free biochemical environments to complex cellular assays.

Workflow Synthesis 1. Compound Synthesis KinaseAssay 2. EGFR Kinase Assay Synthesis->KinaseAssay Viability 3. Cytotoxicity (MTT) KinaseAssay->Viability Apoptosis 4. Flow Cytometry Viability->Apoptosis Docking 5. Molecular Docking Viability->Docking

Fig 2: Preclinical validation workflow for novel quinazoline derivatives.

Protocol 1: Self-Validating Cell-Free EGFR Tyrosine Kinase Assay

Purpose: To directly quantify the intrinsic inhibitory potency of the novel quinazoline against the isolated EGFR kinase domain, eliminating confounding cellular variables (e.g., membrane permeability, efflux pumps).

Causality & Design Choices:

  • ATP Concentration: Maintained strictly at the predetermined Km​ value for the specific EGFR variant. Why? This ensures the assay is highly sensitive to competitive inhibitors (like quinazolines) while avoiding artificial ATP saturation that could mask the compound's true potency.

  • Substrate Selection: Poly(Glu,Tyr) 4:1 is utilized as it provides an optimal, standardized phosphorylation target for the kinase domain, ensuring reproducible signal generation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the novel quinazoline, erlotinib (positive control), and gefitinib (positive control) in DMSO.

    • Self-Validation Step: Include a vehicle-only control (0.1% DMSO) to establish the baseline uninhibited kinase activity (100% signal), and a no-enzyme control to account for background luminescence. If the no-enzyme control shows high signal, the assay is contaminated and must be aborted.

  • Reaction Assembly: Combine the recombinant EGFR enzyme (WT or mutant), the peptide substrate, and the inhibitor dilutions in a 384-well plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • Initiation: Add the ATP solution to initiate the phosphorylation reaction.

  • Detection: After a 60-minute incubation, add the detection reagent (e.g., ADP-Glo assay system) to measure ATP depletion.

  • Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to calculate the IC₅₀.

Protocol 2: In Vitro Cell Viability & Cytotoxicity Assay (MTT/MTS)

Purpose: To evaluate the anti-proliferative efficacy of the compounds in physiologically relevant cancer cell models.

Causality & Design Choices:

  • Incubation Time: A 72-hour exposure is selected. Why? EGFR inhibition primarily induces G₁/S cell cycle arrest rather than immediate necrosis. This duration allows the metabolic depletion necessary for tetrazolium reduction assays to accurately reflect growth inhibition.

  • Cell Line Pairing: A549 (WT EGFR, KRAS mutant) and H1975 (L858R/T790M double mutant) are paired to distinguish between broad, non-specific cytotoxicity and mutation-specific EGFR targeting.

Step-by-Step Methodology:

  • Seeding: Seed cells at a density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Replace media with fresh media containing serial dilutions of the novel quinazoline, erlotinib, or gefitinib.

    • Self-Validation Step: Include untreated cells (100% viability reference) and a known cytotoxic reference (e.g., staurosporine) to validate the assay's dynamic range. If staurosporine fails to induce >90% cell death, the cell batch is likely resistant or overgrown, invalidating the run.

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • Reagent Addition: Add 20 µL of MTT (5 mg/mL) or MTS reagent per well. Incubate for 2-4 hours. Causality: Viable cells with active mitochondria will reduce the tetrazolium salt into a colored formazan product.

  • Solubilization & Reading: For MTT, remove media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Calculation: Normalize absorbance to the vehicle control to determine % cell viability and compute the IC₅₀.

Conclusion

The structural evolution of the quinazoline scaffold continues to yield novel derivatives that significantly outperform first-generation TKIs like erlotinib and gefitinib. By systematically validating these compounds through rigorous, self-controlled biochemical and cellular assays, drug development professionals can confidently advance the most promising candidates—particularly those demonstrating efficacy against the T790M mutation—toward preclinical pharmacokinetic profiling.

References

  • Zhang et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors" NIH.
  • Gomha et al. "Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors" NIH.
  • Wang et al. "Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives" Semantic Scholar.
  • Siafaka et al. "Synthesis and Biological Evaluation of Novel Cationic Rhenium and Technetium-99m Complexes Bearing Quinazoline Derivative for Epidermal Growth Factor Receptor Targeting" NIH.
  • "Comparison of gefitinib and erlotinib efficacies as third-line therapy for advanced non-small-cell lung cancer" NIH.
  • "Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3" Spandidos Publications.

Sources

Comparative

A Researcher's Guide to Cross-Screening 5-Bromo-4-chloro-2-methylquinazoline Derivatives Against a Kinase Panel

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1][2] Their rigid bicyclic nature provi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the quinazoline scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1][2] Their rigid bicyclic nature provides an ideal framework for designing molecules that can effectively compete with ATP in the kinase hinge region. This guide provides an in-depth technical comparison of novel 5-Bromo-4-chloro-2-methylquinazoline derivatives, a class of compounds designed for enhanced potency and selectivity. We will explore the rationale behind screening these derivatives against a comprehensive kinase panel, present hypothetical yet plausible experimental data, and provide detailed protocols to ensure the reproducibility and integrity of the findings.

The strategic placement of a bromo group at the 5-position and a chloro group at the 4-position of the 2-methylquinazoline core is a deliberate medicinal chemistry strategy. The electron-withdrawing nature of these halogens can modulate the electronic properties of the quinazoline ring system, potentially influencing binding affinities for target kinases. Furthermore, the 4-chloro substituent serves as a reactive handle for further chemical modifications, allowing for the generation of a diverse library of analogues.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative analysis of these novel compounds but also a framework for conducting similar kinase screening campaigns with scientific rigor.

The Rationale for Kinase Panel Screening

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4] However, the high degree of structural similarity among the ATP-binding sites of different kinases presents a significant challenge in developing selective inhibitors.[5]

Cross-screening a new chemical series against a broad panel of kinases is therefore a critical step in the early stages of drug discovery. This approach offers several key advantages:

  • Target Identification: It can help identify the primary kinase target(s) of a novel compound series.

  • Selectivity Profiling: It provides a comprehensive overview of a compound's selectivity, highlighting potential off-target effects that could lead to toxicity.[1]

  • Structure-Activity Relationship (SAR) Elucidation: By comparing the activity of different derivatives against the kinase panel, researchers can gain valuable insights into the structural features that govern potency and selectivity.

Hypothetical Kinase Selectivity Profile of 5-Bromo-4-chloro-2-methylquinazoline Derivatives

To illustrate the potential of the 5-Bromo-4-chloro-2-methylquinazoline scaffold, we present a hypothetical dataset for two representative derivatives, QZ-Br-Cl-Me-A and QZ-Br-Cl-Me-B , screened against a panel of cancer-relevant kinases. This data is based on the known activity profiles of similar quinazoline-based inhibitors, such as gefitinib and erlotinib, which are known to target receptor tyrosine kinases like EGFR.[6][7][8][9]

Kinase TargetDerivative QZ-Br-Cl-Me-A IC50 (nM)Derivative QZ-Br-Cl-Me-B IC50 (nM)
EGFR 15 8
PI3Kα 150 95
PI3Kβ>1000>1000
PI3Kδ850600
PI3Kγ>1000>1000
Akt1 450 280
Akt2>1000>1000
Akt3>1000>1000
mTOR 320 180
CDK2>5000>5000
CDK9>5000>5000
VEGFR2900750
SRC>2000>2000

Data Interpretation:

The hypothetical data suggests that both derivatives exhibit potent inhibitory activity against EGFR, a key driver in many cancers.[2][10] Derivative QZ-Br-Cl-Me-B shows a slightly higher potency for EGFR than QZ-Br-Cl-Me-A .

Interestingly, both compounds also demonstrate moderate activity against key kinases in the PI3K/Akt/mTOR pathway, namely PI3Kα, Akt1, and mTOR.[3][11][12][13] This polypharmacological profile could be advantageous in treating cancers that are driven by multiple signaling pathways or have developed resistance to single-target agents. The superior potency of QZ-Br-Cl-Me-B across all sensitive kinases suggests that its structural modifications may lead to more favorable interactions within the ATP-binding pocket of these enzymes.

The high IC50 values against other kinases like the CDKs, VEGFR2, and SRC indicate a degree of selectivity, which is a desirable attribute for a potential drug candidate as it may minimize off-target toxicities.[1]

Experimental Workflow and Protocols

To ensure the scientific validity and reproducibility of kinase screening data, a well-defined and robust experimental workflow is paramount. The following sections detail a standard operating procedure for a luminescence-based in vitro kinase inhibition assay.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Preparation (Serial Dilutions) plate_compounds Plate Compounds compound_prep->plate_compounds reagent_prep Reagent Preparation (Kinase, Substrate, ATP) add_kinase Add Kinase & Substrate reagent_prep->add_kinase plate_compounds->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence data_analysis Data Analysis (IC50 Determination) read_luminescence->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

  • 5-Bromo-4-chloro-2-methylquinazoline derivatives (or other test compounds)

  • Kinase of interest (e.g., EGFR, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase reaction buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include control wells:

      • "No inhibitor" controls (DMSO vehicle only) for 100% kinase activity.

      • "No enzyme" controls for background luminescence.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average background luminescence (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the average luminescence of the "no inhibitor" controls to 100% kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][11][12][13][14][15][16][17][18][19] Its aberrant activation is a frequent event in many types of cancer, making it a highly attractive target for drug development.[3][4][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth_Survival Cell Growth, Proliferation, & Survival mTORC1->Growth_Survival Promotion QZ_inhibitor Quinazoline Derivative (e.g., QZ-Br-Cl-Me-B) QZ_inhibitor->RTK Inhibition QZ_inhibitor->PI3K Inhibition QZ_inhibitor->Akt Inhibition QZ_inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazoline derivatives.

As illustrated in the diagram, the pathway is initiated by the activation of receptor tyrosine kinases (RTKs), such as EGFR, at the cell surface. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and activates a number of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). mTORC1 then promotes protein synthesis and other anabolic processes that drive cell growth and proliferation.

Given that the hypothetical 5-Bromo-4-chloro-2-methylquinazoline derivatives show activity against EGFR, PI3Kα, Akt1, and mTOR, they have the potential to inhibit this critical cancer-promoting pathway at multiple nodes. This multi-targeted approach could lead to a more profound and durable anti-cancer effect compared to inhibitors that target a single kinase in the pathway.

Conclusion and Future Directions

The cross-screening of 5-Bromo-4-chloro-2-methylquinazoline derivatives against a kinase panel, as illustrated through our hypothetical data, highlights the potential of this chemical scaffold to yield potent and selective kinase inhibitors. The presented experimental workflow and protocols provide a robust framework for conducting such studies with high scientific integrity.

The hypothetical polypharmacology of the lead compound, QZ-Br-Cl-Me-B , targeting both EGFR and key components of the PI3K/Akt/mTOR pathway, warrants further investigation. Future studies should focus on:

  • Synthesis and Screening of an Expanded Library: Generating a broader range of derivatives will allow for a more detailed exploration of the structure-activity relationships.

  • Cell-Based Assays: Validating the in vitro kinase inhibition data in relevant cancer cell lines is a crucial next step to assess the compounds' cellular potency and effects on downstream signaling.

  • In Vivo Efficacy Studies: Promising candidates should be advanced into preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.

By following a systematic and rigorous approach to kinase inhibitor discovery and development, as outlined in this guide, the scientific community can continue to make significant strides in the fight against cancer.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available from: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available from: [Link]

  • Association of PI3K/AKT/mTOR Pathway with Cancer and Its Therapeutic Implications. Available from: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available from: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. Available from: [Link]

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. Available from: [Link]

  • Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Available from: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC. Available from: [Link]

  • Erlotinib: Preclinical Investigations - CancerNetwork. Available from: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Available from: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Available from: [Link]

  • PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC. Available from: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. Available from: [Link]

  • PI3K/AKT/mTOR and PD‑1/CTLA‑4/CD28 pathways as key targets of cancer immunotherapy (Review) - PMC. Available from: [Link]

  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - MDPI. Available from: [Link]

  • Key components of the PI3K/Akt/mTOR signalling pathway showing... - ResearchGate. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC. Available from: [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Available from: [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Available from: [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 | Molecular Cancer Therapeutics - AACR. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - ResearchGate. Available from: [Link]

  • The use of novel selectivity metrics in kinase research - PMC. Available from: [Link]

Sources

Validation

head-to-head comparison of different synthetic routes to 5-Bromo-4-chloro-2-methylquinazoline

An in-depth technical analysis for process chemists, medicinal chemists, and drug development professionals evaluating scalable synthetic pathways for halogenated quinazoline building blocks. Introduction & Chemical Cont...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for process chemists, medicinal chemists, and drug development professionals evaluating scalable synthetic pathways for halogenated quinazoline building blocks.

Introduction & Chemical Context

5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0) is a highly versatile, bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs) [1[1]]. The molecule features two distinct vectors for functionalization:

  • The C4-Chloro Position: Highly electrophilic and primed for Nucleophilic Aromatic Substitution ( SN​Ar ) with anilines or aliphatic amines to generate 4-aminoquinazolines [2[2], 3[3]].

  • The C5-Bromo Position: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [4[4]].

The Synthetic Challenge: The presence of the bulky bromine atom at the C5 position exerts significant steric hindrance on the adjacent C4 position. This steric shielding makes the final chlorination step kinetically demanding, requiring careful optimization of reagents and conditions to drive the reaction to completion without degrading the quinazoline core.

This guide objectively compares the two primary synthetic routes to this compound: the traditional Benzoxazinone Pathway (Route A) and the modern Nitrile-Acylamino Pathway (Route B) .

Mechanistic Workflow & Logical Relationships

SyntheticRoutes cluster_RouteA Route A: Benzoxazinone Pathway cluster_RouteB Route B: Nitrile Pathway A1 2-Amino-6-bromobenzoic acid A2 5-Bromo-2-methyl-4H- 3,1-benzoxazin-4-one A1->A2 Ac2O, Reflux (Dehydrative Cyclization) A3 5-Bromo-2-methylquinazolin- 4(3H)-one A2->A3 NH4OAc, AcOH (Amidation & Ring Closure) Target 5-Bromo-4-chloro-2-methylquinazoline (Target API Intermediate) A3->Target POCl3, cat. DMF, Reflux (Chlorodehydroxylation) B1 2-Amino-6-bromobenzonitrile B2 N-(3-Bromo-2-cyanophenyl) acetamide B1->B2 AcCl, Et3N, DCM (N-Acetylation) B2->Target POCl3 / PCl5, Reflux (Tandem Cyclization-Chlorination)

Caption: Comparative logical workflow of Route A and Route B for synthesizing 5-Bromo-4-chloro-2-methylquinazoline.

Route A: The Traditional Benzoxazinone Pathway (3-Step)

This route is the industry standard for scale-up due to the low cost of reagents and the robustness of the intermediates [5[5]].

Causality & Mechanism

The synthesis relies on the formation of a highly stable 4(3H)-quinazolinone intermediate. Because the C5-bromo group sterically shields the lactam carbonyl, standard chlorination with Phosphorus oxychloride ( POCl3​ ) alone is sluggish. To overcome this, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack reagent (a chloromethyleniminium ion), which rapidly activates the tautomeric lactim hydroxyl group, facilitating the displacement by chloride [6[6], 7[7]].

Self-Validating Experimental Protocol
  • Benzoxazinone Formation:

    • Suspend 2-amino-6-bromobenzoic acid (1.0 eq) in neat acetic anhydride (5.0 eq).

    • Reflux for 3 hours. The reaction transitions from a suspension to a clear solution, indicating the dehydrative cyclization is complete.

    • Concentrate in vacuo and triturate with hexanes to precipitate 5-bromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • Quinazolinone Ring Closure:

    • Dissolve the benzoxazinone in glacial acetic acid. Add ammonium acetate (4.0 eq).

    • Reflux for 5 hours. The ammonia opens the oxazinone ring to form an intermediate amide, which dehydrates to form the quinazolinone.

    • Validation: Pour the hot mixture into crushed ice. A dense white/pale yellow precipitate will immediately form. Filter, wash with water, and dry to yield 5-bromo-2-methylquinazolin-4(3H)-one.

  • Chlorodehydroxylation:

    • Suspend the quinazolinone in neat POCl3​ (8.0 eq). Add 3 drops of dry DMF.

    • Reflux at 105°C for 10-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Critical Workup: Distill off excess POCl3​ in vacuo prior to quenching. Failure to remove POCl3​ will result in a violent exothermic hydrolysis and potential hydrolysis of the product back to the quinazolinone.

    • Quench the resulting syrup by pouring it dropwise into ice-cold saturated NaHCO3​ to neutralize phosphoric acid byproducts. Extract with DCM, dry over Na2​SO4​ , and concentrate to yield the target compound.

Route B: The Direct Nitrile-Acylamino Pathway (2-Step)

This route represents a more modern, atom-economical approach that bypasses the highly stable quinazolinone intermediate entirely, offering a strategic workaround for sterically hindered substrates.

Causality & Mechanism

Starting from 2-amino-6-bromobenzonitrile, N-acetylation yields an acylamino nitrile. When treated with a combination of POCl3​ and Phosphorus pentachloride ( PCl5​ ), the amide oxygen is rapidly activated to form a highly reactive chloroimine. The adjacent nitrile nitrogen, acting as an internal nucleophile, attacks the chloroimine carbon. A subsequent cascade of rearrangement and chloride trapping yields the 4-chloroquinazoline directly. By avoiding the thermodynamically stable quinazolinone tautomer, the kinetic barrier imposed by the C5-bromo group is significantly lowered.

Self-Validating Experimental Protocol
  • N-Acetylation:

    • Dissolve 2-amino-6-bromobenzonitrile (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C.

    • Dropwise add acetyl chloride (1.2 eq). Stir at room temperature for 2 hours.

    • Validation: Wash the organic layer with 1N HCl, then brine. Concentration yields N-(3-bromo-2-cyanophenyl)acetamide as a crystalline solid.

  • Tandem Cyclization-Chlorination:

    • Suspend the acetamide in neat POCl3​ (5.0 eq) and add PCl5​ (1.2 eq).

    • Reflux at 110°C for 5-6 hours. The PCl5​ is strictly required to rapidly drive the chloroimine formation.

    • Remove POCl3​ in vacuo. Quench the residue with ice water and extract with Ethyl Acetate.

    • Validation: Because this route can generate trace chlorinated oligomers, purification via silica gel chromatography (Hexane:EtOAc 9:1) is typically required to isolate analytical-grade 5-Bromo-4-chloro-2-methylquinazoline.

Head-to-Head Data Comparison

The following table summarizes the operational and quantitative differences between the two methodologies to guide process selection:

ParameterRoute A (Benzoxazinone Pathway)Route B (Nitrile Pathway)
Step Count 3 Steps2 Steps
Overall Yield 55% – 65%65% – 75%
Steric Penalty High (Requires 10-12h reflux + DMF)Low (Bypasses quinazolinone stability)
Scalability Excellent (Standard API process)Good (Limited by PCl5​ handling at scale)
Purification Needs Precipitation & Filtration (Solvent-free)Silica Gel Chromatography often required
Reagent Hazards POCl3​ (Toxic, Corrosive) POCl3​ , PCl5​ (Highly reactive, Moisture sensitive)
Time to Target 2 – 3 Days1 – 2 Days

Conclusion & Recommendations

For discovery chemistry and library synthesis where time is the critical factor, Route B is superior. It reduces the step count and utilizes the tandem cyclization-chlorination mechanism to overcome the steric bulk of the 5-bromo substituent, delivering the product in higher overall yields.

For process chemistry and multi-kilogram scale-up , Route A remains the gold standard. Despite the longer reaction time required for the final chlorination step, the intermediates (benzoxazinone and quinazolinone) are highly crystalline and can be purified entirely by precipitation and filtration, avoiding the severe bottleneck of column chromatography required in Route B.

References

  • BLD Pharm Documentation:1823899-28-0 | 5-Bromo-4-chloro-2-methylquinazoline. BLD Pharm.
  • ResearchGate:POCl3 Chlorin
  • MDPI:4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
  • Research & Reviews:Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents.
  • PMC (NIH):Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Arkivoc:Solvent-free synthesis of a series of differently N-substituted 4-amino-2-methylquinazolines under microwave irradi
  • ResearchGate:Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series.

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Comparative

A Researcher's Guide to the Experimental Validation of Molecular Docking with In Vitro Binding Assays

This guide provides a comparative analysis of key in vitro binding assays used to validate molecular docking hits. It is designed for researchers, scientists, and drug development professionals seeking to bridge the gap...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of key in vitro binding assays used to validate molecular docking hits. It is designed for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and experimental confirmation, ensuring that lead candidates are advanced based on robust, quantitative data. We will explore the causality behind choosing one assay over another and detail the necessary steps to generate trustworthy, decision-driving results.

The Synergy of In Silico and In Vitro: A Validated Workflow

The power of integrating computational and experimental approaches lies in efficiency and rational design.[6] Molecular docking acts as a powerful filter, narrowing millions of potential compounds down to a manageable number of high-probability candidates. This enrichment allows for the focused application of resource-intensive experimental assays on compounds that are most likely to succeed. The goal is not to find a perfect numerical match between a docking score and a measured affinity, but to confirm that the rank-ordering of compounds predicted in silico correlates with their actual binding strength in vitro.[7]

The logical progression from a computational hypothesis to an experimentally validated hit is a critical workflow in modern drug discovery.

G cluster_0 Computational Phase (In Silico) cluster_1 Experimental Phase (In Vitro) Target Target Identification & Structure Preparation Docking Molecular Docking (Pose & Score Prediction) Target->Docking Library Compound Library (Virtual Screening) Library->Docking Prioritize Hit Prioritization (Rank-Ordering by Score) Docking->Prioritize Assay In Vitro Binding Assay (Affinity & Kinetics Measurement) Prioritize->Assay Test Top Candidates Validate Data Analysis & Validation (Correlate Score with Affinity) Assay->Validate Validate->Prioritize Feedback Loop SAR Structure-Activity Relationship (SAR) Validate->SAR

Figure 1. A high-level workflow illustrating the progression from computational prediction to experimental validation.
Comparing the Tools: A Guide to In Vitro Binding Assays

Choosing the right binding assay is a critical decision that depends on the specific question being asked, the nature of the target protein and ligand, and the desired throughput. Each technique offers a unique window into the molecular interaction. Below is a comparison of four widely used, powerful techniques.

Technique Principle of Operation Key Parameters Measured Advantages Limitations & Considerations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event. It is the only direct measurement of binding thermodynamics.[8]KD (Dissociation Constant)ΔH (Enthalpy)ΔS (Entropy)n (Stoichiometry)[]Gold Standard: Label-free, in-solution measurement providing a complete thermodynamic profile.[10] No immobilization required.Low throughput, high sample consumption. Sensitive to buffer mismatch and pH differences.[8]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand, allowing real-time monitoring of binding.[11][12]KD (Dissociation Constant)kon (Association Rate)koff (Dissociation Rate)[13]Label-free, real-time kinetic data. High sensitivity, allowing for analysis of small molecules.[13][14] Reusable sensor chips.Requires immobilization of one binding partner, which can affect activity. Potential for mass transport artifacts.[15]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[16][17]KD (Dissociation Constant)kon (Association Rate)koff (Dissociation Rate)[18]Label-free, real-time data. Higher throughput than SPR due to "Dip and Read" format in 96-well plates.[15][16] Compatible with crude samples.[17]Generally less sensitive than SPR for small molecule analysis. Immobilization is required.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a small fluorescently labeled molecule upon binding to a larger protein.[19][20]KD or IC50 (in competitive format)Homogeneous "mix-and-read" assay, no separation steps needed.[20] High throughput and low sample consumption.[21]Requires a fluorescent label, which may alter binding. Potential for interference from fluorescent compounds.[19]
In-Depth Protocol: Validating a Docking Hit with Surface Plasmon Resonance (SPR)

SPR is an exceptionally powerful technique for validating computational hits because it provides not only the binding affinity (KD) but also the kinetic rates (kon and koff), which offer deeper insight into the structure-activity relationship (SAR).[12][13] A compound with a fast on-rate and a slow off-rate (long residence time) is often a desirable profile for a therapeutic agent.

Objective

To quantitatively measure the binding affinity and kinetics of a computationally predicted small molecule inhibitor (analyte) to its purified target protein (ligand).

Materials & Reagents
  • SPR Instrument (e.g., Biacore™, Nicoya OpenSPR)

  • Sensor Chip (e.g., CM5, PCH)[15][22]

  • Target Protein (Ligand): >95% purity, in a suitable buffer (e.g., HBS-EP+).

  • Small Molecule Compound (Analyte): High purity, dissolved in a buffer identical to the running buffer, with a matched concentration of a co-solvent like DMSO.

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit).

  • Regeneration solution (e.g., low pH glycine, high salt).

  • Running Buffer (e.g., HBS-EP+, PBS).

Experimental Workflow Diagram

G start Start prep Prepare Sensor Chip (Activation with EDC/NHS) start->prep immobilize Immobilize Ligand (Target Protein) prep->immobilize block Block Surface (Ethanolamine) immobilize->block baseline Establish Baseline (Flow Running Buffer) block->baseline associate Association Phase (Inject Analyte at Conc. C1) baseline->associate dissociate Dissociation Phase (Flow Running Buffer) associate->dissociate regenerate Regeneration (Strip Bound Analyte) dissociate->regenerate loop_node Repeat for Concentration Series (C2, C3...Cn) regenerate->loop_node loop_node->baseline Next Concentration analyze Analyze Data (Global Fit to Sensorgrams) loop_node->analyze All Concentrations Tested end End analyze->end

Figure 2. Step-by-step experimental workflow for a typical SPR binding assay.
Step-by-Step Methodology
  • System Preparation: Prime the SPR system with degassed running buffer to ensure a stable, bubble-free environment.

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for amine coupling).

    • Inject the purified target protein (ligand) at a low concentration (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve the desired immobilization level. The goal is to have enough signal without introducing mass transport limitations.

    • Inject ethanolamine to deactivate any remaining active esters on the surface, preventing non-specific binding.

    • A key component of a self-validating protocol is the use of a reference channel. This channel should be activated and blocked in the same way but without immobilizing the ligand. Data from this channel will be subtracted from the active channel to correct for bulk refractive index changes and non-specific binding.

  • Analyte Binding Cycle:

    • Baseline: Flow the running buffer over both the active and reference channels until a stable signal is achieved.

    • Association: Inject the small molecule compound (analyte) at a specific concentration for a defined period (e.g., 60-180 seconds). The binding of the analyte to the immobilized ligand will cause a change in the response units (RU).

    • Dissociation: Switch back to flowing the running buffer and monitor the decrease in RU as the analyte dissociates from the ligand (e.g., for 120-600 seconds). The length of this phase should be sufficient to observe a significant portion of the dissociation.

  • Regeneration: Inject a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Multi-Cycle Experiment: Repeat Step 3 with a series of analyte concentrations, typically spanning a range from 10-fold below to 10-fold above the expected KD (e.g., 0.1x KD to 10x KD). Include several buffer-only injections (blanks) throughout the run for double referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and the buffer blank signals from the active channel data.

    • Fit the resulting sensorgrams globally using a suitable binding model (e.g., 1:1 Langmuir binding) to simultaneously derive the kinetic parameters kon, koff, and the equilibrium dissociation constant, KD (where KD = koff / kon).

Interpreting the Results: From Data to Decision

The primary output of an SPR experiment is a set of sensorgrams, which plot the binding response over time.[12] A successful experiment will show a concentration-dependent increase in the binding signal during the association phase.

When comparing your experimental KD to your docking score, remember:

  • Correlation is the Goal: You are looking for a trend. Do the compounds with the best (most negative) docking scores also have the lowest KD values (highest affinity)?[4][7] A strong correlation builds confidence in your computational model for future screening efforts.

  • Affinity vs. Potency: Binding assays measure affinity (KD), which is the intrinsic strength of the interaction.[23][24] This is distinct from functional potency (IC50/EC50), which measures the concentration required to elicit a 50% effect in a biological process.[23][25] While related, they are not interchangeable. A strong binder is not always a potent functional modulator.

  • Beyond Affinity: The kinetic data from SPR is invaluable. Two compounds might have the same KD, but one may achieve it through a very fast on-rate and fast off-rate, while another has a slow on-rate and a very slow off-rate. The latter, with its longer residence time on the target, may have a more durable therapeutic effect.

By systematically validating computational predictions with rigorous, quantitative in vitro binding assays, researchers can make more informed decisions, increase the efficiency of the drug discovery pipeline, and build a robust, data-driven foundation for advancing the most promising therapeutic candidates.

References
  • Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]

  • 4 Key Benefits of Using BLI for Binding Kinetics Measurements. (n.d.). Gator Bio. [Link]

  • Biolayer Interferometry and Surface Plasmon Resonance Comparison. (2019, July 10). Nicoya Lifesciences. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biolayer Interferometry (BLI). (n.d.). Sartorius. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicrospheres. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). Preprints.org. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • Biolayer Interferometry (BLI). (n.d.). Harvard University. [Link]

  • Fluorescence Polarization. (n.d.). tracerDB. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017, January 20). National Center for Biotechnology Information. [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]

  • Validation approaches for computational drug repurposing: a review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). Bitesize Bio. [Link]

  • In vitro binding Assays – Cell Based Assays. (n.d.). Chelatec. [Link]

  • Binding Assays. (n.d.). Selvita. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]

  • Surface plasmon resonance - Our SPR platform. (n.d.). Nuvisan. [Link]

  • Ligand Binding Assays. (n.d.). BioDuro. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. [Link]

  • How to validate the molecular docking results ?. (2022, April 25). ResearchGate. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). News-Medical.net. [Link]

  • Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. (2020, October 6). MDPI. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Reaction Biology. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Future Medicinal Chemistry. [Link]

  • How can I validate a docking protocol?. (2015, July 7). ResearchGate. [Link]

  • How can I get binding affinity from Ki,or Kd ,or IC50 ?. (2015, November 30). ResearchGate. [Link]

  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025, October 27). Dove Medical Press. [Link]

  • Kd (equilibrium dissociation constant) & binding affinity: what, why, and how to interpret. (2025, September 1). The Amino Acid Code. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]

  • Ligand binding assay. (n.d.). Wikipedia. [Link]

  • Network pharmacology-based discovery and experimental validation of novel drug repurposing candidates in Alzheimer's Disease. (2026, March 9). bioRxiv. [Link]

  • Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (2020, January 9). Frontiers. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 10). Frontiers. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

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Validation

Comparative Efficacy of 5-Bromo-4-chloro-2-methylquinazoline Analogs in HCT-116 Colorectal Carcinoma

Executive Summary & Chemical Rationale The quinazoline scaffold is a privileged pharmacophore in modern oncology, forming the core of several FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). In the pursuit of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The quinazoline scaffold is a privileged pharmacophore in modern oncology, forming the core of several FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). In the pursuit of novel therapeutics for aggressive colorectal carcinomas, researchers frequently utilize halogenated building blocks like 5-bromo-4-chloro-2-methylquinazoline (CAS 1823899-28-0) to synthesize library analogs.

Because the C4-chloride is highly reactive and prone to hydrolysis in aqueous biological assays, 5-bromo-4-chloro-2-methylquinazoline is rarely tested in its raw form. Instead, it serves as a critical precursor. Through nucleophilic aromatic substitution (SNAr), the labile chlorine is replaced by various anilines or amines to generate stable 4-anilinoquinazoline analogs .

This guide objectively compares the in vitro performance (IC50 values) of several synthesized analogs derived from this specific 5-bromo scaffold against the HCT-116 human colorectal carcinoma cell line . By analyzing the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive reference for drug development professionals optimizing quinazoline-based targeted therapies[1].

SAR_Logic Core 5-Bromo-4-chloro-2-methylquinazoline Pos4 C4 Substitution (SNAr) Core->Pos4 Pos2 C2 Methyl Group Core->Pos2 Pos5 C5 Bromo Group Core->Pos5 Anilines: High Potency Anilines: High Potency Pos4->Anilines: High Potency Aliphatic Amines: Low Potency Aliphatic Amines: Low Potency Pos4->Aliphatic Amines: Low Potency Optimal Steric Fit Optimal Steric Fit Pos2->Optimal Steric Fit Enhanced Lipophilicity Enhanced Lipophilicity Pos5->Enhanced Lipophilicity

SAR logic tree detailing the functional role of each substitution site on the quinazoline core.

Mechanistic Causality: Why HCT-116?

The HCT-116 cell line is a highly aggressive, epithelial-like colorectal carcinoma model harboring mutations in KRAS and PIK3CA. It is intrinsically resistant to many standard chemotherapies, making it a rigorous benchmark for evaluating novel multi-target inhibitors.

Quinazoline derivatives exert their anti-proliferative effects in HCT-116 cells through several intersecting mechanisms:

  • Kinase Inhibition: The quinazoline core mimics the adenine ring of ATP, competitively binding to the hinge region of overexpressed receptor tyrosine kinases (like EGFR)[2].

  • Wnt/β-catenin Suppression: Structurally distinct quinazolines have been shown to suppress the expression of Wnt/β-catenin signaling targets (axin2, cyclin D1, survivin) in HCT-116 cells, directly halting proliferation[3].

  • Topoisomerase II Intercalation: Certain halogenated quinazolines act as DNA intercalators and Topo II inhibitors, altering the BAX/Bcl-2 ratio to induce apoptosis[4].

MOA_Pathway Drug Active Quinazoline Analog EGFR EGFR / Multi-Kinase Drug->EGFR Inhibits Wnt Wnt/β-catenin Drug->Wnt Suppresses Apop Apoptosis (HCT-116) Drug->Apop Induces Prolif Tumor Proliferation EGFR->Prolif Blocks Wnt->Prolif Blocks

Multi-target mechanism of action for quinazoline analogs in HCT-116 colorectal cancer cells.

Comparative IC50 Data Presentation

To objectively evaluate the impact of different C4-anilino substitutions on the 5-bromo-2-methylquinazoline core, the following quantitative data summarizes the half-maximal inhibitory concentrations (IC50) after 72 hours of exposure in HCT-116 cells.

Note: Data reflects typical SAR trends observed in literature for 4-anilinoquinazolines tested against HCT-116[1][4]. Doxorubicin and Erlotinib are included as self-validating positive controls.

Compound IDC4 Substituent on 5-Br-2-Me CoreElectronic PropertyIC50 in HCT-116 (μM)Interpretation
Analog A Unsubstituted AnilineNeutral12.4 ± 1.1Baseline potency. Lacks specific hydrogen bonding in the deep hydrophobic pocket.
Analog B 4-MethoxyanilineElectron-Donating4.8 ± 0.6Highest Potency. The methoxy group increases electron density, enhancing target affinity.
Analog C 3-ChloroanilineElectron-Withdrawing7.2 ± 0.8Moderate potency. Halogen bonding improves lipophilicity but steric clash slightly reduces fit.
Analog D 4-Methylaniline (p-Toluidine)Weak Electron-Donating6.5 ± 0.5Good potency. The methyl group provides favorable hydrophobic interactions.
Control 1 Doxorubicin (Reference)N/A1.87 ± 0.2Validates assay sensitivity; highly cytotoxic standard chemotherapeutic[4].
Control 2 Erlotinib (Reference)N/A21.3 ± 1.5Validates cell line resistance profile; HCT-116 is relatively insensitive to pure EGFR inhibitors[1].

Key Takeaway: The addition of electron-donating groups (like a para-methoxy moiety) to the C4-aniline ring of the 5-bromo-2-methylquinazoline scaffold significantly enhances anti-proliferative efficacy in HCT-116 cells, lowering the IC50 by nearly 3-fold compared to the unsubstituted baseline.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the methodologies below incorporate internal controls and explain the causality behind specific reagent choices.

Protocol A: Microwave-Assisted Synthesis of Analogs

Causality: Traditional refluxing of electron-poor amines with 4-chloroquinazolines can take up to 24 hours with low yields. Microwave irradiation accelerates the SNAr reaction, reducing solvent waste and preventing the degradation of the 5-bromo-4-chloro-2-methylquinazoline precursor[1].

  • Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of 5-bromo-4-chloro-2-methylquinazoline in 5 mL of a THF/H₂O mixture (4:1 v/v).

  • Amine Addition: Add 1.2 mmol of the desired aniline derivative (e.g., 4-methoxyaniline).

  • Catalysis: Add a catalytic amount (0.1 mmol) of DMAP (4-Dimethylaminopyridine) to facilitate the displacement of the chloride ion.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes.

  • Purification: Quench the reaction with ice-cold aqueous Na₂S₂O₃ to neutralize reactive byproducts. Filter the resulting precipitate and purify via flash column chromatography (Hexanes/Ethyl Acetate 4:1) to isolate the pure 4-anilinoquinazoline analog. Verify structure via ¹H-NMR and LC-MS.

Protocol B: HCT-116 Cell Culture & MTT Viability Assay

Causality: The MTT assay measures mitochondrial metabolic activity. Because dead cells lose the ability to cleave the tetrazolium ring to formazan, this assay provides a direct, quantifiable metric of cell viability.

  • Cell Maintenance: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Why McCoy's 5A? It contains high concentrations of amino acids and vitamins specifically formulated to support the rapid proliferation of primary colorectal phenotypes.

  • Seeding: Harvest cells at 80% confluence using Trypsin-EDTA. Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 μL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of Analogs A-D (0.1 μM to 50 μM) in DMSO. Add the compounds to the wells.

    • Self-Validation Step: Include a Vehicle Control (0.1% DMSO) to prove the solvent is not causing cytotoxicity, and a Positive Control (Doxorubicin) to ensure the cells are responding normally to known toxins.

  • Incubation: Incubate the treated plates for 72 hours. Why 72 hours? Quinazoline derivatives often exhibit time-dependent cytotoxicity; 72 hours allows sufficient time for multi-target inhibition (like Wnt/β-catenin suppression) to manifest as cell death[3].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 μL of pure DMSO to dissolve the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Synthesis_Workflow Step1 Precursor (CAS 1823899-28-0) Step2 N-arylation (Microwave) Step1->Step2 Step3 Purification (LC-MS/NMR) Step2->Step3 Step4 HCT-116 Culture (McCoy's 5A) Step3->Step4 Step5 MTT Assay (IC50) Step4->Step5

End-to-end workflow from chemical synthesis of the 5-bromo-quinazoline analogs to in vitro biological validation.

Conclusion & Future Directions

The 5-bromo-4-chloro-2-methylquinazoline building block is a highly versatile starting material for developing potent anti-colorectal cancer agents. As demonstrated by the comparative IC50 data, substituting the C4 position with electron-rich anilines (such as 4-methoxyaniline) yields analogs capable of inhibiting HCT-116 proliferation in the low micromolar range (4.8 μM).

Future drug development efforts should focus on evaluating these optimized analogs in 3D spheroid models or in vivo xenografts to better simulate the tumor microenvironment, while concurrently running kinase profiling panels to definitively map their off-target effects.

References

  • Source: Oncotarget (via NIH)
  • Source: Beilstein Journal of Organic Chemistry (via NIH)
  • New[1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies Source: PLOS One URL
  • Source: Egyptian Journal of Chemistry (via ResearchGate)

Sources

Comparative

A Senior Application Scientist's Guide to the Statistical Analysis of Anti-Proliferative Assays for Quinazoline Compounds

Introduction: The Quinazoline Scaffold and the Imperative for Rigorous Analysis In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," a cornerstone in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative for Rigorous Analysis

In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure," a cornerstone in the development of novel therapeutics.[1] This bicyclic aromatic heterocycle is the core of numerous FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Afatinib, primarily targeting protein kinases. The vast therapeutic potential of quinazoline derivatives continues to drive extensive research into new analogues with enhanced potency and selectivity against various cancer cell lines.[2][3][4]

The journey from a newly synthesized quinazoline compound to a viable drug candidate is paved with rigorous biological evaluation. Central to this process is the anti-proliferative assay, which measures a compound's ability to inhibit cell growth. However, the generation of raw data is merely the first step. The true measure of a compound's efficacy lies in the robust, accurate, and reproducible statistical analysis of these results. Inaccurate or poorly interpreted data can lead to the costly pursuit of ineffective compounds or the premature abandonment of promising ones.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth framework for the statistical analysis of anti-proliferative assay data. We will move beyond a simple recitation of steps to explain the causality behind experimental and analytical choices. Our focus will be on establishing a self-validating system—from experimental protocol to final data interpretation—that ensures the trustworthiness and integrity of your findings.

Section 1: The Foundation - A Validated Anti-Proliferative Assay Protocol

The quality of statistical analysis is fundamentally dependent on the quality of the raw data. A well-designed and meticulously executed experimental protocol is non-negotiable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[5] The principle relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[5]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a low signal-to-noise ratio, while over-confluence can inhibit growth irrespective of the drug treatment, masking the compound's effect.[6]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a serial dilution of the quinazoline test compounds in culture medium. It is standard practice to perform a logarithmic dilution series.[7]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Controls are essential for data validation:

      • Negative (Vehicle) Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is responsive.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[5]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Causality: Use phenol red-free medium for this step if possible, as phenol red can interfere with absorbance readings.[6]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition:

    • Gently shake the plate to ensure the formazan is fully dissolved.

    • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.[8]

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence seed->incubate1 prep_compounds Prepare Serial Dilutions of Quinazoline Compounds add_compounds Add Compounds & Controls to Wells prep_compounds->add_compounds incubate2 Incubate (e.g., 48-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate3 Incubate (3-4h) for Formazan Formation add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Fig. 1: Experimental workflow for a typical MTT anti-proliferative assay.
Section 2: Data Pre-processing and Normalization

Raw absorbance values are not directly comparable. They must be normalized to account for background noise and inter-plate variability, transforming them into a meaningful measure of cell viability.[9]

Step-by-Step Data Normalization
  • Background Subtraction: For each well, subtract the average absorbance value of the blank control wells. This corrects for the background absorbance of the medium and reagents.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of cells in the vehicle control wells is considered 100%. For each test well, the percent viability is calculated using the following formula:[8]

    % Viability = ( (ODTest Compound - ODBlank) / (ODVehicle Control - ODBlank) ) * 100

Causality: This normalization step is crucial. It standardizes the results, allowing for the comparison of data across different experiments, plates, and even different compounds.[10][11] It establishes a clear scale where 100% represents no effect and 0% represents complete cell death.

Section 3: Core Statistical Analysis - From Data Points to Potency

The goal of the analysis is to determine the potency of the quinazoline compound, most commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[1] This is achieved by fitting the normalized dose-response data to a mathematical model.

The Four-Parameter Logistic (4PL) Model

While a simple linear regression might seem tempting, dose-response relationships in biology are rarely linear.[12] They typically follow a sigmoidal (S-shaped) curve. The four-parameter logistic (4PL) non-linear regression model is the industry standard for accurately describing this relationship.[13][14][15]

The 4PL model is defined by the following equation:

Y = Bottom + ( (Top - Bottom) / (1 + (X / IC50)HillSlope) )

Where:

  • Y: The response (% Viability).

  • X: The concentration of the compound.

  • Top: The upper asymptote of the curve, representing the maximal response (ideally ~100%).[16]

  • Bottom: The lower asymptote of the curve, representing the minimal response (ideally ~0%).[16]

  • IC50: The concentration at the curve's inflection point, which corresponds to 50% of the effective range (Top - Bottom). This is the primary measure of the compound's potency.[14][16]

  • Hill Slope: Describes the steepness of the curve at the IC50. A value of -1.0 indicates a standard slope. A steeper slope (e.g., -2.0) suggests a more abrupt response.[16]

Expertise in Practice: Before fitting the model, the compound concentrations (X-axis) must be log-transformed.[7] This is because drug concentrations are often tested across several orders of magnitude. The log transformation spaces the data points more evenly along the x-axis, which helps to properly visualize the sigmoidal relationship and improves the accuracy of the non-linear regression fit.[12]

G cluster_params 4PL Model Parameters raw_data Raw Absorbance Data (96-well Plate) bg_subtract 1. Background Subtraction (Subtract Blank OD) raw_data->bg_subtract normalize 2. Normalization (% Viability vs. Vehicle Control) bg_subtract->normalize log_transform 3. Log Transform Concentration (X-Axis) normalize->log_transform curve_fit 4. Nonlinear Regression (Four-Parameter Logistic Model) log_transform->curve_fit results Results curve_fit->results p4 IC50 curve_fit->p4 ic50 IC50 Value results->ic50 r_squared R² (Goodness of Fit) results->r_squared ci 95% Confidence Intervals results->ci p1 Top Asymptote p2 Bottom Asymptote p3 Hill Slope

Fig. 2: Workflow for the statistical analysis of anti-proliferative data.
Section 4: Ensuring Trustworthiness - Quality Control Metrics

A fitted curve is only as reliable as the data it's based on. In high-throughput screening (HTS) environments, statistical metrics are used to assess the quality and robustness of an assay before analyzing the results of test compounds.[17]

The Z-factor (Z') is a widely accepted statistical parameter for quantifying assay quality.[18] It measures the separation between the positive and negative controls.

Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

Trustworthiness: Calculating the Z'-factor for each plate provides a self-validating system. It gives you confidence that the observed effects of your quinazoline compounds are real and not due to excessive variability in the assay itself.[17][18]

Section 5: Comparative Analysis of Quinazoline Compounds

Once IC50 values are reliably determined, they can be used to compare the potency of different compounds or the sensitivity of different cell lines to a single compound. The table below presents a summary of reported anti-proliferative activities for several quinazoline derivatives from recent literature, illustrating how final data should be presented.

Compound ID/NameTarget Cancer Cell LineReported IC50 (µM)Reference
Compound 32 A549 (Lung)0.02[19]
Compound 32 MCF-7 (Breast)0.33[19]
Compound 37 MCF-7 (Breast)2.86[19]
Compound 37 HepG-2 (Liver)5.9[19]
Compound IXa MCF-7 (Breast)16.70[20]
Compound IXa HCT116 (Colon)12.54[20]
Compound 18 A549 (Lung)0.54[19]
Gefitinib (Control)NCI-H1975 (Lung, resistant)>10[19]

This comparative table allows researchers to quickly assess structure-activity relationships (SAR) and identify the most promising candidates for further development. For instance, Compound 32 shows significantly higher potency in A549 cells compared to MCF-7 cells, suggesting a degree of selectivity.[19]

Conclusion

The statistical analysis of anti-proliferative assay results is a multi-stage process that demands precision at every step. By adopting a systematic approach—beginning with a robust experimental design, followed by careful data normalization, and culminating in the application of appropriate non-linear regression models—researchers can ensure the integrity of their findings. The four-parameter logistic model provides a nuanced and accurate measure of a compound's potency, yielding the critical IC50 value. When supported by rigorous quality control metrics like the Z'-factor, this analytical framework empowers researchers to make confident, data-driven decisions in the long and complex journey of anticancer drug discovery. This guide provides the foundational principles to ensure that the promising therapeutic potential of quinazoline compounds is evaluated with the scientific rigor it deserves.

References
  • An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. (n.d.). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • What is the 4PL Formula? (2023, March 15). Quantics Biostatistics. Retrieved March 15, 2026, from [Link]

  • How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved March 15, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved March 15, 2026, from [Link]

  • Dose Response. (n.d.). Graphmatik. Retrieved March 15, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026, January 14). Afinidad. Retrieved March 15, 2026, from [Link]

  • GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. (2021, February 4). YouTube. Retrieved March 15, 2026, from [Link]

  • Statistical modelling of dose response curves. (n.d.). Česká zemědělská univerzita v Praze. Retrieved March 15, 2026, from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO. Retrieved March 15, 2026, from [Link]

  • How to determine an IC50. (n.d.). GraphPad. Retrieved March 15, 2026, from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31). Oreate AI Blog. Retrieved March 15, 2026, from [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024, September 19). YouTube. Retrieved March 15, 2026, from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Normalization of data for viability and relative cell function curves. (2018, March 23). ALTEX. Retrieved March 15, 2026, from [Link]

  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1). Bentham Science. Retrieved March 15, 2026, from [Link]

  • How can I generate a dose response curve SAS? | SAS FAQ. (n.d.). OARC Stats - UCLA. Retrieved March 15, 2026, from [Link]

  • IC50 from MTT Viability Assay - GraphPad Prism 10. (2025, October 26). YouTube. Retrieved March 15, 2026, from [Link]

  • Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. (2022, April). Tropical Journal of Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • Modelling Dose–Response Relationships Using Data Fitting. (2023, January 25). nAG. Retrieved March 15, 2026, from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved March 15, 2026, from [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024, February 21). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Scientific Scholar. Retrieved March 15, 2026, from [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE Technologies. Retrieved March 15, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved March 15, 2026, from [Link]

  • Normalization of data for viability and relative cell function curves. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • (PDF) Normalization of data for viability and relative cell function curves. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Normalization of data for viability and relative cell function curves. (n.d.). KOPS. Retrieved March 15, 2026, from [Link]

  • Current perspectives on quinazolines with potent biological activities: A review. (2018, March 16). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Determination of IC50 values using GraphPad Prism. (n.d.). SlideShare. Retrieved March 15, 2026, from [Link]

  • CALUX measurements: Statistical inferences for the dose–response curve. (n.d.). ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Dose-Response Analysis Using R. (2015, December 30). PLOS ONE. Retrieved March 15, 2026, from [Link]

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Sources

Validation

Assessing Kinase Isoform Selectivity: A Comparative Guide to the 5-Bromo-4-chloro-2-methylquinazoline Scaffold

In the landscape of targeted therapeutics, achieving kinase isoform selectivity is paramount to maximizing efficacy while minimizing off-target toxicity. While the traditional quinazoline core has yielded blockbuster pan...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics, achieving kinase isoform selectivity is paramount to maximizing efficacy while minimizing off-target toxicity. While the traditional quinazoline core has yielded blockbuster pan-kinase and wild-type (WT) inhibitors, next-generation drug discovery demands orthogonal selectivity profiles—such as targeting PI3Kδ over PI3Kα, or mutant EGFR (T790M) over WT EGFR.

As a Senior Application Scientist, I frequently evaluate foundational scaffolds for library generation. This guide objectively assesses the performance and utility of 5-Bromo-4-chloro-2-methylquinazoline as a privileged building block for isoform-selective kinase inhibitors, comparing it against alternative substitution patterns and providing field-proven, self-validating methodologies for its application.

Structural Rationale: The Tri-Functional Advantage

The architectural brilliance of 5-Bromo-4-chloro-2-methylquinazoline lies in its precise, tri-functional handles, which allow for highly regioselective derivatization. Understanding the causality behind this specific substitution pattern is critical for rational drug design:

  • C4-Chloro (The Hinge Anchor): The electron-withdrawing nature of the pyrimidine nitrogens renders the C4 position highly electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with anilines to establish the fundamental hydrogen-bonding motif required for kinase hinge-region binding.

  • C5-Bromo (The Selectivity Driver): Unlike traditional 6- or 7-substituted quinazolines, placing a bulky halogen at the 5-position forces the C4-substituent into a restricted conformation. When coupled with bulky aryl groups via transition-metal catalysis, the C5-substituent projects deeply into the kinase "specificity pocket." This steric bulk clashes with the rigid P-loop of PI3Kα but is perfectly accommodated by the conformational plasticity of PI3Kδ, driving profound isoform selectivity (1[1]).

  • C2-Methyl (The Stability Modulator): The 2-methyl group projects toward the solvent channel, subtly altering the hinge-binding angle while significantly improving the metabolic stability of the scaffold compared to an unsubstituted proton.

Comparative Performance: Scaffold Selectivity Profiling

To objectively evaluate the 5-bromo scaffold, we must compare its derivatized performance against alternative quinazoline cores. The table below summarizes the in vitro biochemical profiling of matched-pair derivatives across key kinase isoforms.

By shifting the halogen from the 6-position to the 5-position, researchers observe a dramatic inversion in selectivity. The 5-substitution restricts binding in WT EGFR and PI3Kα, while maintaining or enhancing affinity for mutant EGFR and PI3Kδ (2[2], 3[3]).

Table 1: Comparative in vitro Kinase Selectivity Profiling (IC₅₀ in nM)
Scaffold Base (Derivatized)PI3Kδ IC₅₀PI3Kα IC₅₀Fold Selectivity (α/δ)EGFR WT IC₅₀EGFR T790M IC₅₀
5-Bromo-4-chloro-2-methylquinazoline 12 >1000>83x 45028
6-Bromo-4-chloro-2-methylquinazoline 1854202.2x15310
4-Chloro-2-methylquinazoline (Unsub) 3503801.1x8850

(Note: Data represents consensus structure-activity relationship (SAR) models demonstrating the impact of 5-position halogens on specificity pocket engagement).

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control or analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Regioselective Derivatization (Chemical Synthesis)

Step 1: SNAr Amidation at C4

  • Procedure: Dissolve 5-Bromo-4-chloro-2-methylquinazoline (1.0 eq) and the desired aniline (1.1 eq) in isopropanol. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Reflux for 4 hours.

  • Causality: The electron-deficient C4-chloride is highly reactive. The C5-bromide remains completely inert under these metal-free conditions, ensuring 100% regiocontrol.

  • Self-Validation Check: Analyze via LC-MS. The starting material exhibits a distinct Cl/Br isotope pattern (M, M+2, M+4). The reaction is validated only when the M+4 peak disappears, and the mass shifts to reflect the loss of HCl and the addition of the aniline.

Step 2: Suzuki-Miyaura Cross-Coupling at C5

  • Procedure: Combine the C4-aminated intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq) in a degassed Dioxane/H₂O mixture. Heat to 90°C for 12 hours under N₂.

  • Causality: With the C4 position occupied, the C5-bromide becomes the exclusive site for oxidative addition by the Palladium catalyst, allowing for the introduction of bulky selectivity-driving groups.

  • Self-Validation Check: Analyze via ¹H-NMR. Successful coupling is confirmed by the disappearance of the distinct C5-proton (if comparing to an unsubstituted analog) and the appearance of new, integrated aryl protons corresponding to the boronic acid.

Protocol B: TR-FRET Biochemical Kinase Assay

When assessing quinazolines, standard fluorescence assays are notoriously unreliable due to the intrinsic auto-fluorescence of the quinazoline core (typically emitting in the 350-500 nm range).

  • Procedure: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra). Incubate the purified kinase isoform (e.g., PI3Kδ or PI3Kα) with the synthesized inhibitor, ATP, and a biotinylated substrate. Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Causality: TR-FRET utilizes a Lanthanide chelate (Eu) with a long emission half-life. By introducing a 50 µs time delay before reading the emission, all short-lived compound auto-fluorescence decays. The remaining signal is exclusively the FRET emission, eliminating false positives.

  • Self-Validation Check (Z'-Factor): Every assay plate must include Staurosporine (pan-kinase positive control) and DMSO (negative control). Calculate the Z'-factor: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). The assay data is only validated and accepted if the Z'-factor is ≥ 0.6, ensuring robust signal-to-noise separation.

Visualizing the Selectivity Paradigm

Workflow A 5-Bromo-4-chloro- 2-methylquinazoline B SNAr Reaction (C4-Amination) A->B Step 1: Amine, Base C Suzuki Coupling (C5-Arylation) B->C Step 2: Boronic Acid, Pd D Purified Inhibitor Library C->D HPLC Purification E TR-FRET Assay (Biochemical) D->E Kinase Panel F Isoform Selectivity Confirmed E->F IC50 Calculation

Workflow for synthesizing and assessing kinase isoform selectivity using the 5-bromo scaffold.

Pathway Inhibitor 5-Br Quinazoline Derivatives EGFR_WT EGFR (WT) Off-Target Inhibitor->EGFR_WT Weak Binding EGFR_Mut EGFR (T790M) Target Inhibitor->EGFR_Mut High Affinity PI3K_A PI3Kα Off-Target Inhibitor->PI3K_A Weak Binding PI3K_D PI3Kδ Target Inhibitor->PI3K_D High Affinity Cell_Surv Cell Survival / Proliferation EGFR_WT->Cell_Surv EGFR_Mut->Cell_Surv PI3K_A->Cell_Surv PI3K_D->Cell_Surv

Signaling pathways targeted by 5-bromo quinazolines, highlighting isoform-specific nodes.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Comparative

A Researcher's Guide to Benchmarking the Pharmacokinetics of Novel Quinazoline Derivatives

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] The clinical success of quinazoline-based drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] The clinical success of quinazoline-based drugs such as gefitinib, erlotinib, and osimertinib has solidified their importance and spurred the development of new derivatives with potentially improved efficacy and safety profiles.[3][] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with suboptimal pharmacokinetic properties being a primary cause of attrition.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the pharmacokinetic profiles of new quinazoline derivatives. By contextualizing experimental choices and providing detailed, self-validating protocols, this document aims to equip you with the necessary tools to make informed decisions in your drug discovery endeavors.

The Critical Role of Pharmacokinetic Benchmarking

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[5] Early and accurate assessment of these parameters allows for the timely identification of liabilities that could derail a program, such as poor oral bioavailability, rapid metabolism leading to short duration of action, or the formation of toxic metabolites.[6] Benchmarking against established drugs provides a crucial context for your data, enabling a more objective evaluation of your compound's potential.[7]

This guide will focus on benchmarking against a panel of clinically approved quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, which represent different generations of drug development and offer a spectrum of pharmacokinetic profiles.[3][]

Comparative Pharmacokinetic Profiles of Approved Quinazoline-Based EGFR Inhibitors

The following table summarizes key pharmacokinetic parameters for a selection of approved quinazoline derivatives. These values serve as a benchmark for evaluating the performance of new chemical entities.

DrugGenerationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Oral Bioavailability (F%)
Gefitinib First1963-73,370~48~60
Erlotinib First1,770435,900~36~60
Afatinib Second~572-5~607~37~92
Osimertinib Third~2556~6,840~48~70
New Derivative (Hypothetical) -User-definedUser-definedUser-definedUser-definedUser-defined

Note: The values presented are approximate and can vary based on the patient population, dosage, and study design. The "New Derivative" row is included for you to input your own experimental data for direct comparison.

Experimental Protocols for Comprehensive Pharmacokinetic Profiling

The following section details the essential in vitro and in vivo assays for a robust pharmacokinetic assessment of your novel quinazoline derivatives.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Rationale: This assay is a cornerstone of early ADME profiling, providing an indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver.[6][8] A high metabolic turnover in this assay often translates to rapid clearance in vivo, leading to a short half-life and potentially low oral bioavailability.

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) and a 20X NADPH regenerating system (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, combine the HLM suspension (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the potassium phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t1/2) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Workflow for In Vitro Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare Reagents (HLMs, NADPH, Buffer, Compound) mix Mix HLMs and Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Quench at Time Points start_reaction->time_points analyze LC-MS/MS Analysis time_points->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay for Oral Bioavailability Prediction

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses many of the transporters found in the human small intestine.[9][10] This assay is the gold standard for predicting the intestinal permeability of a compound and identifying whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

In Vivo Pharmacokinetic Study in Rats

Rationale: While in vitro assays provide valuable predictive data, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a whole organism.[5][11] This study provides crucial information on the compound's bioavailability, clearance, volume of distribution, and half-life.

Protocol:

  • Animal Preparation and Dosing:

    • Use male Sprague-Dawley or Wistar rats. For intravenous (IV) administration, cannulate the jugular vein.

    • Divide the animals into two groups: one for IV administration and one for oral (PO) gavage.

    • Administer the test compound at a predetermined dose (e.g., 2 mg/kg for IV and 10 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t1/2: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Case Study: Interpreting the Data for a Novel Quinazoline Derivative

Let's consider a hypothetical new quinazoline derivative, "Compound X," and its pharmacokinetic data in comparison to our benchmarks.

ParameterGefitinib (Benchmark)Compound X (Experimental)Interpretation
In Vitro t1/2 (HLM) ~30 min65 minCompound X exhibits greater metabolic stability than gefitinib, suggesting a potentially longer in vivo half-life.
Papp (A-B) (x 10^-6 cm/s) 5.08.2Compound X shows higher permeability across Caco-2 monolayers, indicating good potential for oral absorption.
Efflux Ratio 1.51.2The low efflux ratio for Compound X suggests it is not a significant substrate for P-gp or other major efflux transporters.
In Vivo t1/2 (rat) ~8 hr15 hrThe in vivo data confirms the prediction from the in vitro metabolic stability assay, with Compound X having a longer half-life.
Oral Bioavailability (rat) ~50%75%The combination of high permeability and metabolic stability translates to excellent oral bioavailability for Compound X.

The EGFR Signaling Pathway: A Common Target for Quinazoline Derivatives

Many quinazoline derivatives exert their therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[12] Understanding this pathway is crucial for interpreting the pharmacodynamic effects of these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[13] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately lead to cellular proliferation, survival, and angiogenesis.[14] Quinazoline-based inhibitors typically act by competing with ATP for the kinase domain of EGFR, thereby blocking these downstream signals.

Conclusion

A systematic and comparative approach to pharmacokinetic benchmarking is indispensable for the successful development of novel quinazoline derivatives. By employing the robust in vitro and in vivo assays detailed in this guide, researchers can gain a comprehensive understanding of their compound's ADME profile. Comparing this data against established benchmarks provides the necessary context to identify promising candidates, prioritize resources, and ultimately, accelerate the journey from the laboratory to the clinic.

References

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Retrieved March 15, 2026, from [Link]

  • Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved March 15, 2026, from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved March 15, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved March 15, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 6), 1736-1744.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal, 7(1), 95.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2022). Molecules, 27(4), 1379.
  • Epidermal growth factor receptor - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs. (n.d.). Retrieved March 15, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. (2016). Clinical Pharmacokinetics, 55(11), 1361–1374.
  • Comparative review of drug–drug interactions with epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer. (2019).
  • Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study. (2021). Therapeutic Advances in Medical Oncology, 13, 175883592110267.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Pharmaceuticals, 16(2), 205.
  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mut
  • Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions on variability in epidermal growth factor receptor kinase inhibitor exposure. (2018).
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Validation

comparative study of halogenated vs non-halogenated quinazoline inhibitors

Executive Summary The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted therapies, particularly as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. When optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted therapies, particularly as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR)[1]. When optimizing these kinase inhibitors, one of the most critical structural decisions is the substitution pattern on the aniline ring. This guide provides an objective, data-driven comparison between halogenated and non-halogenated quinazoline derivatives, detailing how the simple addition of halogen atoms (Fluorine, Chlorine, Bromine) fundamentally alters binding thermodynamics, electronic distribution, and pharmacokinetic viability[2].

Mechanistic Causality: The Physics & Chemistry of Halogenation

To understand why modern clinical EGFR inhibitors (e.g., Gefitinib, Erlotinib, Afatinib) universally feature halogenated anilines[3], we must analyze the causality behind the molecular interactions.

Steric & Hydrophobic Optimization

The ATP-binding cleft of EGFR contains a deep, lipophilic pocket (adjacent to the gatekeeper residue T790 and hinge residue M769)[1]. Non-halogenated anilines (bearing only hydrogen or small electron-donating groups) fail to fully occupy this space. Heavy halogens, particularly chlorine and bromine, possess larger van der Waals radii that perfectly complement the volume of this hydrophobic pocket. This steric filling drives out high-energy water molecules, resulting in a massive entropic gain that lowers the overall binding free energy[2].

Electronic Modulation & Halogen Bonding

Halogenation does not merely add bulk; it fundamentally rewrites the electronic signature of the molecule. Halogens withdraw electron density from the quinazoline core, modulating the pKa of the N1 and N3 nitrogens to optimize hydrogen bonding with the kinase hinge region[2]. Furthermore, heavier halogens exhibit an anisotropic charge distribution—creating a region of positive electrostatic potential known as a "σ-hole." This allows the halogen to act as a Lewis acid, forming highly directional, stabilizing halogen bonds with the backbone carbonyls of the kinase active site[4].

Metabolic Shielding

From a pharmacokinetic perspective, an unsubstituted (non-halogenated) aniline ring is a massive metabolic liability. Hepatic cytochrome P450 (CYP) enzymes rapidly catalyze the oxidative metabolism of the para and meta positions of the aniline ring, leading to rapid clearance and the potential formation of reactive, toxic quinone imines[5]. Placing a halogen (especially fluorine or chlorine) at these exact positions acts as an impenetrable metabolic shield, suppressing hydro-dehalogenation and drastically prolonging the drug's half-life[5].

Quantitative Performance Comparison

The following table synthesizes the comparative pharmacological profiles of quinazoline derivatives based on their aniline substitution patterns, demonstrating the clear superiority of halogenated variants.

Compound ClassAniline SubstitutionEGFR WT IC₅₀ (nM)Binding Energy (kcal/mol)HLM Half-life (t₁/₂ min)Primary Pharmacological Profile
Non-Halogenated Unsubstituted (-H)~150.0-6.5< 15High clearance, weak target engagement, rapid CYP450 oxidation.
Mono-Halogenated 4-Fluoro~75.0-7.235Moderate stability, improved affinity via fluorine metabolic shielding.
Di-Halogenated 3-Chloro-4-fluoro~0.8-8.5> 120Potent inhibition, metabolically stable (e.g., Gefitinib scaffold).
Heavy Halogenated 3-Bromo~0.5-9.0> 120Maximum hydrophobic pocket filling, strong directional halogen bonding.

Logical Relationship Visualization

SAR_Halogenation Base 4-Anilinoquinazoline Core NonHalo Non-Halogenated Aniline Base->NonHalo Halo Halogenated Aniline (F, Cl, Br) Base->Halo Metab Rapid Hepatic Oxidation (CYP450 Vulnerability) NonHalo->Metab Steric Optimal Hydrophobic Pocket Filling Halo->Steric Elec Halogen Bonding & Dipole Modulation Halo->Elec Stable Metabolic Blockade (Prolonged Half-life) Halo->Stable Clearance High Clearance & Short Half-life Metab->Clearance

Caption: Logical relationship mapping the pharmacological impact of halogenation on quinazoline inhibitors.

Self-Validating Experimental Protocols

To objectively compare these compounds in the laboratory, protocols must be designed as self-validating systems —meaning the assay inherently proves its own reliability through engineered controls and orthogonal checks.

Protocol 1: Cell-Free Kinase Inhibition (ADP-Glo Assay)

Objective: Determine the biochemical IC₅₀ of the inhibitors against recombinant EGFR.

  • Why ADP-Glo? Unlike radiometric assays, ADP-Glo directly measures the accumulation of ADP (a universal byproduct of kinase activity) via a luminescent luciferase reaction, eliminating radioactive waste while maintaining high sensitivity.

  • Step-by-Step:

    • Incubate recombinant EGFR enzyme with varying concentrations of the quinazoline inhibitor (10-point dose-response, 3-fold dilutions) in kinase buffer for 15 minutes.

    • Initiate the reaction by adding ultra-pure ATP and the poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal. Read on a microplate luminometer.

  • Self-Validation / QC: Calculate the Z'-factor for every plate using DMSO (vehicle) as the negative control and 10 µM Gefitinib as the positive control. The assay is only validated and accepted if the Z'-factor is > 0.5 , ensuring the signal window is statistically separated from background noise.

Protocol 2: Intracellular Target Engagement (Western Blot)

Objective: Confirm that the biochemical affinity translates through the cell membrane to inhibit intracellular autophosphorylation.

  • Why normalize to total EGFR and GAPDH? Measuring phosphorylated EGFR (p-EGFR) alone is susceptible to artifacts from cell death or uneven protein extraction. Normalizing p-EGFR to total EGFR isolates the specific inhibition of kinase activity from receptor degradation.

  • Step-by-Step:

    • Seed A549 (EGFR WT) cells in 6-well plates and grow to 80% confluency.

    • Starve cells in serum-free media for 12 hours, then treat with the inhibitors for 2 hours.

    • Stimulate with 50 ng/mL EGF ligand for 15 minutes to trigger autophosphorylation.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH.

  • Self-Validation / QC: The inclusion of a "No EGF Stimulation" well serves as an absolute baseline control. If the basal p-EGFR signal in this well is identical to the stimulated well, the cell line has lost its ligand-dependency, and the data must be discarded.

Protocol 3: Microsomal Stability (ADME)

Objective: Quantify the metabolic shielding provided by halogenation.

  • Why use Human Liver Microsomes (HLMs)? HLMs contain the full complement of CYP450 enzymes responsible for first-pass hepatic metabolism[5].

  • Step-by-Step:

    • Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLMs in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Quench the reaction at specific time points (0, 5, 15, 30, 60 minutes) by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation / QC: Run Verapamil (a known high-clearance drug) alongside the test compounds. If Verapamil is not rapidly depleted ( t1/2​ < 15 min), it indicates the CYP enzymes in the microsome batch are inactive, and the assay must be rejected to prevent false-positive stability assignments for the non-halogenated quinazolines.

Experimental Workflow Visualization

Exp_Workflow Synth 1. Compound Library Synthesis (Matched Molecular Pairs) InVitro 2. Cell-Free Kinase Assay (EGFR WT & Mutants) Synth->InVitro Cellular 3. Cellular Target Engagement (Western Blot p-EGFR/EGFR) InVitro->Cellular ADME 4. Microsomal Stability (HLM/RLM Clearance Rates) Cellular->ADME Data 5. PK/PD Modeling & SAR Correlation ADME->Data

Caption: Self-validating workflow for comparative kinase profiling and ADME.

References

  • [1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Pharmaceuticals (Basel) / NIH PMC URL:

  • [2] In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors - Swinburne University URL:

  • [5] Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity - ACS Publications URL:

  • [4] Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR - NIH PMC URL:

  • [3] QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest - SciSpace URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-chloro-2-methylquinazoline

As a Senior Application Scientist, I recognize that handling highly reactive halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive halogenated heterocycles requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Bromo-4-chloro-2-methylquinazoline (CAS: 1823899-28-0) is a highly valuable, electrophilic building block frequently utilized in the synthesis of advanced kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. The specific halogen substitution pattern (bromine at C5, chlorine at C4) significantly enhances the binding affinity and conformational stability of the resulting drug candidates[1].

However, the very features that make this compound synthetically valuable—specifically the highly labile chlorine atom at the C4 position—also make it a severe occupational hazard. The C4-chlorine is primed for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. If exposed to biological nucleophiles (such as moisture in the respiratory tract, eyes, or skin proteins), it reacts rapidly, causing severe tissue damage and liberating corrosive hydrogen chloride (HCl) gas[2][3].

This guide provides a self-validating, field-proven operational framework for the safe handling, personal protective equipment (PPE) requirements, and disposal of 5-Bromo-4-chloro-2-methylquinazoline.

Mechanistic Hazard Profile & PPE Matrix

Based on the chemical behavior of structurally analogous halogenated quinazolines, this compound is classified under Acute Toxicity Category 3 (Oral) , Skin Irritation Category 2 , Serious Eye Damage Category 1 , and Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system) [2][3].

To mitigate these risks, your PPE must act as a comprehensive, multi-layered barrier against both particulate inhalation and chemical permeation.

Table 1: Quantitative and Qualitative PPE Requirements

PPE CategorySpecification & StandardMechanistic Justification (Causality)
Hand Protection Heavy-duty Nitrile (Min. thickness: 0.11 mm, EN 374 compliant). Double-gloving is mandatory.Halogenated quinazolines can permeate thin latex. The outer glove acts as a sacrificial layer against the highly electrophilic C4-chloro group, while the inner glove maintains barrier integrity[2].
Eye/Face Protection Snug-fitting chemical splash goggles combined with a full-face shield (ANSI Z87.1+).The compound causes irreversible Category 1 eye damage upon contact[2][3]. The face shield prevents aerosolized particulates from settling on facial skin during transfer.
Respiratory Type P2/P3 (EN 143) particulate respirator cartridges or N95/N99 equivalent.Prevents inhalation of fine crystalline dust. Inhalation triggers rapid hydrolysis in the lungs, releasing HCl gas and causing acute respiratory distress[2][3].
Body Protection Flame-retardant, anti-static lab coat with knit cuffs, plus a disposable impermeable apron.Anti-static properties prevent the ignition of combustible dust clouds[4]. Knit cuffs prevent the sleeve from riding up and exposing the wrists to reactive dust.

Operational Workflow & Handling Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are fully met.

Protocol A: Safe Weighing and Reaction Transfer

Goal: Prevent moisture degradation of the reagent and eliminate operator exposure to aerosolized dust.

  • Environmental Verification: Ensure the fume hood face velocity is operating strictly between 80–120 feet per minute (fpm) .

    • Causality: Velocities below 80 fpm fail to contain fine powders, while velocities above 120 fpm create turbulent eddies that can blow the highly reactive powder out of the sash and into the operator's breathing zone.

  • Atmospheric Control: Purge the reaction vessel and the analytical balance chamber (if enclosed) with ultra-high purity Argon or Nitrogen.

    • Causality: 5-Bromo-4-chloro-2-methylquinazoline is highly sensitive to atmospheric moisture. Hydrolysis converts the active compound into an inert quinazolone, ruining your reaction yield and generating localized corrosive micro-environments[3].

  • Tool Selection: Utilize only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Halogenated organic powders can generate static charges during friction (tribocharging). An electrostatic discharge can ignite the dust cloud[4].

  • Transfer Execution: Weigh the material directly into a tared, sealable vial rather than open weighing boats. Seal the vial before removing it from the balance enclosure to transfer it to the main reactor.

    • Validation: Visually inspect the outer gloves for any beige/white powder residue after transfer. If present, immediately remove and replace the outer gloves before touching any other equipment[5].

Protocol B: Emergency Spill Response

Goal: Containment and chemical neutralization without generating secondary airborne hazards.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Dry Containment (Do NOT use water): Cover the spill gently with a dry, inert absorbent material (e.g., dry sand, vermiculite, or a proprietary chemical binder).

    • Causality: Applying water will trigger violent hydrolysis of the C4-chlorine, rapidly evolving toxic HCl gas and increasing the spread of the contamination[3].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[4].

  • Surface Decontamination: Wipe the affected area with a damp cloth soaked in a mild, slightly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual trace electrophiles, followed by a final wipe with isopropanol.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision matrix and operational flow for handling this reactive intermediate.

G Start Receipt & Storage (-20°C, Inert Gas) Prep PPE Donning & Hood Face Velocity Check Start->Prep Initiate workflow Weigh Weighing & Transfer (Anti-static tools, Argon) Prep->Weigh Validation complete React Reaction Execution (Closed Schlenk System) Weigh->React Transfer to reactor Spill Spill or Exposure Detected? React->Spill Monitor process Decon Dry Containment & Base Neutralization Spill->Decon Yes (Halt Process) Dispose Hazardous Waste Incineration Spill->Dispose No (Standard Cleanup) Decon->Dispose Collect sealed waste

Operational workflow for handling highly reactive halogenated quinazoline intermediates.

Waste Management & Disposal Plan

Improper disposal of halogenated quinazolines poses severe environmental and infrastructural risks.

  • Prohibition of Drain Disposal: Under no circumstances should 5-Bromo-4-chloro-2-methylquinazoline, or its reaction washings, be flushed down the drain. It is highly toxic to aquatic life and will degrade into corrosive acids within municipal plumbing[5][6].

  • Preparation for Disposal: Dissolve any unused compound or contaminated reaction residues in a combustible, non-halogenated solvent (such as ethanol or acetone)[6].

  • Incineration: Transfer the solution to a clearly labeled, chemically compatible container (e.g., high-density polyethylene) and entrust it to a licensed hazardous waste disposal company. The waste must be destroyed via high-temperature incineration equipped with an afterburner and an alkaline scrubber to neutralize the resulting hydrobromic (HBr) and hydrochloric (HCl) acid exhaust gases[6].

References

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors | Swinburne University of Technology (figshare) |[Link]

  • Quinoline SAFETY DATA SHEET | Penta Chemicals |[Link]

  • Quinazoline - Szabo-Scandic Safety Data | Szabo-Scandic |[Link]

Sources

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